molecular formula C5H6NNaO2S B086447 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt CAS No. 15058-19-2

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Cat. No.: B086447
CAS No.: 15058-19-2
M. Wt: 167.16 g/mol
InChI Key: KDIYEJLRFZLXKU-UHFFFAOYSA-M
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Description

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a useful research compound. Its molecular formula is C5H6NNaO2S and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S.Na/c1-3-6-4(2-9-3)5(7)8;/h4H,2H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIYEJLRFZLXKU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CS1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635768
Record name Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15058-19-2
Record name Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
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Foundational & Exploratory

what is the structure of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive analysis of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS No. 15058-19-2), a pivotal heterocyclic building block in synthetic and medicinal chemistry. We will elucidate its core chemical structure, explore its physicochemical and spectroscopic properties, and discuss its formation, primarily as a derivative of N-acetylcysteine. The principal application of this compound as a specialized substrate for investigating oxidase domains in the biosynthesis of natural products like epothilone and bleomycin will be examined in detail. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this reagent's structure and function.

Chemical Identity and Structural Elucidation

The precise structure of a chemical reagent is fundamental to its reactivity and function. This section deconstructs the molecular architecture of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt.

Nomenclature and Chemical Identifiers

Correctly identifying a compound is critical for sourcing, regulatory compliance, and scientific communication. The key identifiers for this molecule are summarized below.

IdentifierValueSource(s)
CAS Number 15058-19-2[1][2][3]
Molecular Formula C₅H₆NO₂S • Na[4]
Formula Weight 167.16 - 167.2 g/mol [1][2][4]
IUPAC Name Sodium 2-methyl-4,5-dihydrothiazole-4-carboxylate[3]
Common Synonyms 4,5-dihydro-2-methyl-thiazolecarboxylic acid, monosodium salt[4]
SMILES CC1=NC(C([O-])=O)CS1.[Na+][1]
InChI Key KDIYEJLRFZLXKU-UHFFFAOYSA-M[1]
Core Chemical Structure

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is defined by a five-membered dihydrothiazole ring. This heterocyclic system is characterized by:

  • A sulfur atom and a nitrogen atom at positions 1 and 3, respectively.

  • A single carbon-nitrogen double bond (C=N) between positions 2 and 3, which defines it as a thiazoline (a partially saturated thiazole).

  • A methyl group (CH₃) attached to the C2 carbon.

  • A carboxylate group (-COO⁻) at the C4 position, forming an ionic bond with a sodium ion (Na⁺).

The presence of the C=N imine functionality within the ring system is a key determinant of its chemical reactivity and its ability to act as a substrate in specific enzymatic reactions.

Caption: 2D structure of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of a compound are essential for its practical application in the laboratory, from dissolution to analytical detection.

General Properties

This compound is typically supplied as a solid with a purity of ≥95%.[1][4] Its solubility profile is a key consideration for experimental design; it is known to be soluble in dimethyl sulfoxide (DMSO).[1]

PropertyValue/DescriptionSource(s)
Appearance A solid[1][4]
Purity ≥95% - ≥97%[1][2][4]
Solubility Soluble in DMSO[1]
Storage -20°C, sealed, away from moisture and light[2][5]
Spectroscopic Profile

Spectroscopic analysis confirms the identity and purity of the compound.

  • UV-Vis Spectroscopy: The compound exhibits a maximum absorbance (λmax) at 234 nm, corresponding to electronic transitions within the thiazoline ring system.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the molecular skeleton. Key expected signals would correspond to the methyl protons, the diastereotopic protons of the CH₂ group at C5, the proton at C4, and the distinct carbon environments within the ring and carboxylate group. Spectroscopic data is available from commercial suppliers and chemical databases.[6]

  • Mass Spectrometry (MS): MS is used to verify the molecular weight of the compound.

Synthesis, Formation, and Chemical Reactivity

Understanding the origin of a reagent provides insight into potential impurities and its inherent stability.

Synthetic Pathways and Formation

While various methods exist for synthesizing thiazoline derivatives, 2-Methyl-2-thiazoline-4-carboxylic acid has a particularly relevant origin related to a common pharmaceutical agent.

  • Formation from N-Acetylcysteine: A key pathway to this compound is through the cyclization of N-acetylcysteine, a widely used mucolytic agent.[7] This relationship is significant because the thiazoline derivative can be present as an impurity in N-acetylcysteine preparations.[3][8]

  • General Thiazoline Synthesis: General synthetic routes often involve the reaction of dithioesters with 2-aminoethane thiols like cysteine.[9] However, it has been reported that the direct synthesis of the 2-methyl variant via this specific method can be challenging, sometimes yielding N-acetylcysteine as the primary product instead.[9] This underscores the unique reactivity of the precursors involved.

Chemical Stability

The thiazoline ring, particularly the imine bond, can be susceptible to hydrolysis under certain pH conditions, which may revert the compound to its open-chain N-acetylcysteine precursor.[7] This is a critical consideration when designing experiments in aqueous buffers, as the stability of the reagent over the time course of the assay must be ensured.

Applications in Research and Development

The utility of this compound is rooted in its specific structure, which mimics a key intermediate in the biosynthesis of complex natural products.

Primary Role as a Heterocyclic Building Block

In medicinal chemistry, 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt serves as a valuable heterocyclic building block.[1][4] Its scaffold is a precursor for creating more complex molecules, particularly those containing a thiazole ring, which is a common motif in pharmacologically active compounds.

Application in Biosynthesis Research

The most prominent application for this reagent is in the study of natural product biosynthesis. It is a crucial tool for preparing substrates for FMN-containing oxidase domains found in Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly lines.[3]

Specifically, it is used to investigate the enzymatic oxidation of a thiazoline ring to a thiazole ring. This is a critical step in the biosynthesis of important anticancer agents such as epothilone and bleomycin.[1][3] Researchers use this substrate to characterize enzyme kinetics, probe substrate specificity, and elucidate the catalytic mechanism of these oxidase domains.

G sub sub Substrate 2-Methyl-2-thiazoline- 4-carboxylic acid Enzyme FMN-Dependent Oxidase Domain (e.g., from Epothilone or Bleomycin Synthetase) Substrate->Enzyme Binding Product 2-Methylthiazole- 4-carboxylic acid Enzyme->Product Catalytic Oxidation

Caption: Workflow of enzymatic oxidation of the thiazoline substrate to a thiazole.

Experimental Protocols and Handling

Proper handling and use are paramount for achieving reliable and reproducible experimental results.

Recommended Storage and Solution Preparation
  • Long-term Storage: The solid compound should be stored at -20°C under a dry, inert atmosphere, and protected from light to prevent degradation.[2][5]

  • Stock Solution Preparation: For biological assays, stock solutions are typically prepared in anhydrous DMSO.[1] It is recommended to prepare fresh solutions or store aliquots at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[5] When diluting into aqueous buffers for final assays, the stability of the compound at the working pH and temperature should be validated.

Example Experimental Workflow: In Vitro Enzymatic Oxidation Assay

This protocol outlines a general procedure for assessing the activity of an oxidase domain using 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt as a substrate.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of the thiazoline substrate in anhydrous DMSO.

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl and any necessary cofactors like FMN or NADPH, if not provided by the enzyme).

    • Purify and quantify the oxidase enzyme of interest.

  • Enzyme Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, set up reactions containing the assay buffer and the enzyme at a final concentration of 1-5 µM.

    • Include negative controls: a reaction with no enzyme to monitor non-enzymatic substrate degradation and a reaction with no substrate to measure background signals.

    • Pre-incubate the reactions at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiation and Quenching:

    • Initiate the reaction by adding the thiazoline substrate to a final concentration of 1 mM.

    • Allow the reaction to proceed for a defined time course (e.g., taking time points at 0, 5, 15, and 30 minutes).

    • Quench the reaction at each time point by adding an equal volume of cold acetonitrile or 10% trichloroacetic acid to precipitate the enzyme.

  • Analysis:

    • Centrifuge the quenched reactions to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC, monitoring at 234 nm (for the substrate) and the expected λmax for the thiazole product.

    • The rate of product formation can be quantified by integrating the peak area of the product and comparing it to a standard curve.

Conclusion

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is more than a simple heterocyclic compound; it is a specialized chemical probe. Its structure, derived from the cyclization of N-acetylcysteine, makes it an ideal substrate for studying the critical oxidation step in the biosynthesis of several clinically important natural products. A thorough understanding of its chemical identity, stability, and handling is essential for its effective use in drug discovery and molecular biology research, enabling scientists to dissect complex enzymatic pathways with precision.

References

  • Smith, H. A., & Gorin, G. 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. The Journal of Organic Chemistry. [Link]

  • Takamizawa, A., et al. A Single-step Synthesis of 2-Substituted 2-Thiazolines. Bulletin of the Chemical Society of Japan. [Link]

  • 2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736. PubChem, National Institutes of Health. [Link]

  • CAS No : 15058-19-2 | Product Name : 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt. Pharmaffiliates. [Link]

  • 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt). Cambridge Bioscience. [Link]

Sources

An In-depth Technical Guide to Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate (CAS 15058-19-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate, a heterocyclic compound with increasing relevance in pharmaceutical sciences and biochemical research. From its fundamental chemical and physical properties to its synthesis, reactivity, and role as a significant impurity in N-acetylcysteine, this document serves as an essential resource for professionals in the field.

Chemical Identity and Physical Properties

Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate is the sodium salt of 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid. It is a white to off-white solid, characterized by its thiazoline ring structure, a five-membered heterocycle containing both sulfur and nitrogen atoms. The presence of the sodium salt enhances its ionic character, rendering it soluble in water and polar organic solvents like DMSO.[1][2]

PropertyValueSource
CAS Number 15058-19-2[1][2]
Molecular Formula C₅H₆NNaO₂S[1][2]
Molecular Weight 167.16 g/mol [3][4]
IUPAC Name Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate[3]
Synonyms 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, Acetylcysteine Impurity 1[3][4]
Appearance White to off-white solid[2]
Melting Point 214-216 °C
Solubility Soluble in DMSO[1]
Storage Hygroscopic, -20°C Freezer, Under inert atmosphere

Structural Representation:

G cluster_0 Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate C1 C C2 C C1->C2 S S C1->S O1 O C1->O1 = O2 O⁻ C1->O2 N N C2->N N->C1 C3 C S->C3 C3->N C4 CH₃ C3->C4 Na Na⁺

Caption: Chemical structure of Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate.

Spectroscopic Profile

A definitive structural confirmation of Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate relies on a combination of spectroscopic techniques. While publicly available spectra are scarce, several suppliers confirm the availability of NMR, IR, and mass spectrometry data.[4][5] Based on the known structure, the following spectral characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the two diastereotopic methylene protons of the thiazoline ring, and the methine proton at the stereocenter. The chemical shifts and coupling patterns would be indicative of the rigid ring structure.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the methylene carbon, the methine carbon, the imine carbon, and the carboxylate carbon. The chemical shift of the imine carbon (C=N) would be a key diagnostic peak.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would likely show the molecular ion corresponding to the free acid (m/z = 146.02) in negative ion mode and the sodium adduct in positive ion mode.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the carboxylate group (asymmetric and symmetric stretching), the C=N double bond of the thiazoline ring, and C-H bonds.

Synthesis and Formation

Proposed Synthetic Route

A plausible and efficient laboratory-scale synthesis of 2-methyl-4,5-dihydrothiazole-4-carboxylic acid can be adapted from established methods for related thiazoline compounds.[6][7] The general strategy involves the condensation of L-cysteine with a suitable nitrile. For the 2-methyl derivative, acetonitrile can be used.

G reactant1 L-Cysteine reagents Base (e.g., NaHCO₃) Solvent (e.g., Methanol/Water) reactant1->reagents reactant2 Acetonitrile reactant2->reagents product 2-Methyl-4,5-dihydrothiazole- 4-carboxylic Acid reagents->product Condensation sodium_salt Sodium 2-Methyl-4,5-dihydrothiazole- 4-carboxylate product->sodium_salt Neutralization with NaOH

Caption: Proposed synthetic workflow for Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of L-cysteine in a mixture of methanol and water, add a base such as sodium bicarbonate.

  • Addition of Reagent: Add an excess of acetonitrile to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: After completion, acidify the reaction mixture to precipitate the product, 2-methyl-4,5-dihydrothiazole-4-carboxylic acid. The crude product can be purified by recrystallization.

  • Salt Formation: To obtain the sodium salt, the purified acid is dissolved in a suitable solvent and neutralized with one equivalent of sodium hydroxide, followed by removal of the solvent.

Formation as an Impurity in N-Acetylcysteine

Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate is a known impurity in the active pharmaceutical ingredient (API) N-acetylcysteine (NAC).[3][8] Its formation is a consequence of the inherent reactivity of NAC under certain conditions.

A key study in The Journal of Organic Chemistry elucidates the formation of 2-methyl-2-thiazoline-4-carboxylic acid from N-acetylcysteine.[9] The reaction proceeds via an intramolecular cyclization of NAC, where the thiol group attacks the amide carbonyl carbon, followed by dehydration to form the thiazoline ring. This process can be influenced by factors such as pH and temperature during the synthesis and storage of NAC.

G NAC N-Acetylcysteine intermediate Thiol-carbonyl Adduct (Intermediate) NAC->intermediate Intramolecular Nucleophilic Attack product 2-Methyl-4,5-dihydrothiazole- 4-carboxylic Acid intermediate->product Dehydration

Caption: Mechanism of formation of the thiazoline impurity from N-Acetylcysteine.

The presence of this impurity is of significant concern in pharmaceutical formulations of NAC, as it can impact the stability, efficacy, and safety of the drug product. Therefore, robust analytical methods are required for its detection and quantification.

Reactivity and Applications

The chemical reactivity of Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate is primarily dictated by the thiazoline ring and the carboxylate group.

  • Reactions of the Carboxylate Group: The carboxylate can be converted to esters, amides, or other carboxylic acid derivatives through standard organic transformations.

  • Reactions of the Thiazoline Ring: The imine bond in the thiazoline ring can be susceptible to hydrolysis, especially under acidic conditions, which would lead to ring-opening. The ring can also participate in various cycloaddition reactions.

Applications in Biochemical Research:

A notable application of this compound is in the preparation of substrates for enzymes involved in the biosynthesis of natural products. Specifically, it has been used as a reagent to prepare thiazoline and oxazoline substrates for the FMN-containing oxidase domains of epothilone synthetase and bleomycin synthetase.[10] This highlights its utility as a chemical probe to study the mechanisms of these important enzyme systems.

Safety and Handling

Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]

Recommended Handling Procedures:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As it is hygroscopic, storage under an inert atmosphere is recommended.

Conclusion

Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound with multifaceted importance. As a key impurity in N-acetylcysteine, its study is crucial for ensuring the quality and safety of this widely used pharmaceutical. Furthermore, its utility as a building block in organic synthesis and as a substrate in biochemical research underscores its value to the scientific community. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and developers working with this compound.

References

  • CN104844488B - A kind of production method of N-acetyl-L-cysteine - Google Patents.
  • S-acylation of cysteine by O-acetylsalicylic anhydride: a possible mechanism for aspirin hypersensitivity? - PubMed. Available at: [Link]

  • Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | C5H6NNaO2S | CID 23710676. PubChem. Available at: [Link]

  • CAS No : 15058-19-2 | Product Name : 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt. Pharmaffiliates. Available at: [Link]

  • 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate. - Briti Scientific. Available at: [Link]

  • Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate - Analytica Chemie. Available at: [Link]

  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - ResearchGate. Available at: [Link]

  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Available at: [Link]

  • 2-Substituted 4,5-dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of metallo-β-lactamases - PubMed. Available at: [Link]

  • 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid - PubChem. Available at: [Link]

  • Formation of 2-methyl-2,4-thiazolidinedicarboxylic acid from L-cysteine in rat tissues. Available at: [Link]

  • Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method - MDPI. Available at: [Link]

  • The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine - PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, a pivotal heterocyclic building block in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, purification, characterization, and its significant role in the creation of advanced therapeutic agents.

Core Concepts: Understanding the Significance

2-Methyl-2-thiazoline-4-carboxylic acid and its sodium salt are heterocyclic compounds that have garnered considerable attention as versatile intermediates.[1] Their structural motif is a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals. A profound understanding of this molecule's chemistry is therefore essential for its effective utilization in research and development.

The thiazoline ring, a five-membered heterocycle containing both sulfur and nitrogen, imparts unique chemical properties that are leveraged in the synthesis of more complex molecules. Notably, this scaffold is a key component in the biosynthesis of epothilones, a class of potent anti-cancer agents, highlighting its inherent biological relevance.

Physicochemical Properties and Structural Elucidation

A thorough characterization of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is paramount for its application. The key physicochemical properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₅H₆NNaO₂S[1][2]
Molecular Weight 167.16 g/mol
CAS Number 15058-19-2[1][2]
Appearance White to off-white solid
Solubility Soluble in DMSO and water.[1]

The structural confirmation of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the methyl group, the thiazoline ring protons, and the carboxylate function.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups present, such as the carboxylate and the C=N bond of the thiazoline ring.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 2-Methyl-2-thiazoline-4-carboxylic acid typically proceeds via the cyclodehydration of N-acetylcysteine, a readily available and inexpensive starting material. The subsequent formation of the sodium salt is a straightforward acid-base reaction.

Synthesis of 2-Methyl-2-thiazoline-4-carboxylic acid

This protocol is based on established chemical principles for the formation of thiazolines from N-acyl cysteine derivatives.

Materials:

  • N-Acetylcysteine

  • A suitable dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5% w/v)

  • Dilute hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-acetylcysteine in the anhydrous aprotic solvent.

  • Addition of Dehydrating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the dehydrating agent in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated urea byproduct (if DCC is used).

    • Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2-Methyl-2-thiazoline-4-carboxylic acid.

Formation of the Sodium Salt
  • Dissolution: Dissolve the crude 2-Methyl-2-thiazoline-4-carboxylic acid in a minimal amount of ethanol.

  • Neutralization: Slowly add one molar equivalent of a solution of sodium hydroxide or sodium ethoxide in ethanol.

  • Precipitation: The sodium salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a less polar solvent like diethyl ether.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol and then diethyl ether.

  • Drying: Dry the resulting white solid under vacuum to yield 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt.

Purification

For applications requiring high purity, the sodium salt can be further purified by recrystallization or chromatography.

  • Recrystallization: A suitable solvent system for recrystallization is typically a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent. The process involves dissolving the compound in a minimum amount of the hot solvent mixture and allowing it to cool slowly to form crystals.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, reversed-phase HPLC can be employed. A typical mobile phase would consist of a gradient of acetonitrile in water with a small amount of a volatile acid (e.g., formic acid or acetic acid) to ensure the protonation of any free carboxylic acid.

Applications in Drug Development and Medicinal Chemistry

The thiazoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.

Precursor in Natural Product Synthesis

A primary application of 2-Methyl-2-thiazoline-4-carboxylic acid is its role as a crucial building block in the biosynthesis and total synthesis of epothilones. Epothilones are a class of microtubule-stabilizing agents that have shown significant promise as anti-cancer drugs. The thiazole moiety of epothilones originates from a 2-methyl-2-thiazoline-4-carboxylic acid precursor.

Epothilone_Biosynthesis NAC N-Acetylcysteine Thiazoline 2-Methyl-2-thiazoline- 4-carboxylic acid NAC->Thiazoline Cyclodehydration PKS_NRPS Polyketide Synthase- Nonribosomal Peptide Synthetase (PKS/NRPS) Machinery Thiazoline->PKS_NRPS Incorporation Epothilone Epothilone (Anti-cancer agent) PKS_NRPS->Epothilone Elongation & Macrolactonization

Caption: Biosynthetic pathway from N-acetylcysteine to epothilones.

Development of Novel Enzyme Inhibitors

Derivatives of thiazoline-4-carboxylic acid have been investigated as inhibitors of various enzymes implicated in disease.

  • Metallo-β-lactamase Inhibitors: Certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[3][4]

  • Neuraminidase Inhibitors: Thiazolidine-4-carboxylic acid derivatives have been explored for their potential as neuraminidase inhibitors to combat influenza viruses.[5]

  • Urease Inhibitors: Analogs of thiazolidine carboxylic acid have shown promise as urease inhibitors, which could be beneficial in treating infections caused by urease-producing bacteria.[6]

Antiviral and Antifungal Agents

Research has demonstrated that cysteine derivatives, including those with a thiazolidine-4-carboxylic acid core, exhibit significant antiviral and antifungal activities.[7] This opens avenues for the development of new therapeutic agents against a range of pathogens.

Drug_Development_Workflow cluster_0 Lead Discovery cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development Scaffold 2-Methyl-2-thiazoline- 4-carboxylic acid sodium salt Library Combinatorial Library Synthesis Scaffold->Library Derivatization Screening High-Throughput Screening Library->Screening Biological Assays SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Hit Identification ADMET ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling SAR->ADMET Preclinical Preclinical Studies (In vivo models) ADMET->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Workflow for drug development utilizing the title compound.

Conclusion

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a compound of significant value to the scientific community, particularly in the realm of drug discovery and development. Its role as a versatile synthetic intermediate, coupled with the inherent biological activity of its core structure, ensures its continued importance in the pursuit of novel therapeutics. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to confidently work with and innovate upon this remarkable molecule.

References

  • Schneider, T.L., Shen, B., and Walsh, C.T. Oxidase domains in epothilone and bleomycin biosynthesis: Thiazoline to thiazole oxidation during chain elongation. Biochemistry42(32), 9722-9730 (2003).
  • Cayman Chemical. 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt) (CAS 15058-19-2).

  • ChemicalBook. 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt(15058-19-2).

  • Chen, Y. et al. 2-Substituted 4,5-dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorg. Med. Chem. Lett.22(19), 6136-6139 (2012).
  • Khan, I. et al. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. J. Enzyme Inhib. Med. Chem.39(1), 2326723 (2024).
  • Saeed, A. et al. Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. J. Mol. Struct.1225, 129113 (2021).
  • Wang, L. et al. Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules26(2), 409 (2021).

Sources

synthesis of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-thiazoline-4-carboxylic acid Sodium Salt

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and underlying chemical principles for producing 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt. As a crucial heterocyclic building block, this compound serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1][2][3] The narrative is structured to deliver not just a protocol, but a field-proven understanding of the causality behind the experimental choices, ensuring both reproducibility and scientific integrity.

Introduction and Significance

2-Methyl-2-thiazoline-4-carboxylic acid is a derivative of the amino acid L-cysteine and a member of the thiazoline class of heterocyclic compounds.[3] Its sodium salt form offers enhanced stability and solubility, making it a versatile reagent in organic synthesis. A primary application includes its use as a precursor for preparing substrates for Flavin mononucleotide (FMN)-containing oxidase domains, which are found in important biosynthetic pathways such as those for epothilone and bleomycin.[4] The core structure, derived from the cyclocondensation of L-cysteine, makes it a valuable chiral starting material for more complex molecular architectures.[3][5]

Core Synthetic Strategy: The Biomimetic Cyclocondensation Route

The most prevalent and efficient synthesis of 2-Methyl-2-thiazoline-4-carboxylic acid relies on a biomimetic condensation reaction between L-cysteine and acetaldehyde. This reaction mimics natural processes where cysteine reacts with aldehydes.[6][7] L-cysteine provides the foundational chiral backbone, including the thiol, amine, and carboxylic acid functionalities, while acetaldehyde supplies the methyl group at the C2 position and the carbon atom required for ring closure.

Reaction Mechanism and Rationale

The synthesis proceeds through a two-step sequence: initial formation of a thiazolidine intermediate followed by dehydration to the final thiazoline ring system.

  • Thiazolidine Formation: The reaction is initiated by the nucleophilic attack of the sulfur atom from the L-cysteine thiol group onto the electrophilic carbonyl carbon of acetaldehyde. This is followed by an intramolecular nucleophilic attack by the amino group on the same carbon, resulting in the formation of a stable five-membered ring intermediate, 2-methylthiazolidine-4-carboxylic acid.[8]

  • Dehydration to Thiazoline: The thiazolidine intermediate is then dehydrated to form the more stable, conjugated 2-thiazoline ring. This step creates the characteristic C=N double bond of the thiazoline heterocycle.

The choice of reactants is strategic: L-cysteine is an inexpensive and readily available chiral amino acid, ensuring the stereochemistry at the C4 position is retained. Acetaldehyde is a simple and effective source for the C2-methyl group.

Below is a diagram illustrating the core reaction mechanism.

Caption: Reaction mechanism for thiazoline synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with integrated checkpoints to ensure reaction progression and product purity.

Part A: Synthesis of 2-Methyl-2-thiazoline-4-carboxylic Acid (Free Acid)

Materials and Reagents:

  • L-Cysteine (≥98% purity)

  • Acetaldehyde (≥99% purity)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Nitrogen or Argon gas supply

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Addition funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to minimize oxidation of the thiol group. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: In the three-neck flask, dissolve L-cysteine (1.0 eq) in a 1:1 mixture of deionized water and ethanol. The concentration should be approximately 0.5 M. Stir until all solids are dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Acetaldehyde Addition: Add acetaldehyde (1.1 eq) dropwise to the cooled L-cysteine solution over 30-45 minutes using the addition funnel. Maintain vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring (Self-Validation): The reaction progress can be monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against a standard of L-cysteine. The disappearance of the L-cysteine spot indicates reaction completion.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol. The aqueous solution is then cooled, and the product, 2-Methyl-2-thiazoline-4-carboxylic acid, will often precipitate. If precipitation is incomplete, further concentration may be required.

  • Purification: Collect the crude product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a water/ethanol mixture.

Part B: Conversion to the Sodium Salt

Materials and Reagents:

  • 2-Methyl-2-thiazoline-4-carboxylic acid (from Part A)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Ethanol (absolute)

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Dissolution: Suspend the purified free acid in ethanol in a beaker or flask with stirring.

  • Neutralization: Slowly add the 1 M NaOH solution dropwise to the suspension. Monitor the pH continuously. The free acid will dissolve as it is converted to the more soluble sodium salt.

  • Endpoint: The addition of NaOH is complete when the pH of the solution reaches a stable value of 7.0-7.5. This step is crucial; an excess of base can lead to hydrolysis of the thiazoline ring.

  • Precipitation: The sodium salt is typically less soluble in ethanol than the free acid is in the neutralization mixture. It may begin to precipitate during the neutralization. The precipitation can be completed by adding an anti-solvent like diethyl ether or by cooling the solution.

  • Isolation and Drying: Collect the precipitated sodium salt by vacuum filtration. Wash the solid with cold ethanol, followed by a final wash with diethyl ether to facilitate drying. Dry the final product in a vacuum oven at 40-50 °C to a constant weight.

Overall Synthesis and Purification Workflow

The following diagram outlines the complete workflow, from starting materials to the final, purified sodium salt.

Caption: Overall workflow for synthesis and quality control.

Characterization and Quality Control Data

To ensure the identity, structure, and purity of the final product, a suite of analytical techniques must be employed. The data obtained should be compared with literature values or a certified reference standard.[9]

Parameter Technique Expected Result / Specification
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure.
Molecular Weight Mass Spectrometry (MS)[M-Na]⁻ peak corresponding to the free acid (C₅H₇NO₂S, MW: 145.18).
Purity High-Performance Liquid Chromatography (HPLC)≥95%[1][10]
Functional Groups Infrared (IR) SpectroscopyCharacteristic absorptions for C=N, COO⁻ (carboxylate), and C-S bonds.
Appearance Visual InspectionA solid (typically white to off-white).[1]
Solubility Wet ChemistrySoluble in DMSO.[1]

Trustworthiness and Process Validation

The reliability of this synthesis hinges on careful control of key parameters and rigorous in-process checks.

  • Stoichiometry: A slight excess of acetaldehyde (1.1 eq) is used to ensure the complete consumption of the more valuable L-cysteine starting material.

  • Temperature Control: Initial cooling to 0 °C is paramount to prevent side reactions, including potential racemization, ensuring the chiral integrity of the C4 position is maintained.[5]

  • pH Control During Salt Formation: Precise neutralization to pH 7 is critical. Over-shooting the pH into strongly basic conditions can risk opening the thiazoline ring via hydrolysis, compromising the yield and purity of the final product.

  • Inert Atmosphere: The use of nitrogen or argon prevents the oxidation of the cysteine thiol group to form disulfide-linked impurities, which can be difficult to remove.

By adhering to these principles and validation checkpoints, this protocol provides a robust and reproducible method for the synthesis of high-purity 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, suitable for demanding applications in research and drug development.

References

  • Włodek, L., & Czubak, J. (1984). Formation of 2-methyl-2,4-thiazolidinedicarboxylic acid from L-cysteine in rat tissues. Acta Biochimica Polonica, 31(3), 279-88. [Link]

  • Smith, H. A., & Gorin, G. (1961). 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. The Journal of Organic Chemistry, 26(3), 820–823. [Link]

  • Tominaga, M., et al. (1983). A Single-step Synthesis of 2-Substituted 2-Thiazolines. Bulletin of the Chemical Society of Japan, 56(1), 303-304. [Link]

  • PubChem. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kour, M., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14, 1827-1851. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazolines. Retrieved from [Link]

  • Maatela, J., et al. (2004). Reducing carcinogenic acetaldehyde exposure in the achlorhydric stomach with cysteine. Scandinavian Journal of Gastroenterology, 39(7), 624-9. [Link]

  • Fontani, F., et al. (2009). Effect of (L)-cysteine on acetaldehyde self-administration. Psychopharmacology, 205(3), 447-56. [Link]

  • Eriksson, C. J. P., et al. (2020). L-Cysteine Containing Vitamin Supplement Which Prevents or Alleviates Alcohol-related Hangover Symptoms: Nausea, Headache, Stress and Anxiety. Alcohol and Alcoholism, 55(6), 660-666. [Link]

  • Cayman Chemical Europe. (n.d.). 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt). Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Heterocyclic Building Block

In the intricate world of synthetic chemistry and drug development, understanding the fundamental physicochemical properties of reagents is paramount to success. 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS 15058-19-2) is a key heterocyclic building block.[1] It serves as a crucial reagent in the preparation of thiazoline and oxazoline substrates, which are integral to the biosynthesis of complex natural products like epothilone and bleomycin.[2][3][4] The efficiency of synthetic reactions, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs) are all critically dependent on the solubility of such precursors in various media.

This technical guide provides an in-depth analysis of the solubility profile of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in organic solvents. We will move beyond a simple tabulation of data to explore the underlying molecular principles governing its solubility, provide a robust experimental framework for its determination, and discuss the practical implications for researchers in the field.

Physicochemical Profile and Its Influence on Solubility

To understand the solubility of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, we must first examine its molecular structure.

  • Molecular Formula: C₅H₆NNaO₂S[2]

  • Molecular Weight: 167.16 g/mol [2]

  • Core Structure: The molecule is an ionic salt, consisting of a sodium cation (Na⁺) and a 2-methyl-2-thiazoline-4-carboxylate anion. This ionic nature is the single most dominant factor dictating its solubility behavior.

The general principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] Ionic and highly polar compounds preferentially dissolve in polar solvents, which can stabilize the separated ions. Conversely, they exhibit poor solubility in nonpolar solvents. For a salt to dissolve, the solvent molecules must overcome the strong electrostatic forces holding the ions together in the crystal lattice. This process, known as solvation, involves the solvent molecules surrounding the individual cations and anions.

Solubility Data in Common Organic Solvents

Quantitative solubility data for this specific salt is not widely published in peer-reviewed literature, underscoring the need for in-house determination. However, qualitative data from chemical suppliers provides a foundational understanding.[1][2][3]

SolventSolvent TypeReported SolubilityMechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble[1]; Slightly Soluble (may require heating/sonication)[2][3]DMSO possesses a high dielectric constant and a strong dipole moment, allowing it to effectively solvate the sodium cation. The oxygen atom coordinates with the Na⁺, while the partially positive sulfur atom can interact with the carboxylate anion.
Methanol (MeOH) Polar ProticSlightly Soluble (may require sonication)[2][3]As a polar protic solvent, methanol can engage in hydrogen bonding with the carboxylate anion and solvate the sodium cation. However, its lower dielectric constant compared to DMSO makes it less effective at overcoming the lattice energy of the salt, resulting in lower solubility.
Water (H₂O) Polar ProticExpected to be highly solubleAs the archetypal polar solvent, water is highly effective at solvating both the sodium cation and the carboxylate anion through strong ion-dipole interactions and hydrogen bonding.
Hexane NonpolarExpected to be InsolubleHexane lacks a significant dipole moment and cannot effectively solvate the charged ions. The energy required to break the ionic bonds of the salt is far greater than the weak van der Waals forces that would be formed between the ions and the solvent.
Diethyl Ether Slightly PolarExpected to be InsolubleWhile it has a small dipole moment, diethyl ether is a non-protic solvent with a low dielectric constant, making it a poor solvent for ionic salts.

Note: "Slightly soluble" indicates that the compound does not dissolve completely at standard concentrations (e.g., 10-50 mg/mL) without physical assistance like heating or sonication.

Mechanistic Insights and Influencing Factors

The solubility of an ionic compound in an organic solvent is a complex interplay of thermodynamics.[7][8] Several factors beyond simple polarity come into play:

  • Lattice Energy: The strength of the electrostatic forces holding the Na⁺ and the thiazoline carboxylate ions together in the solid crystal. A high lattice energy requires a highly effective solvent to overcome it.

  • Solvation Energy: The energy released when solvent molecules surround the individual ions. For dissolution to occur, the solvation energy must be comparable to or greater than the lattice energy.

  • Temperature: For most solid solutes, solubility increases with temperature. The added thermal energy helps to break apart the crystal lattice and increases the kinetic energy of the solvent molecules, enhancing their solvating power. The use of heat is explicitly mentioned as a way to improve solubility in DMSO.[2][3]

  • Hygroscopicity: The compound is noted to be hygroscopic.[2][3] The absorption of atmospheric water can significantly impact solubility experiments. The presence of even small amounts of water in an organic solvent can increase the solubility of a salt, acting as a polar co-solvent.

The decision-making process for solvent selection can be visualized as a logical workflow.

Solvent_Selection_Workflow Diagram 1: Solvent Selection Logic for an Ionic Salt start Start: Need to Dissolve 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt check_ionic Is the compound ionic? start->check_ionic select_polar Select High Polarity Organic Solvents check_ionic->select_polar Yes select_nonpolar Select Nonpolar Solvents (e.g., Hexane, Toluene) check_ionic->select_nonpolar polar_path Yes (It's a sodium salt) aprotic Consider Polar Aprotic (e.g., DMSO, DMF) select_polar->aprotic protic Consider Polar Protic (e.g., Methanol, Ethanol) select_polar->protic check_application Is solvent compatible with downstream application (e.g., reaction, NMR)? aprotic->check_application protic->check_application success Solvent Suitable for Experiment check_application->success Yes fail Incompatible. Re-evaluate solvent choice. check_application->fail No nonpolar_path No (Not applicable for this compound)

Caption: Logical workflow for selecting a suitable organic solvent.

Experimental Protocol: Gravimetric Determination of Thermodynamic Solubility

To obtain reliable, quantitative solubility data, a robust experimental protocol is essential. The following method describes the determination of thermodynamic (equilibrium) solubility, which is a fixed physical property at a given temperature and pressure.[9][10]

Objective: To determine the solubility (in mg/mL) of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (ensure anhydrous form or accurately determine water content)

  • High-purity (anhydrous) organic solvent of choice

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Temperature-controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Pre-weighed collection vials

Methodology:

  • Preparation:

    • Pre-weigh several empty, dry 4 mL glass vials and record the mass.

    • Add an excess amount of the salt to the selected solvent in a larger vessel. The key is to create a saturated solution with visible undissolved solid.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a minimum of 24-48 hours. Causality: This extended period is critical to ensure the system reaches thermodynamic equilibrium.[9][10] Shorter times might only yield kinetically limited solubility, which is not a true representation of the compound's properties.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe. Causality: This step is crucial to remove all undissolved solid particles, ensuring that only the dissolved solute is measured.

    • Dispense the filtered, saturated solution into a pre-weighed collection vial. Record the exact volume dispensed if determining concentration, or fill to a reasonable amount for gravimetric analysis.

  • Solvent Evaporation and Mass Determination:

    • Weigh the collection vial containing the filtered solution to determine the mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to not degrade the compound.

    • Once the solvent is completely removed and the vial has returned to room temperature, weigh the vial again.

  • Calculation:

    • Mass of dissolved solid: (Mass of vial + dry solid) - (Mass of empty vial)

    • Mass of solvent: (Mass of vial + solution) - (Mass of vial + dry solid)

    • Solubility (mg/g of solvent): (Mass of dissolved solid in mg) / (Mass of solvent in g)

    • To convert to mg/mL, multiply by the solvent's density (in g/mL) at the experimental temperature.

Solubility_Protocol_Workflow Diagram 2: Experimental Workflow for Solubility Determination start Start: Add excess salt to solvent in vial equilibrate Equilibrate for 24-48h at constant temperature with shaking start->equilibrate settle Settle for >2h to allow solid to precipitate equilibrate->settle filter Draw supernatant and filter through 0.22 µm syringe filter into a pre-weighed vial settle->filter weigh_solution Weigh the vial containing the filtered solution filter->weigh_solution evaporate Evaporate solvent (e.g., under N2 stream or in vacuum oven) weigh_solution->evaporate weigh_solid Weigh the vial containing the dry, dissolved solid evaporate->weigh_solid calculate Calculate Solubility (mg of solid / mL of solvent) weigh_solid->calculate

Caption: Step-by-step protocol for gravimetric solubility measurement.

Conclusion and Practical Implications

The solubility of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is governed by its ionic nature, making it preferentially soluble in polar organic solvents like DMSO and, to a lesser extent, methanol. Its insolubility in nonpolar media is a direct consequence of the inability of these solvents to overcome the salt's crystal lattice energy. For drug development professionals and synthetic chemists, this profile has direct implications:

  • Reaction Chemistry: DMSO is a likely candidate for reactions involving this salt, but its high boiling point can complicate product isolation. Methanol may be used if only slight solubility is required, but reactions may be slower or incomplete.

  • Purification: The poor solubility in nonpolar solvents can be exploited. For example, a nonpolar solvent like hexane or diethyl ether could be used as an anti-solvent to precipitate the compound from a more polar solution, a common technique in crystallization.

  • Formulation: For any application requiring a solution, the choice of solvent is limited to highly polar media. Understanding the quantitative solubility is critical for preparing stock solutions of a desired concentration without risking precipitation.

Ultimately, while general principles provide a strong guide, precise, quantitative data derived from robust experimental protocols are indispensable for efficient and successful research and development.

References

  • Gagliardi, L. G., Fiol, S. F., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228–233. [Link]

  • LookChem. (n.d.). 2-METHYL-2-THIAZOLINE-4-CARBOXYLIC ACID SODIUM SALT. Retrieved from [Link]

  • Anand, K., Sadvilkar, V., & P. M., G. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5039–5047. [Link]

  • Anand, K., Sadvilkar, V., & P. M., G. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. National Center for Biotechnology Information. [Link]

  • Kolker, A., & de Pablo, J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. ResearchGate. [Link]

  • Jäger, A., & Held, C. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data, 67(7), 1673–1684. [Link]

  • Embibe. (n.d.). Ionic Compounds: Solubility - Lab Experiments. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

physical and chemical properties of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, a significant heterocyclic building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of the compound, supported by experimental protocols and data analysis techniques.

Introduction and Synthetic Relevance

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a heterocyclic compound featuring a thiazoline ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structural motif is of considerable interest in medicinal chemistry and materials science due to its presence in a variety of biologically active molecules. The title compound serves as a valuable precursor in the synthesis of more complex molecules, including substrates for enzymes like FMN-containing oxidases involved in the biosynthesis of epothilone and bleomycin.[1] Its utility as a synthetic intermediate underscores the importance of a thorough understanding of its physicochemical properties.

Molecular Structure and Chemical Identity

A clear understanding of the molecular structure is fundamental to predicting the reactivity and behavior of a compound. The structural representation and key identifiers for 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt are detailed below.

Visualizing the Core Structure

The arrangement of atoms in 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is crucial for its chemical functionality. The thiazoline ring, with its inherent electronic properties, and the ionizable carboxylic acid group are the primary determinants of its reactivity.

Caption: Chemical structure and key identifiers of the compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings. The following table summarizes the key physicochemical data for 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt.

PropertyValueSource(s)
Molecular Weight 167.16 g/mol [2][3][4]
Appearance White to off-white solid[5]
Melting Point 214-216 °C[2]
Solubility Soluble in DMSO. Slightly soluble in Methanol (may require heating and sonication).[2][5][6]
Stability Hygroscopic.[2]
Storage Store at -20°C under an inert atmosphere, protected from moisture and light. Stable for at least 4 years under these conditions.[2][3][4][6]
Purity Typically ≥95% or ≥97% depending on the supplier.[3][6]
UV Maximum (λmax) 234 nm[7][6]

Experimental Protocols for Characterization

To ensure the identity and purity of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, a series of analytical techniques should be employed. The following protocols are based on standard methodologies for the characterization of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR should be performed to confirm the structural integrity of the compound.

Workflow for NMR Analysis

cluster_workflow NMR Analysis Workflow prep Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). acquire Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. prep->acquire process Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. acquire->process analyze Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to confirm the structure. process->analyze

Caption: A stepwise workflow for NMR-based structural elucidation.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the methyl group protons, the methylene protons of the thiazoline ring, and the methine proton at the 4-position are expected. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen, sulfur, and carboxylate groups.

  • ¹³C NMR: Resonances for the methyl carbon, methylene carbon, methine carbon, the imine carbon, and the carboxylate carbon should be observable.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for FTIR Analysis:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify characteristic absorption bands for the key functional groups. Expected peaks include C=N stretching of the imine, C-H stretching and bending, and the characteristic strong, broad absorption of the carboxylate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Protocol for Mass Spectrometric Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate ions of the molecule.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion or a related adduct, confirming the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating components of a mixture and is widely used to determine the purity of chemical compounds.

A General HPLC Method:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at the λmax of the compound (234 nm).

  • Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Logical Flow for Purity Determination via HPLC

cluster_hplc HPLC Purity Analysis method_dev Method Development: Select an appropriate column, mobile phase, and detection wavelength. sample_prep Sample Preparation: Prepare a standard solution of the compound in a suitable diluent. method_dev->sample_prep injection Injection and Separation: Inject the sample onto the HPLC system and perform the chromatographic separation. sample_prep->injection data_analysis Data Analysis: Integrate the peak areas and calculate the purity based on the relative area of the main peak. injection->data_analysis

Caption: The logical progression for assessing compound purity using HPLC.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt and ensuring laboratory safety.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound. Handle in a well-ventilated area.

  • Hygroscopicity: The compound is hygroscopic and should be protected from moisture.[2] Store in a tightly sealed container.

  • Storage Conditions: For long-term stability, store at -20°C under an inert atmosphere.[2][3][4][6]

Conclusion

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a valuable heterocyclic building block with well-defined physicochemical properties. A comprehensive understanding of its characteristics, as outlined in this guide, is essential for its effective application in research and development. The experimental protocols provided offer a framework for the robust characterization of this compound, ensuring its quality and suitability for synthetic applications.

References

  • Cas 15058-19-2, 2-METHYL-2-THIAZOLINE-4-CARBOXYLIC ACID SODIUM SALT - LookChem. [Link]

  • 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt) - Cayman Chemical. [Link]

  • 2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736 - PubChem. [Link]

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The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Thiazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of thiazoline compounds. Tailored for researchers, scientists, and professionals in drug development, this document navigates the pivotal moments and methodologies that have established thiazolines as a cornerstone of modern medicinal and synthetic chemistry. We will delve into the foundational discoveries, trace the progression of synthetic strategies, and illuminate the diverse applications that continue to emerge for this versatile heterocyclic scaffold.

Introduction: The Thiazoline Core

Thiazolines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the ring.[1] Specifically, they are dihydrothiazoles, and three structural isomers exist depending on the position of the double bond: 2-thiazoline, 3-thiazoline, and 4-thiazoline, with the 2-thiazoline isomer being the most common.[1] This fundamental structure is a recurring motif in a vast array of natural products and synthetic molecules, bestowing upon them a wide spectrum of biological activities.[2][3] The unique electronic and steric properties conferred by the sulfur and nitrogen heteroatoms make the thiazoline ring a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[4][5]

A Historical Perspective: The Dawn of Thiazoline Chemistry

The journey into the world of thiazoline chemistry began in the early 20th century. In a seminal discovery, Richard Willstätter first prepared thiazolines in 1909 through the dialkylation of thioamides.[1][2] This pioneering work laid the groundwork for future explorations into the synthesis and reactivity of this novel heterocyclic system. While the initial discovery provided a fundamental entry point, the subsequent decades saw the development of more robust and versatile synthetic methodologies, driven by the increasing recognition of the thiazoline motif in biologically active molecules.

The Alchemist's Toolkit: Evolution of Synthetic Methodologies

The synthesis of the thiazoline ring has been a subject of intense investigation, leading to a diverse array of synthetic strategies. These methods can be broadly categorized into classical and modern approaches, each with its own set of advantages and applications.

Classical Approaches to the Thiazoline Scaffold

While some of the most renowned classical methods, such as the Hantzsch, Gabriel, and Cook-Heilbron syntheses, are primarily directed towards the fully aromatic thiazole ring, they provided the foundational chemical principles that were later adapted and modified for thiazoline synthesis.[6][7][8] The Hantzsch synthesis, for instance, involves the reaction of α-haloketones with thioamides and has been a workhorse in thiazole chemistry since 1887.[7][9][10] The Gabriel synthesis offers another route through the cyclization of α-acylaminoketones with a phosphorus pentasulfide.[6] The Cook-Heilbron synthesis, discovered in 1947, provided a pathway to 5-aminothiazoles from α-aminonitriles and carbon disulfide or its derivatives.[8][11]

A more direct and common classical method for the synthesis of 2-thiazolines involves the condensation of 2-aminoethanethiols with various electrophiles.[1] This approach remains a cornerstone of thiazoline synthesis due to the ready availability of the starting materials.

Modern Synthetic Innovations

Recent decades have witnessed a surge in the development of novel and efficient methods for thiazoline synthesis, driven by the demands of medicinal chemistry and asymmetric catalysis.[4][12] These modern techniques often offer milder reaction conditions, greater functional group tolerance, and access to enantiomerically pure thiazolines.

Key modern strategies include:

  • Metal-Catalyzed Cyclizations: Transition metal catalysts have been employed to facilitate the cyclization of various precursors to form the thiazoline ring.[2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in thiazoline synthesis.[3]

  • One-Pot and Multicomponent Reactions: These strategies offer increased efficiency and atom economy by combining multiple synthetic steps into a single operation.[13]

  • Asymmetric Synthesis: The development of chiral ligands and catalysts has enabled the enantioselective synthesis of thiazolines, which is crucial for the preparation of chiral drugs and catalysts.[12]

The following diagram illustrates a generalized modern synthetic workflow for the preparation of 2-substituted thiazolines from amino alcohols, a widely used method due to the commercial availability of the starting materials.[12]

G cluster_workflow Generalized Modern Synthesis of 2-Thiazolines from Amino Alcohols start Amino Alcohol n_acylation N-Acylation start->n_acylation Acylating Agent thionation Thionation n_acylation->thionation Thionating Agent (e.g., Lawesson's Reagent) cyclization Intramolecular Cyclization thionation->cyclization Dehydrating Agent product 2-Substituted Thiazoline cyclization->product

Caption: A generalized workflow for the synthesis of 2-thiazolines from amino alcohols.

Nature's Blueprint: Thiazolines in Natural Products and Medicine

The thiazoline ring is a prominent structural feature in a multitude of biologically active natural products.[4][14] These natural products often exhibit potent pharmacological activities, making them valuable lead compounds in drug discovery.

Table 1: Prominent Thiazoline-Containing Natural Products and Their Biological Activities

Natural ProductSourceBiological Activity
Curacin A Marine cyanobacterium Lyngbya majusculaAnticancer, antimitotic
Thiangazole Polyangium sp.Anti-HIV
Mirabazoles Blue-green algaeAnti-HIV
Apratoxins Marine cyanobacterium Lyngbya majusculaCytotoxic
Largazole Marine cyanobacteriumHistone deacetylase (HDAC) inhibitor
Tantazole B CyanobacteriumCytotoxic

Data sourced from multiple references.[2][4]

The prevalence of the thiazoline scaffold in these potent natural products has inspired the synthesis of numerous analogues with a wide range of therapeutic applications, including:

  • Anticancer agents [2][15]

  • Anti-HIV agents [2]

  • Antibiotics [4]

  • Anti-inflammatory agents [16]

  • Antioxidants [16]

The amino acid cysteine often serves as the biosynthetic precursor for the thiazoline ring in many natural products through post-translational modification.[1][17]

The Frontier: Modern Applications and Future Outlook

Beyond their significance in medicinal chemistry, thiazoline derivatives have emerged as valuable ligands in asymmetric catalysis.[4][12] The ability to readily synthesize chiral thiazolines has led to their successful application in a variety of enantioselective transformations.

The future of thiazoline chemistry is bright, with ongoing research focused on:

  • The discovery of novel thiazoline-containing natural products from underexplored biological sources.

  • The development of more sustainable and efficient synthetic methodologies.

  • The design and synthesis of new thiazoline-based therapeutic agents with improved efficacy and safety profiles.

  • The expansion of the application of chiral thiazoline ligands in asymmetric catalysis.

The following diagram illustrates the central role of thiazoline compounds, bridging natural product chemistry, medicinal chemistry, and catalysis.

G cluster_core Thiazoline Compounds cluster_fields Key Application Areas thiazoline Thiazoline Scaffold natural_products Natural Products thiazoline->natural_products medicinal_chemistry Medicinal Chemistry thiazoline->medicinal_chemistry catalysis Asymmetric Catalysis thiazoline->catalysis natural_products->medicinal_chemistry Lead Compounds

Caption: The central role of the thiazoline scaffold in various scientific disciplines.

Key Experimental Protocols

To provide a practical understanding of thiazoline synthesis, a representative experimental protocol is detailed below.

Synthesis of 2-Phenyl-4,5-dihydrothiazole

This protocol describes a common method for the synthesis of a 2-aryl-2-thiazoline from a nitrile and 2-aminoethanethiol.

Materials:

  • Benzonitrile

  • 2-Aminoethanethiol hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Water

Procedure:

  • To a solution of 2-aminoethanethiol hydrochloride (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium bicarbonate (2.0 eq).

  • To this mixture, add benzonitrile (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-4,5-dihydrothiazole.

This is a generalized procedure and may require optimization for specific substrates.

Conclusion

From its initial discovery over a century ago, the thiazoline ring has evolved from a chemical curiosity to a cornerstone of modern organic and medicinal chemistry. Its prevalence in nature, coupled with its synthetic tractability, has cemented its status as a privileged scaffold. The continuous development of innovative synthetic methodologies and the expanding scope of its applications ensure that the study of thiazoline compounds will remain a vibrant and fruitful area of research for years to come.

References

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  • Wikipedia. (n.d.). Thiazoline. Retrieved from [Link]

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  • Frédérick, R., & Fustero, S. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1685-1735. [Link]

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  • Badillo-Gómez, J. I., Gouygou, M., & López-Cortés, J. G. (2021). 2-Thiazolines: an update on synthetic methods and catalysis. Organic & Biomolecular Chemistry, 19(30), 6549-6566. [Link]

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  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

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role of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in biochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in Biochemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-2-thiazoline-4-carboxylic acid and its parent thiazolidine form represent a class of heterocyclic compounds pivotal to both fundamental biochemical research and preclinical drug development. While appearing as a simple synthetic building block, its core biochemical significance lies in its function as a latent, stable prodrug of L-cysteine. Through non-enzymatic hydrolysis under physiological conditions, it efficiently delivers L-cysteine intracellularly. This delivery mechanism is central to its utility in replenishing the glutathione (GSH) pool, a cornerstone of cellular antioxidant defense and detoxification pathways. This guide elucidates the chemical basis of its action, its profound impact on cellular redox homeostasis, and its practical application in widely-used experimental models, including acetaminophen-induced hepatotoxicity and the study of oxidative stress. Furthermore, we explore its role as a substrate mimic in the investigation of complex enzymatic machinery responsible for the biosynthesis of thiazole-containing natural products.

Chemical Properties and Bioactivation

2-Methyl-2-thiazoline-4-carboxylic acid (PubChem CID: 23691526) is a derivative of the saturated thiazolidine ring system. The thiazolidine form is synthesized via the condensation of L-cysteine with acetaldehyde. Under physiological conditions (pH ~7.4, 37°C), the thiazolidine ring of the parent compound, 2-methylthiazolidine-4(R)-carboxylic acid, is in equilibrium with the open-chain Schiff base, which readily hydrolyzes to release L-cysteine and the corresponding aldehyde. This non-enzymatic ring opening is the critical step that establishes the compound as a prodrug of L-cysteine.[1][2][3]

This spontaneous, slow-release mechanism provides a sustained intracellular supply of L-cysteine, bypassing potential limitations of direct cysteine administration, which can be subject to rapid oxidation and transport inefficiencies.

The Central Role as a Cysteine Prodrug: Replenishing the Glutathione Pool

The primary biochemical consequence of administering 2-methylthiazolidine-4-carboxylic acid is the augmentation of the intracellular L-cysteine concentration. Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells.[4][5]

The Glutathione Synthesis Pathway

GSH is a tripeptide (γ-L-Glutamyl-L-cysteinyl-glycine) synthesized in the cytosol through a two-step, ATP-dependent process:

  • Formation of γ-glutamylcysteine: The enzyme Glutamate-Cysteine Ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the primary rate-limiting step in GSH synthesis and is subject to feedback inhibition by GSH itself.[4][6]

  • Addition of Glycine: Glutathione Synthetase (GS) then catalyzes the addition of glycine to the C-terminus of γ-glutamylcysteine to form glutathione.[6]

The availability of cysteine is a critical determinant of the overall rate of GSH production.[7][8] By providing a stable source of cysteine, 2-methylthiazolidine-4-carboxylic acid directly fuels this vital pathway.

Glutathione Synthesis Pathway cluster_prodrug Prodrug Delivery MTCA 2-Methylthiazolidine- 4-carboxylic acid Cysteine L-Cysteine MTCA->Cysteine Non-enzymatic Hydrolysis invis1 Cysteine->invis1 Glutamate L-Glutamate Glutamate->invis1 Glycine Glycine invis2 Glycine->invis2 gamma_GC γ-Glutamylcysteine gamma_GC->invis2 GSH Glutathione (GSH) ATP1 ATP ATP1->invis1 ADP1 ADP + Pi ATP2 ATP ATP2->invis2 ADP2 ADP + Pi invis1->gamma_GC Glutamate-Cysteine Ligase (GCL) (Rate-Limiting Step) invis1->ADP1 invis2->GSH Glutathione Synthetase (GS) invis2->ADP2

Diagram of the Glutathione Synthesis Pathway.
The Role of Glutathione in Cellular Defense

GSH is central to cellular protection via several mechanisms:

  • Direct Antioxidant: It directly quenches reactive oxygen species (ROS) and reactive nitrogen species (RNS).[9]

  • Enzymatic Antioxidant Cofactor: It serves as a reducing equivalent for enzymes like glutathione peroxidase (GPx), which detoxifies hydrogen peroxide and lipid peroxides.

  • Phase II Detoxification: Glutathione-S-Transferases (GSTs) catalyze the conjugation of GSH to electrophilic xenobiotics and their metabolites. This process renders the toxins more water-soluble, facilitating their excretion from the body.[10][11][12]

  • Redox State Maintenance: The ratio of reduced GSH to its oxidized form (GSSG) is a key indicator of the cellular redox environment, influencing protein function and signaling pathways.

Comparison with Other Cysteine Prodrugs

2-Methylthiazolidine-4-carboxylic acid is one of several compounds used experimentally to deliver cysteine. Its properties can be compared to other common prodrugs.

Feature2-Methylthiazolidine-4-carboxylic acidN-Acetylcysteine (NAC)L-2-Oxothiazolidine-4-carboxylate (OTC)
Release Mechanism Non-enzymatic hydrolysis of the thiazolidine ring at physiological pH.[1]Requires enzymatic deacetylation by acylases to release cysteine.[13]Requires enzymatic ring opening by 5-oxoprolinase to release cysteine.[14]
Cellular Uptake Readily enters cells.Uptake of intact NAC is slow; some extracellular deacetylation may occur.[14]Uptake is a rate-limiting factor for its utilization.[14]
Key Advantage Spontaneous, sustained release of cysteine without reliance on specific enzyme activity.Well-established clinical antidote for acetaminophen overdose; extensive safety data.Can effectively deliver cysteine and restore GSH levels in vivo.[15]
Potential Limitation Less clinical data compared to NAC.Efficacy can be limited by the activity of cellular acylases.Efficacy is dependent on 5-oxoprolinase activity, which can be low in some cell types (e.g., cultured neurons).[13]

Applications in Experimental Biochemistry and Drug Development

The ability to safely and effectively augment intracellular GSH levels makes 2-methylthiazolidine-4-carboxylic acid a valuable tool in several research domains.

The Acetaminophen-Induced Hepatotoxicity Model

Acetaminophen (APAP) overdose is a leading cause of acute liver failure and a classic experimental model for studying drug-induced hepatotoxicity.[16][17] The protective effect of cysteine prodrugs is a cornerstone of this model.

Mechanism of APAP Toxicity: At therapeutic doses, APAP is primarily metabolized via glucuronidation and sulfation. A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI) .[18][19] Under normal conditions, NAPQI is immediately detoxified by conjugation with hepatic GSH.[20] During an overdose, the glucuronidation and sulfation pathways become saturated, shunting more APAP toward P450-mediated oxidation. This generates massive amounts of NAPQI, which rapidly depletes the liver's GSH stores.[21] Once GSH is depleted, NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, necrotic cell death.[18][22]

2-Methylthiazolidine-4-carboxylic acid administration protects against APAP-induced liver damage by providing the cysteine needed to replenish GSH, thereby restoring the cell's capacity to detoxify NAPQI.[23]

APAP Toxicity and GSH Detoxification APAP Acetaminophen (APAP) (Overdose) CYP450 Cytochrome P450 (e.g., CYP2E1) APAP->CYP450 Oxidation NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI Mercapturate Mercapturic Acid (Non-toxic, Excreted) NAPQI->Mercapturate GSH Conjugation (Detoxification) Mito_Proteins Mitochondrial Proteins NAPQI->Mito_Proteins Covalent Binding (when GSH is depleted) GSH_pool Glutathione (GSH) GSH_pool->Mercapturate MTCA 2-Methylthiazolidine- 4-carboxylic acid Cysteine L-Cysteine MTCA->Cysteine Delivers Cysteine->GSH_pool Replenishes Cell_Death Oxidative Stress & Necrotic Cell Death Mito_Proteins->Cell_Death leads to NRPS Workflow cluster_assay In Vitro Assay NRPS NRPS-bound L-Cysteine Thiazoline_Intermediate NRPS-bound Thiazoline Ring NRPS->Thiazoline_Intermediate Cyclization Domain (Cy) Thiazole_Product NRPS-bound Thiazole Ring Thiazoline_Intermediate->Thiazole_Product Oxidase Domain (Ox) Substrate Thiazoline Substrate (e.g., 2-Methyl-2-thiazoline- 4-carboxylic acid) Enzyme Purified Oxidase (Ox) Domain Substrate->Enzyme Product Thiazole Product Enzyme->Product Oxidation

Use of thiazoline substrates in NRPS research.
Investigating Oxidative Stress

To specifically study the consequences of GSH depletion, researchers often use L-buthionine-S,R-sulfoximine (BSO) . BSO is a highly specific, irreversible inhibitor of GCL, the rate-limiting enzyme in GSH synthesis. [24][25]Treatment of cells or animals with BSO leads to a gradual and profound depletion of the cellular GSH pool. [26][27] In this context, 2-methylthiazolidine-4-carboxylic acid can be used as a "rescue" agent. By co-administering BSO (to block endogenous GSH synthesis) and the cysteine prodrug (to provide an exogenous cysteine source), researchers can precisely investigate the downstream effects of cysteine delivery itself, independent of the cell's own synthetic machinery. This experimental paradigm is powerful for dissecting the roles of cysteine and GSH in mitigating oxidative stress. [15][28]

Analytical Methodologies

To validate the biochemical effects of 2-methylthiazolidine-4-carboxylic acid, it is essential to accurately measure intracellular thiol levels.

Protocol: HPLC Analysis of Intracellular Cysteine and Glutathione

This method is based on pre-column derivatization with a fluorogenic reagent, followed by separation using reverse-phase high-performance liquid chromatography (HPLC). [29][30][31][32]

  • Sample Preparation: a. Harvest cultured cells or homogenized tissue. For adherent cells, wash twice with ice-cold PBS, then scrape into a suitable buffer. b. Lyse the cells (e.g., by sonication or freeze-thaw cycles) in an acidic buffer (e.g., 0.1 M HCl or metaphosphoric acid) to precipitate proteins and stabilize thiols. c. Centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C) to pellet protein and cell debris. d. Carefully collect the supernatant, which contains the low-molecular-weight thiols.

  • Derivatization: a. To a defined volume of the acidic supernatant (e.g., 100 µL), add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) if measurement of total thiols is desired. b. Add a derivatizing agent such as monobromobimane (mBBr) or SBD-F. The reaction is typically carried out in a borate or HEPES buffer at a basic pH (~8.0-8.5) in the dark for 30-60 minutes. [31] c. Stop the reaction by adding a strong acid, such as methanesulfonic acid or HCl.

  • HPLC Separation: a. Inject the derivatized sample onto a C18 reverse-phase HPLC column. b. Use a gradient elution profile with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). c. The gradient is optimized to separate the derivatized forms of cysteine, GSH, and other relevant thiols.

  • Detection and Quantification: a. Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., Ex: 380 nm, Em: 480 nm for mBBr derivatives). b. Quantify the peaks by comparing their integrated area to a standard curve generated from known concentrations of derivatized cysteine and GSH standards. c. Normalize the results to the protein concentration of the initial cell lysate.

Conclusion

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is far more than a simple chemical reagent; it is a sophisticated tool for the biochemical manipulation and study of cellular redox biology. Its function as a stable, non-enzymatically activated prodrug of L-cysteine provides researchers with a reliable method to bolster the cornerstone of antioxidant defense, the glutathione system. Its proven efficacy in the gold-standard acetaminophen hepatotoxicity model, its utility in dissecting the mechanisms of oxidative stress, and its application in studying the biosynthesis of complex natural products underscore its versatility and importance. For scientists in drug development and biomedical research, a thorough understanding of this compound's mechanism provides a powerful asset for investigating pathology and developing novel therapeutic strategies targeting cellular redox imbalance.

References

  • Anundi, I., Lähteenmäki, T., & Rundgren, M. (1987). The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation. Molecular and Cellular Biochemistry, 78(1), 77-85.
  • Ask The Scientists. (n.d.). Glutathione - The Amazing Detoxification Molecule You Might Not Know. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the current understanding of 2-Methyl-2-thiazoline-4-carboxylic acid and its related compounds. While primarily recognized as a crucial intermediate in the biosynthesis of complex natural products like epothilone and bleomycin, the intrinsic bioactivity and mechanism of action of this thiazoline derivative and its analogs are areas of growing interest. This document will delve into the established biosynthetic roles of 2-Methyl-2-thiazoline-4-carboxylic acid, explore potential mechanisms of action based on structurally related compounds, and provide detailed experimental protocols for researchers investigating the therapeutic potential of this chemical class. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Thiazoline Scaffold in Medicinal Chemistry

Thiazoline and its derivatives are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in a wide array of biologically active natural products.[1][2] These scaffolds are integral to the structure of molecules with diverse therapeutic properties, including anti-cancer, antimicrobial, anti-inflammatory, and anti-HIV activities.[3] The unique chemical properties of the thiazoline ring, a five-membered heterocycle containing both sulfur and nitrogen, contribute to its ability to interact with various biological targets. 2-Methyl-2-thiazoline-4-carboxylic acid represents a fundamental example of this class of compounds, serving as a key building block in the enzymatic synthesis of more complex and potent molecules.[4]

Established Role in Natural Product Biosynthesis

The most well-documented role of 2-Methyl-2-thiazoline-4-carboxylic acid is as a metabolic intermediate in the biosynthesis of epothilone and bleomycin, two natural products with significant clinical applications as anti-cancer agents.[5][6][7]

Biosynthesis of Epothilone and Bleomycin

In these biosynthetic pathways, the formation of the 2-methyl-2-thiazoline-4-carboxylic acid moiety is a critical step catalyzed by non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).[8] The process begins with the cyclization of an N-acetylcysteine precursor. This cyclization reaction is a key step in forming the thiazoline ring. Following its formation, the 2-methyl-2-thiazoline-4-carboxylate intermediate is subsequently oxidized by a flavin mononucleotide (FMN)-containing oxidase domain within the megasynthase enzyme complex to form the corresponding thiazole.[5][9]

The following diagram illustrates the core transformation of cysteine into the thiazoline and subsequently the thiazole ring within the enzymatic assembly line of epothilone and bleomycin biosynthesis.

G cluster_0 NRPS/PKS Assembly Line Cysteine L-Cysteine N_Acetylcysteine N-Acetylcysteine Cysteine->N_Acetylcysteine Acetylation Thiazoline 2-Methyl-2-thiazoline- 4-carboxylate-S-Enzyme N_Acetylcysteine->Thiazoline Cyclization & Dehydration Thiazole 2-Methylthiazole- 4-carboxylate-S-Enzyme Thiazoline->Thiazole Oxidation (FMN-dependent)

Caption: Biosynthetic pathway from L-cysteine to the thiazole moiety.

Potential Mechanisms of Action of Thiazoline-4-Carboxylic Acid Derivatives

While the role of 2-Methyl-2-thiazoline-4-carboxylic acid as a biosynthetic intermediate is clear, its potential as a standalone bioactive molecule, along with its analogs, warrants investigation. Based on the activities of structurally similar compounds, several potential mechanisms of action can be hypothesized.

Enzyme Inhibition

A plausible mechanism of action for 2-Methyl-2-thiazoline-4-carboxylic acid and its derivatives is the inhibition of specific enzymes. The thiazolidine ring, a reduced form of the thiazoline ring, is known to be a feature in various enzyme inhibitors.

  • Metallo-β-Lactamase Inhibition: Certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[10] The carboxylic acid moiety is thought to chelate the active site zinc ions, while the thiazoline scaffold provides a rigid framework for interaction with the enzyme's binding pocket.

  • Urease Inhibition: Thiazolidine-4-carboxylic acid and its 2-substituted analogs have been identified as inhibitors of urease, a nickel-containing enzyme.[11] Molecular modeling studies suggest that the carboxylic acid group interacts with the nickel ions in the active site, leading to inhibition.[11]

Disruption of Protein-Protein Interactions

The rigid, heterocyclic nature of the thiazoline scaffold makes it a potential candidate for disrupting protein-protein interactions (PPIs). Many cellular processes are regulated by PPIs, and their inhibition is a key strategy in drug discovery. The thiazoline ring can serve as a constrained scaffold to present functional groups in a specific spatial orientation, enabling it to bind to "hot spots" at the interface of two interacting proteins.

Methodologies for Elucidating the Mechanism of Action

To investigate the hypothesized mechanisms of action for 2-Methyl-2-thiazoline-4-carboxylic acid and its analogs, a systematic approach employing a variety of biochemical and cellular assays is required.

Target Identification and Validation

The initial step is to identify the cellular targets of the compound. This can be achieved through several approaches:

  • Affinity Chromatography: The compound of interest can be immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.[12] The bound proteins are then identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence of a ligand.[12] A shift in the melting temperature of a protein upon compound binding indicates a direct interaction.

The following workflow outlines a general approach to target identification and validation.

G Start Start: Bioactive Compound Target_ID Target Identification Start->Target_ID Affinity_Chromo Affinity Chromatography Target_ID->Affinity_Chromo Hypothesis-free TPP Thermal Proteome Profiling Target_ID->TPP Hypothesis-free Hit_Validation Hit Validation Affinity_Chromo->Hit_Validation TPP->Hit_Validation Binding_Assay Direct Binding Assays (SPR, ITC) Hit_Validation->Binding_Assay Functional_Assay Functional Assays (Enzyme Inhibition, Cellular Assays) Binding_Assay->Functional_Assay Mechanism Mechanism of Action Elucidation Functional_Assay->Mechanism

Caption: Workflow for target identification and validation.

Enzyme Inhibition Assays

If a specific enzyme is identified as a potential target, a series of kinetic studies should be performed to characterize the inhibition.

Protocol: Determining the Mode of Enzyme Inhibition

  • Objective: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

  • Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • Assay buffer

    • Test compound (2-Methyl-2-thiazoline-4-carboxylic acid or analog)

    • Microplate reader

  • Procedure: a. Prepare a series of substrate concentrations ranging from 0.1x to 10x the Michaelis constant (Km). b. For each substrate concentration, prepare a set of reactions with varying concentrations of the inhibitor, including a no-inhibitor control. c. Initiate the enzymatic reaction by adding the enzyme. d. Measure the initial reaction velocity (V₀) for each condition.

  • Data Analysis: a. Plot 1/V₀ versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration. b. Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition.

Mode of InhibitionEffect on VmaxEffect on Km
Competitive UnchangedIncreases
Non-competitive DecreasesUnchanged
Uncompetitive DecreasesDecreases
Mixed DecreasesIncreases or Decreases
Table 1: Effects of different modes of enzyme inhibition on kinetic parameters.
Ligand Binding Assays

Direct binding assays are essential to confirm the interaction between the compound and its target protein and to determine the binding affinity.[1]

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To measure the association (kon) and dissociation (koff) rates and determine the equilibrium dissociation constant (KD).

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Purified target protein (ligand)

    • Test compound (analyte)

    • Running buffer

  • Procedure: a. Immobilize the target protein onto the sensor chip surface. b. Inject a series of concentrations of the test compound over the chip surface. c. Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain kon and koff. b. Calculate the KD (koff/kon).

Conclusion and Future Directions

2-Methyl-2-thiazoline-4-carboxylic acid is a fascinating molecule that sits at the crossroads of primary metabolism and the biosynthesis of complex, bioactive natural products. While its role as a biosynthetic precursor is well-established, the exploration of its intrinsic biological activity and that of its derivatives is a promising area for future research. The methodologies outlined in this guide provide a framework for elucidating the potential mechanisms of action of this compound class, with a particular focus on enzyme inhibition and the disruption of protein-protein interactions. Further investigation into the cellular targets and pathways modulated by these compounds could unveil novel therapeutic opportunities.

References

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  • Thiazolines and their derivatives hold significant importance in the field of medicinal chemistry due to their promising potential as pharmaceutical agents. These molecular entities serve as critical scaffolds within numerous natural products, including curacin A, thiangazole, and mirabazole, and play a vital role in a wide array of physiological reactions. Their pharmacological versatility encompasses anti-HIV, neurological, anti-cancer, and antibiotic activities. (2024).
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Methodological & Application

Application Notes and Protocols: 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a heterocyclic building block of significant interest in biomedical research and drug discovery.[1][2][3] Its core structure, a thiazoline ring, is a key component of numerous biologically active natural products, including the anticancer agent epothilone and the antibiotic bleomycin.[4] This compound serves as a crucial precursor in the biosynthesis of these molecules, specifically as a substrate for enzymatic modifications that lead to the formation of the mature thiazole moiety.[2] These application notes provide detailed protocols for researchers utilizing 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in enzymatic assays and as a synthetic precursor.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is essential for its effective use in experimental settings.

PropertyValueSource
CAS Number 15058-19-2[1][5]
Molecular Formula C₅H₆NNaO₂S[5]
Molecular Weight 167.16 g/mol [5]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO and slightly soluble in methanol.[1][6]
Storage Store at -20°C, sealed and protected from moisture and light.[5][7]

Application 1: Substrate for Enzymatic Assays of FMN-Dependent Oxidoreductases

2-Methyl-2-thiazoline-4-carboxylic acid is a key substrate for FMN-dependent oxidoreductases found in non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways, such as those for epothilone and bleomycin biosynthesis. These enzymes catalyze the oxidation of the thiazoline ring to a thiazole. The following protocol provides a general method for assaying the activity of such an oxidoreductase.

Workflow for FMN-Dependent Oxidoreductase Assay

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Reagents Prepare Assay Buffer, Substrate, Cofactors, and Enzyme Solutions Mix Combine Buffer, Substrate, Cofactors in Reaction Vessel Reagents->Mix Preincubation Pre-incubate at Optimal Temperature Mix->Preincubation Initiation Initiate Reaction with Enzyme Addition Preincubation->Initiation Incubation Incubate for a Defined Time Course Initiation->Incubation Termination Stop Reaction (e.g., Acid Quench) Incubation->Termination Separation Separate Reactants and Products via HPLC Termination->Separation Detection Detect Product Formation (UV-Vis or MS) Separation->Detection Quantification Quantify Product and Calculate Enzyme Activity Detection->Quantification

Caption: Workflow for a typical FMN-dependent oxidoreductase enzymatic assay.

Detailed Protocol: FMN-Dependent Oxidoreductase Activity Assay

This protocol is a representative example and may require optimization for specific enzymes.

1. Materials and Reagents:

  • 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (Substrate)

  • Purified FMN-dependent oxidoreductase

  • Flavin mononucleotide (FMN)

  • NAD(P)H

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Quenching Solution (e.g., 10% Trichloroacetic acid)

  • HPLC system with a C18 column

  • Mobile Phase (e.g., gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

2. Preparation of Solutions:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in ultrapure water.

  • FMN Stock Solution: Prepare a 1 mM stock solution of FMN in assay buffer. Protect from light.

  • NAD(P)H Stock Solution: Prepare a 10 mM stock solution of NAD(P)H in assay buffer. Prepare fresh.

  • Enzyme Solution: Dilute the purified enzyme to a suitable concentration (e.g., 1-10 µM) in assay buffer. Keep on ice.

3. Assay Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • Assay Buffer (to a final volume of 100 µL)

    • 10 µL of 10 mM 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (final concentration: 1 mM)

    • 10 µL of 1 mM FMN (final concentration: 100 µM)

    • 10 µL of 10 mM NAD(P)H (final concentration: 1 mM)

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme solution.

  • Incubate the reaction for a defined period (e.g., 30 minutes). It is advisable to perform a time-course experiment to ensure initial velocity conditions.

  • Terminate the reaction by adding 20 µL of quenching solution.

  • Centrifuge the mixture at high speed for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

4. Data Analysis:

  • Analyze the supernatant by reverse-phase HPLC to separate the substrate from the oxidized thiazole product.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • The product, 2-methyl-thiazole-4-carboxylic acid, will have a different retention time than the substrate.

  • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the synthesized thiazole product.

  • Calculate the enzyme activity in terms of product formed per unit time per amount of enzyme (e.g., µmol/min/mg).

Application 2: Chemical Synthesis of 2-Methyl-thiazole-4-carboxylic acid

2-Methyl-2-thiazoline-4-carboxylic acid can be chemically oxidized to its corresponding thiazole, 2-methyl-thiazole-4-carboxylic acid. This can be useful for generating an analytical standard for the enzymatic assay described above or for use as a building block in further chemical synthesis.

Synthetic Pathway: Oxidation of Thiazoline to Thiazole

Oxidation_Pathway Thiazoline 2-Methyl-2-thiazoline-4-carboxylic acid C₅H₇NO₂S Thiazole 2-Methyl-thiazole-4-carboxylic acid C₅H₅NO₂S Thiazoline->Thiazole Oxidation OxidizingAgent Oxidizing Agent (e.g., MnO₂) OxidizingAgent->Thiazoline:e

Caption: General scheme for the oxidation of a thiazoline to a thiazole.

Detailed Protocol: Synthesis of 2-Methyl-thiazole-4-carboxylic acid

This protocol is adapted from general methods for thiazoline oxidation and may require optimization.[8]

1. Materials and Reagents:

  • 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

  • Activated Manganese Dioxide (MnO₂)

  • Acetonitrile (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

2. Procedure:

  • In a round-bottom flask, dissolve 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in a minimal amount of water and then add a large excess of acetonitrile.

  • Add a 5-10 fold molar excess of activated MnO₂ to the solution.

  • Reflux the mixture with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the MnO₂. Wash the filter cake with acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl ester of the thiazole.

  • To the crude product, add a 1 M solution of NaOH and stir at room temperature for 2-4 hours to hydrolyze the ester.

  • Cool the solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of 2-methyl-thiazole-4-carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

3. Characterization:

  • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

  • The purity can be further assessed by HPLC.

Characterization and Quality Control

Ensuring the purity and identity of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt and its derivatives is critical for reproducible experimental results.

Analytical Techniques
TechniqueApplicationExpected Results
HPLC Purity assessment and reaction monitoring.A single major peak for the pure compound. The retention time will differ between the thiazoline and thiazole.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.The expected molecular ion peak for the compound. Fragmentation patterns can provide structural information.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.The chemical shifts and coupling constants of the protons and carbons will be characteristic of the thiazoline or thiazole ring structure.

Troubleshooting

IssuePossible CauseSuggested Solution
Low enzyme activity in the assay. Inactive enzyme, incorrect buffer conditions, or substrate degradation.Verify enzyme activity with a known positive control. Optimize pH and temperature. Prepare fresh substrate solution.
Incomplete oxidation in the chemical synthesis. Insufficient oxidizing agent or reaction time.Increase the molar excess of MnO₂ and/or extend the reflux time. Ensure the MnO₂ is fully activated.
Multiple peaks in HPLC analysis of the starting material. Impurities in the commercial product.Purify the starting material by recrystallization or column chromatography before use.

Conclusion

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a valuable tool for researchers in enzymology and synthetic chemistry. The protocols outlined in these application notes provide a starting point for its use as a substrate in enzymatic assays and as a precursor for the synthesis of thiazole-containing molecules. As with any experimental procedure, optimization may be necessary to achieve the desired results for specific applications.

References

  • Cas 15058-19-2, 2-METHYL-2-THIAZOLINE-4-CARBOXYLIC ACID SODIUM SALT - LookChem. [Link]

  • Giorgi, G., Salvini, L., Attanasi, O. A., Filippone, P., & Santeusanio, S. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of mass spectrometry, 37(7), 709–715. [Link]

  • Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | C5H6NNaO2S | CID 23710676 - PubChem. [Link]

  • 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, CAS No. 15058-19-2 - iChemical. [Link]

  • 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt - ESSLAB. [Link]

  • 2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736 - PubChem. [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules - Journal of Cheminformatics. [Link]

  • 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt) - Cayman Chemical (bioscience.co.uk). [Link]

  • Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate - Analytica Chemie. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - National Institutes of Health (NIH). [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Publishing. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives - National Institutes of Health (NIH). [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - ResearchGate. [Link]

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google P
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  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. [Link]

  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives - AIP Publishing. [Link]

  • Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives - National Institutes of Health (NIH). [Link]

  • Novel Thiazoline Derivatives: Synthesis, Characterisation, and Molecular Docking Investigations as Potential Anticancer Agents | Request PDF - ResearchGate. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. [Link]

  • Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC - Iraqi Academic Scientific Journals. [Link]

  • How can I check the oxidoreductase activity in my purified protein? - ResearchGate. [Link]

  • Identifying and Quantitating FAD and FMN in Simple and in Iron-Sulfur-Containing Flavoproteins - ResearchGate. [Link]

  • Purification and Identification of an FMN-dependent NAD(P)H Azoreductase from Enterococcus faecalis - Caister Academic Press. [Link]

  • Crystal Structures of NADH:FMN Oxidoreductase (EmoB) at Different Stages of Catalysis - Journal of Biological Chemistry. [Link]

  • Crystallographic fragment screening-based study of a novel FAD-dependent oxidoreductase from Chaetomium thermophilum - International Union of Crystallography. [Link]

  • Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed. [Link]

  • Enzymatic synthesis of epothilone A glycosides - PubMed. [Link]

  • Enzymatic synthesis of epothilone A glycosides - ResearchGate. [Link]

  • Enzymatic glycosylation of Epothilone A and Mupirocin using Bacillus Glycosyltransferase - DSpace@SKKU. [Link]

  • Sensitive Enzyme Immunoassay for the Quantification of Bleomycin Using beta-D-galactosidase as a Label - PubMed. [Link]

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  • Bleomycin promotes cellular senescence and activation of the cGAS-STING pathway without direct effect on fibrosis in an idiopathic pulmonary fibrosis model - ResearchGate. [Link]

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Sources

Application Notes and Protocols for the Preparation of Thiazoline Substrates Utilizing 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazoline Moiety as a Privileged Scaffold in Bioactive Molecules

The 2-thiazoline ring system is a five-membered heterocycle that serves as a cornerstone in the architecture of numerous biologically active natural products.[1][2] Its presence is critical to the function of compounds such as the potent anticancer agents, the epothilones, and the antibiotic glycopeptide, bleomycin.[3][4] The thiazoline motif, and its oxidized counterpart, thiazole, often play a crucial role in molecular recognition, binding to biological targets, and influencing the overall conformation of the parent molecule.[5][6] Consequently, the development of robust and efficient synthetic methodologies for the introduction of chiral thiazoline building blocks is of paramount importance to researchers in medicinal chemistry and drug development.[5]

This guide provides a detailed overview and practical protocols for the use of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS 15058-19-2), a key reagent for the construction of more complex thiazoline-containing substrates. We will explore the scientific rationale behind its synthesis and application, providing researchers with the necessary information to confidently incorporate this versatile building block into their synthetic strategies.

Reagent Overview and Physicochemical Properties

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a stable, solid heterocyclic building block.[4] Its structure features the core 2-methyl-2-thiazoline ring with a carboxylate at the C4 position, offering a convenient handle for further chemical elaboration, most commonly through amide bond formation.

PropertyValueSource
CAS Number 15058-19-2[4][7]
Molecular Formula C₅H₆NNaO₂S[4][7]
Molecular Weight 167.16 g/mol [4][7]
Appearance Solid[4]
Purity ≥95% (typical)[4]
Solubility Soluble in DMSO[4]
Storage Store at -20°C, sealed, away from moisture and light.[7] The compound is hygroscopic.
Stability Stable for ≥ 4 years under proper storage conditions.[4]

Core Application: Amide Bond Formation for Substrate Elaboration

The primary application of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is its use as a nucleophilic component in coupling reactions to form larger, more complex molecules. The carboxylate functionality is readily converted into an activated species that can then react with a primary or secondary amine to form a stable amide bond. This is a cornerstone reaction in the synthesis of peptide-like structures and in attaching the thiazoline side chain to the macrocyclic core of molecules like the epothilones.

The general workflow for this application involves two key stages: the synthesis of the thiazoline building block itself, and its subsequent coupling to a desired amine-containing substrate.

G cluster_0 Part 1: Synthesis of Thiazoline Precursor cluster_1 Part 2: Amide Coupling Reaction N-Acetylcysteine N-Acetylcysteine Cyclization_Dehydration Cyclization & Dehydration Thiazoline_Acid 2-Methyl-2-thiazoline- 4-carboxylic Acid Deprotonation Deprotonation (e.g., with NaOH) Sodium_Salt 2-Methyl-2-thiazoline- 4-carboxylic Acid Sodium Salt Sodium_Salt_Input 2-Methyl-2-thiazoline- 4-carboxylic Acid Sodium Salt Activation Carboxylic Acid Activation Activated_Intermediate Activated Ester/ Acyl Halide Intermediate Amine_Substrate Amine-containing Substrate (R-NH₂) Coupling Nucleophilic Acyl Substitution Final_Product Thiazoline-Amide Conjugate

Protocol 1: Synthesis of 2-Methyl-2-thiazoline-4-carboxylic Acid

While the sodium salt is commercially available, understanding its synthesis from readily available starting materials is valuable. The parent carboxylic acid can be formed from N-acetylcysteine through a cyclization and dehydration reaction.[8]

Materials:

  • N-Acetylcysteine

  • Anhydrous solvent (e.g., toluene or xylene)

  • Dehydrating agent (e.g., phosphorus pentoxide or a Dean-Stark apparatus for azeotropic water removal)

  • Hydrochloric acid (HCl) for workup

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if applicable), suspend N-acetylcysteine in the anhydrous solvent.

  • Dehydration/Cyclization: Add the dehydrating agent or heat the mixture to reflux to azeotropically remove water. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection in the Dean-Stark trap.

  • Workup: After cooling the reaction mixture, carefully quench any remaining dehydrating agent. Dilute the mixture with water and adjust the pH to ~2 with HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-Methyl-2-thiazoline-4-carboxylic acid, which can be purified by recrystallization or chromatography if necessary.

Protocol 2: Preparation of Thiazoline Substrates via Amide Coupling

This protocol outlines a general procedure for the coupling of 2-Methyl-2-thiazoline-4-carboxylic acid with a generic amine-containing substrate (R-NH₂). The use of the sodium salt may bypass the need for a base in the initial activation step, though often the free acid is generated in situ by acidification prior to coupling.

Materials:

  • 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

  • Amine-containing substrate (R-NH₂)

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous, aprotic solvent (e.g., DMF, DCM, or THF)

  • Tertiary amine base (e.g., DIEA or triethylamine), if starting with the free acid or if required by the coupling reagent.[9]

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Acid Preparation: Dissolve 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (1.0 eq) in the anhydrous solvent. If the specific coupling chemistry requires the free acid, perform a pre-extraction with a mild acid or add 1.0 eq of a suitable acid to the reaction mixture.

  • Activation: To the stirred solution, add the amide coupling reagent (1.1 eq) and, if necessary, the tertiary amine base (2.0-3.0 eq). Allow the mixture to stir at room temperature for 15-30 minutes to form the activated ester intermediate.

  • Coupling: Add the amine-containing substrate (R-NH₂) (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This may take anywhere from 2 to 24 hours.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired thiazoline-amide conjugate.

G Start Start: Dissolve Thiazoline Acid/Salt and Coupling Reagent in Anhydrous Solvent Activate Stir for 15-30 min (Activation Step) Start->Activate Add_Amine Add Amine Substrate (R-NH₂) Activate->Add_Amine Monitor Monitor Reaction (TLC or LC-MS) Add_Amine->Monitor Workup Quench and Perform Aqueous Workup (Acid/Base Washes) Monitor->Workup Purify Dry, Concentrate, and Purify via Chromatography Workup->Purify End End: Isolated Thiazoline-Amide Product Purify->End

Trustworthiness and Self-Validation

The protocols described are based on well-established principles of organic synthesis.

  • Causality in Experimental Choices: The choice of an anhydrous solvent is critical to prevent the hydrolysis of the activated carboxylic acid intermediate, which would revert it to the starting material and reduce the yield. The use of a tertiary amine base is to neutralize the acidic byproducts formed during the coupling reaction, which could otherwise protonate the amine substrate and render it non-nucleophilic.[10]

  • Self-Validating System: The progress of the reaction can be rigorously monitored by standard analytical techniques like TLC and LC-MS. The disappearance of the starting materials and the appearance of a new product spot/peak provide clear validation of the reaction's success. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a valuable and versatile reagent for the synthesis of complex, biologically relevant molecules. Its utility primarily lies in its application as a building block for amide bond formation, allowing for the straightforward incorporation of the 2-methyl-2-thiazoline scaffold into a wide array of substrates. The protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to successfully employ this reagent in their synthetic endeavors, accelerating the discovery of new therapeutic agents.

References

  • Just-Baringo, X., Albericio, F., & Alvarez, M. (2014). Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. Current Topics in Medicinal Chemistry, 14(10), 1244–1256. [Link]

  • Gaumont, A.-C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1371–1401. [Link]

  • Kumar, S., Arora, A., Sapra, S., Kumar, R., Singh, B. K., & Singh, S. K. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(2), 1073-1100*. [Link]

  • Schneider, T. L., Shen, B., & Walsh, C. T. (2003). Oxidase domains in epothilone and bleomycin biosynthesis: thiazoline to thiazole oxidation during chain elongation. Biochemistry, 42(32), 9722–9730. [Link]

  • Smith, H. A., & Gorin, G. (1961). 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. The Journal of Organic Chemistry, 26(3), 820–823. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Link]

  • Nicolaou, K. C., et al. (1999). Total synthesis of epothilone E and related side-chain modified analogues via a Stille coupling based strategy. Bioorganic & Medicinal Chemistry, 7(5), 665-697. [Link]

  • PhosphoTech. (n.d.). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 265-296. [Link]

  • Walsh, C. T., et al. (2001). Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit. Chemistry & Biology, 8(12), 1117-1128. [Link]

  • Pharmaffiliates. (n.d.). CAS No: 15058-19-2 | Product Name : 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • S. Magnaghi, et al. (2021). Total Synthesis of an Epothilone Analogue Based on the Amide–Triazole Bioisosterism. European Journal of Organic Chemistry, 2021(28), 4033-4038. [Link]

  • ResearchGate. (n.d.). Towards the Synthesis of Epothilone A: Enantioselective Preparation of the Thiazole Sidechain and Mac. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-acetyl-5-thiazole formic acid.

Sources

use of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in FMN-containing oxidase assays

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of assay methodologies for Flavin Mononucleotide (FMN)-containing oxidases, with a specialized focus on the use of thiazoline-based substrates for oxidase domains integrated into biosynthetic assembly lines like Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS). We detail the role of 2-Methyl-2-thiazoline-4-carboxylic acid as a precursor for the synthesis of biomimetic substrates and provide a complete protocol for a continuous spectrophotometric assay suitable for kinetics and inhibitor screening.

Introduction to FMN-Containing Oxidases

Flavin-dependent enzymes are a ubiquitous class of oxidoreductases that catalyze a vast array of biochemical reactions. Those utilizing Flavin Mononucleotide (FMN) as a prosthetic group are critical in metabolism, biosynthesis, and cellular signaling.[1][2] FMN's redox versatility allows it to participate in both one- and two-electron transfer reactions, making it an ideal cofactor for mediating oxidation.[1]

A prominent example is Pyridoxine 5'-phosphate oxidase (PNPOx), a rate-limiting enzyme in the synthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[3][4] PNPOx catalyzes the FMN-dependent oxidation of pyridoxine 5'-phosphate (PNP) or pyridoxamine 5'-phosphate (PMP) to PLP, using molecular oxygen as the electron acceptor and producing hydrogen peroxide (H₂O₂) as a byproduct.[2]

General Reaction Catalyzed by FMN-Dependent Oxidases:

Substrate-H₂ + O₂ --(FMN)--> Product + H₂O₂

Assaying the activity of these enzymes is fundamental to understanding their mechanism, determining kinetic parameters, and screening for potential inhibitors. Assays typically rely on monitoring either substrate depletion, product formation, or the generation of hydrogen peroxide.

Specialized Application: Thiazoline Oxidation in Natural Product Biosynthesis

While enzymes like PNPOx act on soluble metabolites, a distinct and vital class of FMN-containing oxidases is found embedded within large, modular NRPS and PKS enzymatic assembly lines. These domains are responsible for crucial tailoring reactions that modify the growing natural product chain.

A key transformation is the oxidation of a thiazoline heterocycle, formed from a cysteine residue, into a fully aromatic thiazole ring.[5] This reaction is integral to the biosynthesis of potent therapeutic agents, including the anticancer drug bleomycin and the microtubule stabilizer epothilone.[5][6] The oxidase domains responsible, such as BlmIII (bleomycin) and EpoB-Ox (epothilone), are FMN-dependent flavoproteins that utilize molecular oxygen to achieve this transformation.[5]

To study these isolated oxidase domains in vitro, researchers require substrate mimics that replicate the thiazoline-containing intermediate tethered to the synthetase. 2-Methyl-2-thiazoline-4-carboxylic acid serves as an ideal chemical scaffold for creating these biomimetic substrates.[7] It is typically converted into an N-acetylcysteamine (SNAC) thioester, which is recognized by the enzyme's active site.[8][9]

Diagram: Biosynthetic Pathway of a Thiazole Moiety

The following diagram illustrates the enzymatic steps leading to the formation of a thiazole ring from a cysteine residue within an NRPS module, highlighting the role of the FMN-dependent oxidase domain.

G cluster_NRPS NRPS Module Cys L-Cysteine Acyl_Cys N-Acyl-Cysteine-S-PCP Cys->Acyl_Cys Acyl-CoA (from PKS/NRPS) Thiazoline Thiazoline-S-PCP Acyl_Cys->Thiazoline Dehydration Cy Domain Thiazole Thiazole-S-PCP Thiazoline->Thiazole + O₂ - H₂O₂ Ox Domain Chain_Release Chain Release / Elongation Thiazole->Chain_Release A_Domain Adenylation Domain (Activates Cysteine) Cy_Domain Cyclization Domain Ox_Domain FMN-Dependent Oxidase Domain G cluster_assay Assay Components in Cuvette Enzyme FMN-Oxidase (e.g., EpoB-Ox) Reaction1 Thiazole + H₂O₂ Enzyme->Reaction1 Catalyzes Substrate Thiazoline-SNAC Substrate->Reaction1 Oxidized HRP Horseradish Peroxidase (HRP) Reaction2 Colored Product (e.g., Quinoneimine dye) HRP->Reaction2 Catalyzes Chromogen Chromogenic Substrate (e.g., 4-AAP + Vanillic Acid) Chromogen->Reaction2 Oxidized Spectrophotometer Spectrophotometer (Measure ΔAbs/min) Reaction1->HRP H₂O₂ Product Reaction2->Spectrophotometer Absorbs Light

Sources

Application Notes & Protocols: Probing Epothilone Synthetase with 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Epothilones, a class of potent microtubule-stabilizing agents, are complex natural products synthesized by the myxobacterium Sorangium cellulosum.[1][2] Their biosynthesis is orchestrated by a sophisticated hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line.[3][4] A key structural feature, the 2-methylthiazole ring, is crucial for their potent anti-cancer activity and is installed by the NRPS module, EpoB.[5] This document provides a detailed guide on the application of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, a stable precursor analog, for the specific investigation of the final oxidative step in the formation of this critical heterocycle. We present the biochemical rationale, detailed protocols for in vitro enzymatic assays targeting the EpoB oxidase (Ox) domain, and analytical methodologies for product verification.

Introduction: The Significance of the Epothilone Thiazole Ring

Epothilones represent a new generation of anti-mitotic drugs that, like taxanes, interfere with microtubule function, leading to cell cycle arrest and apoptosis.[1][4][6] However, they often retain efficacy against taxane-resistant cancer cell lines, making them highly valuable therapeutic leads.[2] The epothilone backbone is a 16-membered macrolactone assembled by a series of PKS modules (EpoA, C, D, E, F).[4][5]

The biosynthesis is initiated by the NRPS module, EpoB, which is responsible for synthesizing the 2-methylthiazolylcarboxy starter unit. This process involves a fascinating interplay of enzymatic domains:

  • Adenylation (A) Domain: Activates L-cysteine and loads it onto the peptidyl carrier protein (PCP) domain.[3]

  • Cyclization (Cy) Domain: Catalyzes the transfer of an acetyl group from the upstream PKS module (EpoA) to the amino group of the cysteine, followed by cyclization and dehydration to form a 2-methylthiazolinyl ring covalently attached to the EpoB PCP domain.[3][5]

  • Oxidase (Ox) Domain: This FMN-containing domain performs the final and critical oxidation of the thiazoline heterocycle to the aromatic thiazole.[3][7]

Understanding the function of each domain is critical for efforts in biosynthetic engineering and the generation of novel epothilone analogs. 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt serves as an invaluable chemical probe, as it is a substrate for the isolated EpoB Oxidase domain, allowing for its direct functional characterization independent of the complex upstream enzymatic machinery.[7][8]

The Epothilone Biosynthetic Pathway: Focus on Thiazole Formation

The formation of the thiazole starter unit is a critical PKS-NRPS interface reaction. The diagram below illustrates the sequence of events on the EpoB module, highlighting the specific step targeted by the application of 2-Methyl-2-thiazoline-4-carboxylic acid.

Epothilone_Biosynthesis cluster_EpoA EpoA (PKS Module) cluster_EpoB EpoB (NRPS Module) cluster_assay In Vitro Assay Focus EpoA_ACP ACP Domain EpoB_Cy Cy Domain EpoA_ACP->EpoB_Cy Acetyl Transfer Acetyl_CoA Acetyl-CoA Acetyl_CoA->EpoA_ACP Loading EpoB_PCP PCP Domain EpoB_PCP->EpoB_Cy Cys Transfer EpoB_A A Domain EpoB_A->EpoB_PCP Loading Thiazoline_Intermediate Methylthiazolinyl-S-PCP EpoB_Cy->Thiazoline_Intermediate Cyclization & Dehydration EpoB_Ox Ox Domain Thiazole_Product Methylthiazolyl-S-PCP EpoB_Ox->Thiazole_Product Oxidation (FMN-dependent) L_Cysteine L-Cysteine L_Cysteine->EpoB_A Activation Thiazoline_Intermediate->EpoB_Ox Substrate for Ox To_PKS To Downstream PKS Modules (EpoC) Thiazole_Product->To_PKS External_Substrate 2-Methyl-2-thiazoline- 4-carboxylic acid External_Substrate->EpoB_Ox Direct Substrate for Isolated Domain

Caption: Biosynthesis of the 2-methylthiazole starter unit by the EpoB NRPS module.

Application I: In Vitro Assay of the EpoB Oxidase Domain

This protocol allows for the specific functional characterization of the FMN-dependent oxidase domain of EpoB. By providing its substrate directly, we can measure enzymatic activity and screen for inhibitors without the need to reconstitute the entire multi-enzyme complex.

Rationale and Causality

The primary challenge in studying multi-domain enzymes like EpoB is their complexity. Expressing and purifying the full, active 150 kDa EpoB protein is non-trivial.[3] Furthermore, assaying the Ox domain in situ requires the successful execution of all preceding steps: PCP post-translational modification, cysteine loading, and acetyl transfer/cyclization.[3] Using 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt bypasses these requirements entirely. It is a soluble, stable analog of the natural, enzyme-tethered thiazoline intermediate, allowing researchers to isolate the study to the single oxidative step. This is a classic reductionist approach to dissecting a complex biochemical pathway.

Experimental Workflow Diagram

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis step1 1. Express & Purify EpoB Ox Domain step4 4. Pre-incubate Enzyme & Buffer at 30°C step1->step4 step2 2. Prepare Assay Buffer (HEPES, FMN, DTT) step2->step4 step3 3. Prepare Substrate Stock (Thiazoline Na Salt in Buffer) step5 5. Initiate Reaction (Add Substrate) step3->step5 step4->step5 step6 6. Incubate (Time Course) step5->step6 step7 7. Quench Reaction (e.g., Acetonitrile) step6->step7 step8 8. Centrifuge to Pellet Precipitated Protein step7->step8 step9 9. Analyze Supernatant by LC-MS/MS step8->step9 step10 10. Quantify Product (2-Methylthiazole-4-carboxylic acid) step9->step10

Caption: Workflow for the in vitro characterization of EpoB Oxidase domain activity.

Detailed Protocol: In Vitro Oxidation Assay

Materials:

  • Purified EpoB Oxidase domain (or a construct containing it).

  • 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS 15058-19-2).[7][8]

  • Flavin mononucleotide (FMN).

  • HEPES buffer (or similar, pH 7.5).

  • Dithiothreitol (DTT).

  • NAD(P)H (as a potential reductant for FMN recycling, optional but recommended).

  • Acetonitrile (ACN), HPLC-grade.

  • Formic acid (FA), LC-MS grade.

  • Milli-Q or equivalent purified water.

Procedure:

  • Preparation of Reagents:

    • Assay Buffer (1x): 50 mM HEPES pH 7.5, 100 µM FMN, 1 mM DTT. Prepare fresh and keep on ice.

    • Substrate Stock (10 mM): Dissolve 1.67 mg of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in 1.0 mL of Assay Buffer. Store on ice.

    • Enzyme Stock: Dilute the purified EpoB Ox domain to a working concentration (e.g., 10 µM) in Assay Buffer.

    • Quenching Solution: Acetonitrile with 0.1% Formic Acid.

  • Enzymatic Reaction:

    • Set up reactions in 1.5 mL microcentrifuge tubes. For a final volume of 100 µL:

      • 80 µL Assay Buffer.

      • 10 µL Enzyme Stock (for a final concentration of 1 µM).

      • Negative Control: Use 10 µL of buffer instead of enzyme.

    • Pre-incubate the tubes at 30°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding 10 µL of the 10 mM Substrate Stock (final concentration 1 mM). Mix gently by flicking.

    • Incubate at 30°C. For a time course, set up multiple identical tubes and stop the reaction at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction by adding 200 µL of cold Quenching Solution. Vortex vigorously for 10 seconds. This precipitates the enzyme and halts the reaction.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction tubes at >13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to an HPLC vial for LC-MS analysis.

Analytical Methodology: LC-MS/MS for Product Verification

The conversion of the thiazoline substrate to the thiazole product can be monitored by LC-MS/MS. The product, 2-Methylthiazole-4-carboxylic acid, has a different mass and chromatographic retention time than the substrate.

Rationale for LC-MS/MS

Liquid chromatography-mass spectrometry is the ideal analytical platform for this assay due to its high sensitivity and specificity.[9][10] HPLC separates the substrate from the product based on their physicochemical properties (e.g., polarity), while tandem mass spectrometry (MS/MS) provides unambiguous identification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.[10][11] This ensures that the detected product is unequivocally the result of the enzymatic reaction.

Data Presentation: Typical LC-MS/MS Parameters
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and separation for small polar molecules.[9][10]
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reverse-phase chromatography.[11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase for reverse-phase chromatography.[11]
Gradient 5% to 95% B over 5-8 minutesElutes compounds across a range of polarities.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale columns.[9][10]
Ionization Mode Positive Electrospray Ionization (ESI+)Thiazole and thiazoline nitrogens are readily protonated.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and specificity for quantification.[12]
MRM Transition 1 Substrate: m/z 146.0 → fragmentsFor monitoring the consumption of the starting material.
MRM Transition 2 Product: m/z 144.0 → fragmentsFor quantifying the formation of the oxidized product.

Note: The exact m/z values and fragmentation patterns for MRM transitions should be determined empirically by direct infusion of authentic standards of the substrate and expected product.

Data Interpretation and Expected Results

Successful enzymatic activity will be demonstrated by the appearance of a chromatographic peak corresponding to the mass of 2-Methylthiazole-4-carboxylic acid (m/z 144.0 for [M+H]⁺) in the enzyme-containing samples, which is absent in the negative control. The peak area of the product should increase over time, while the peak area of the substrate (m/z 146.0 for [M+H]⁺) concomitantly decreases. By running a standard curve with an authentic product standard, the reaction rate can be quantified, and kinetic parameters such as Kₘ and k꜀ₐₜ can be determined.

Concluding Remarks

The use of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a powerful and direct method for studying the oxidase domain of the epothilone synthetase EpoB module. This approach simplifies a complex biosynthetic system, enabling detailed kinetic analysis, inhibitor screening, and mechanistic studies of a crucial step in the production of a therapeutically vital class of anti-cancer agents. The protocols and methodologies described herein provide a robust framework for researchers to probe the fascinating biochemistry of epothilone biosynthesis.

References

  • Schneider, T. L., Walsh, C. T. (2001). Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit. Chemistry & Biology, 8(9), 899-912. [Link]

  • Wikipedia. (n.d.). Epothilone. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Epothilone B on Newcrom R1 HPLC column. Retrieved from [Link]

  • El-Naga, R. N., et al. (2022). Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis. PLoS ONE, 17(1), e0262Epothilone B. [https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0262Epothilone B]([Link] B)

  • Li, W., et al. (2014). LC-MS/MS Method for Determination of Epothilone B in Rat Plasma and its Application in Pharmacokinetic Study. Planta Med, 80(05), 402-407. [Link]

  • Li, Y., et al. (2018). Synthesis and Activity of Epothilone D. Current Drug Targets, 19(15), 1866-1870. [Link]

  • ResearchGate. (n.d.). Mechanisms of action of epothilones. Retrieved from [Link]

  • Han, S. J., et al. (2008). Selective Production of Epothilone B by Heterologous Expression of Propionyl-CoA Synthetase in Sorangium cellulosum. Journal of Microbiology and Biotechnology, 18(1), 135-137. [Link]

  • ResearchGate. (n.d.). Novel synthesis of 2-thiazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Epothilone biosynthesis: Assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit. Retrieved from [Link]

  • Julien, B., et al. (2002). Studies on the biosynthesis of epothilones: hydroxylation of Epo A and B to epothilones E and F. The Journal of Antibiotics, 55(1), 41-45. [Link]

  • Lee, F. Y., et al. (2009). Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs. Current Pharmaceutical Design, 15(7), 779-799. [Link]

  • Altmann, K. H., et al. (2020). On the Importance of the Thiazole Nitrogen in Epothilones: Semisynthesis and Microtubule-Binding Affinity of Deaza-Epothilone C. Chemistry, 2(3), 616-633. [Link]

Sources

Application Notes & Protocols: The Role of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in Elucidating Bleomycin Synthetase Function

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt as a critical chemical probe in the study of bleomycin (BLM) biosynthesis. Tailored for researchers in enzymology, natural product synthesis, and drug development, these notes detail the mechanistic significance of this compound and provide robust protocols for its application in characterizing the activity of bleomycin synthetase, a key enzyme complex in the production of the potent antitumor agent, bleomycin.

Section 1: The Scientific Imperative - Understanding Bleomycin and its Synthesis

Bleomycin is a glycopeptide antibiotic, utilized in chemotherapy, that exerts its cytotoxic effects by binding to DNA and inducing single- and double-strand breaks, which ultimately inhibits DNA synthesis and triggers cell death.[1][2][3][4][5][6] The biosynthesis of this complex molecule is not performed by ribosomes but by a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[7][8][9][10][11][12][13][14][15]

NRPS complexes are modular assembly lines. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.[8][9][11] A core feature of the bleomycin structure is its bithiazole moiety, which is crucial for the molecule's ability to intercalate with DNA.[1][2][16] This bithiazole is synthesized from cysteine precursors, which undergo cyclization to form a thiazoline ring, followed by an oxidation step to yield the final thiazole.

The enzyme responsible, bleomycin synthetase, contains specialized oxidase (Ox) domains that catalyze this critical thiazoline-to-thiazole conversion.[7][12] It is for the precise study of these Ox domains that 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt becomes an indispensable tool.

The Central Role of 2-Methyl-2-thiazoline-4-carboxylic Acid

2-Methyl-2-thiazoline-4-carboxylic acid is a stable analog of the transient, enzyme-bound intermediate formed during bleomycin synthesis. Its sodium salt form provides excellent solubility and stability for in vitro assays.[17][18] By providing this specific substrate, researchers can isolate and characterize the activity of the FMN-dependent oxidase domains of bleomycin synthetase, independent of the preceding cyclization steps.[7][17][18] This allows for:

  • Mechanistic Dissection: Pinpointing the kinetic parameters and cofactor requirements of the oxidation step.

  • Structural Studies: Facilitating co-crystallization efforts to resolve the three-dimensional structure of the oxidase active site.

  • Inhibitor Screening: Developing targeted high-throughput screens for novel inhibitors that could modulate bleomycin production or serve as leads for new therapeutics.[19]

The logical workflow for investigating bleomycin synthetase using this key substrate is outlined below.

G cluster_0 Bleomycin Biosynthesis Overview cluster_1 Research Application Workflow A NRPS Assembly Line B Cysteine Activation & Loading (A & PCP Domains) A->B C Thiazoline Ring Formation (C Domain Catalysis) B->C D Oxidation to Thiazole (Oxidase Domain) C->D G Provide Substrate: 2-Methyl-2-thiazoline-4-carboxylic acid C->G Substrate Mimics Intermediate from this step E Chain Elongation & Release (TE Domain) D->E F Isolate Bleomycin Synthetase (or specific Oxidase Domain) F->G H Biochemical Assay: Monitor Product Formation G->H I Data Analysis: Kinetics, Inhibition H->I J Structural & Mechanistic Insights I->J

Figure 1: Logical workflow for bleomycin synthetase research.

Section 2: Technical Data & Properties

A thorough understanding of the substrate's properties is paramount for experimental design.

PropertyValueSource(s)
Chemical Name 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt[17][18][20][21]
CAS Number 15058-19-2[17][18][21]
Molecular Formula C₅H₆NO₂S • Na[18]
Molecular Weight 167.16 g/mol [18][21]
Appearance Solid[18]
Purity ≥95% (typical)[18]
Solubility Soluble in DMSO, Water[18][20]
Storage -20°C to -80°C, sealed, protected from light and moisture[20]

Section 3: Experimental Protocols

The following protocols are designed to be self-validating, with clear causality for each step. They provide a robust framework for studying the oxidase function of bleomycin synthetase.

Protocol 1: In Vitro Kinetic Analysis of Bleomycin Synthetase Oxidase Domain

Objective: To determine the kinetic parameters (Kₘ, Vₘₐₓ) of the thiazoline-to-thiazole oxidation catalyzed by bleomycin synthetase.

Causality: This assay directly measures the enzymatic conversion of a defined substrate to its product. By varying the substrate concentration, we can derive the Michaelis-Menten parameters, which are fundamental descriptors of enzyme performance and substrate affinity. The use of HPLC provides a highly sensitive and specific method for separating and quantifying the substrate and product.[22][23][24]

Materials:

  • Purified bleomycin synthetase (or isolated oxidase domain)

  • 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (Substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂

  • Cofactor: Flavin mononucleotide (FMN), 1 mM stock in Assay Buffer

  • Quenching Solution: 10% Trichloroacetic acid (TCA)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Experimental Workflow Diagram:

G A Prepare Substrate Dilutions (e.g., 0.1 to 10x expected Km) D Initiate Reaction: Add Substrate A->D B Prepare Reaction Mix: Buffer, FMN, Enzyme C Pre-incubate at 30°C for 5 min B->C C->D E Incubate at 30°C (Time course: 0, 2, 5, 10, 20 min) D->E F Quench Reaction with TCA E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by HPLC G->H I Quantify Product Peak Area H->I J Plot Velocity vs. [Substrate] Determine Km, Vmax I->J

Figure 2: Workflow for the kinetic analysis of the oxidase domain.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the substrate in Assay Buffer. Create a serial dilution series ranging from 0.05 mM to 5 mM.

  • Reaction Setup: In a microcentrifuge tube, combine 40 µL of Assay Buffer, 5 µL of 1 mM FMN, and 5 µL of purified enzyme (e.g., at 1 mg/mL). Prepare a "no enzyme" control.

  • Pre-incubation: Equilibrate the reaction mixtures at 30°C for 5 minutes. This ensures temperature stability and cofactor binding.

  • Initiation: Start the reaction by adding 5 µL of a substrate dilution to the corresponding tube, bringing the total volume to 55 µL. Vortex gently.

  • Incubation: Incubate at 30°C. At defined time points (e.g., 2, 5, 10, 20 minutes), withdraw a 10 µL aliquot and immediately add it to a tube containing 10 µL of ice-cold 10% TCA to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject onto a C18 column. Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 15 minutes). The thiazole product will be more hydrophobic and have a longer retention time than the thiazoline substrate. Monitor absorbance at a wavelength determined by the product's λₘₐₓ (e.g., ~270 nm).

  • Data Analysis: Create a standard curve with the synthesized thiazole product to convert peak area to concentration. Calculate the initial velocity (µM/min) for each substrate concentration. Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: High-Throughput Screening (HTS) for Bleomycin Synthetase Oxidase Inhibitors

Objective: To identify small molecule inhibitors of the thiazoline oxidation step from a compound library.

Causality: This protocol adapts the core biochemical reaction to a 96- or 384-well plate format for rapid screening. The endpoint measurement provides a single-time-point assessment of enzyme activity. By comparing the activity in the presence of test compounds to controls, we can calculate percent inhibition and identify potential "hits" for further investigation.

Materials:

  • All materials from Protocol 1.

  • Compound library (e.g., 10 mM stocks in DMSO).

  • Black, opaque 96-well microplates (if using a fluorescence-based detection method).

  • Plate reader capable of measuring absorbance or fluorescence.

  • Optional: A coupled enzyme system that produces a detectable signal (e.g., horseradish peroxidase) upon oxidation of the substrate.

Step-by-Step Methodology:

  • Plate Layout: Design the plate map to include:

    • Negative Controls (100% Activity): Reaction with DMSO vehicle only.

    • Positive Controls (0% Activity): Reaction with a known inhibitor or no enzyme.

    • Test Wells: Reaction with individual compounds from the library.

  • Compound Dispensing: Add 1 µL of each test compound, DMSO, or positive control to the appropriate wells. The final concentration of the test compound is typically 10-20 µM.

  • Enzyme & Cofactor Addition: Prepare a master mix of Assay Buffer, FMN, and enzyme. Dispense 44 µL of this mix into each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes. This allows the compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a solution of the substrate in Assay Buffer (at a concentration near the Kₘ for optimal sensitivity). Add 5 µL to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a fixed time (e.g., 30-60 minutes), determined during assay development to be within the linear range of the reaction.

  • Detection: Stop the reaction by adding a quenching agent. Read the absorbance or fluorescence on a plate reader. If using an HPLC-based readout for the primary screen, the quenching and analysis steps from Protocol 1 are followed.

  • Data Analysis:

    • Normalize the data using the controls: Percent Inhibition = 100 * (1 - [Signal_Test - Signal_Positive] / [Signal_Negative - Signal_Positive])

    • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

    • Hits should be re-tested and validated through dose-response curves to determine their IC₅₀.

Section 4: Concluding Remarks

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is more than a mere chemical reagent; it is a precision tool that unlocks the ability to study a specific, crucial step in the biosynthesis of a clinically vital anticancer agent. The protocols detailed herein provide a foundational framework for researchers to probe the intricate mechanisms of bleomycin synthetase, discover novel inhibitors, and contribute to the broader field of natural product biosynthesis and engineering. Adherence to these scientifically-grounded methodologies will ensure the generation of high-quality, reproducible data, accelerating progress in this important area of research.

References

  • Schneider, T.L., Shen, B., and Walsh, C.T. (2003). Oxidase domains in epothilone and bleomycin biosynthesis: Thiazoline to thiazole oxidation during chain elongation. Biochemistry, 42(32), 9722-9730. [Link]

  • Fischbach, M. A., & Walsh, C. T. (2006). Assembly-line enzymology for nonribosomal peptide and polyketide biosynthesis. Chemical Reviews, 106(8), 3468–3496. [Link]

  • Strieker, M., Tanović, A., & Marahiel, M. A. (2010). Nonribosomal peptide synthetases: structures and dynamics. Current Opinion in Structural Biology, 20(2), 234–240. [Link]

  • Du, L., Sánchez, C., Chen, M., Edwards, D. J., & Shen, B. (2000). The biosynthetic gene cluster for the antitumor drug bleomycin from Streptomyces verticillus ATCC15003 supporting functional interactions between nonribosomal peptide synthetases and a polyketide synthase. Chemistry & Biology, 7(8), 623-642. [Link]

  • Marahiel, M. A., Stachelhaus, T., & Mootz, H. D. (1997). Modular Peptide Synthetases Involved in Nonribosomal Peptide Synthesis. Chemical Reviews, 97(7), 2651–2674. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bleomycin Sulfate? Retrieved January 12, 2026, from [Link]

  • Bogyo, M., et al. (2015). Design and Synthesis of Activity-Based Probes and Inhibitors for Bleomycin Hydrolase. Chemistry & Biology, 22(8), 1036-1046. [Link]

  • Burger, R. M. (1998). The mechanism of bleomycin. In Molecular Aspects of Anticancer Drug-DNA Interactions (pp. 239-270). Palgrave Macmillan, London. [Link]

  • Lazo, J. S., & Chabner, B. A. (2004). Bleomycin. In The Chemotherapy Source Book (4th ed.). Lippincott Williams & Wilkins.
  • GlpBio. (2023). Bleomycin Sulfate: Antitumor Antibiotic with Lung Toxicity Risk. YouTube. [Link]

  • Hecht, S. M. (2000). Bleomycin: new perspectives on the mechanism of action. Journal of Natural Products, 63(1), 158–168. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bleomycin Hydrochloride? Retrieved January 12, 2026, from [Link]

  • MIBiG. (n.d.). BGC0000963: bleomycin. Retrieved January 12, 2026, from [Link]

  • Mazzei, T. (1984). Chemistry and mechanism of action of bleomycin. Chemioterapia, 3(5), 316-319. [Link]

  • Lazo, J. S., & Sebti, S. M. (1992). Biochemical and cellular determinants of bleomycin cytotoxicity. Cancer investigation, 10(6), 535-543. [Link]

  • Lazo, J. S., & Humphreys, C. J. (1983). Lack of metabolism as the biochemical basis of bleomycin-induced pulmonary toxicity. Proceedings of the National Academy of Sciences, 80(10), 3064-3068. [Link]

  • Sebti, S. M., DeLeon, J. C., & Lazo, J. S. (1987). Purification, characterization, and amino acid composition of rabbit lung bleomycin hydrolase. Biochemistry, 26(14), 4213-4219. [Link]

  • PubChem. (n.d.). Bleomycin. Retrieved January 12, 2026, from [Link]

  • Shen, B., Du, L., Sanchez, C., Edwards, D. J., Chen, M., & Murrell, J. M. (2002). The biosynthetic gene cluster for the anticancer drug bleomycin from Streptomyces verticillus ATCC15003 as a model for hybrid peptide-polyketide natural product biosynthesis. Journal of industrial microbiology & biotechnology, 28(5), 249-256. [Link]

  • Umezawa, H. (1976). Bleomycin: discovery, chemistry, and action. Gann monograph on cancer research, 19, 3-36.
  • Newman, R. A., & Kelley, J. (1980). A simplified, sensitive, and rapid high-performance liquid chromatographic procedure for the determination of bleomycin and its analogues.
  • Du, L., & Shen, B. (2000). An oxidation domain in the BlmIII non-ribosomal peptide synthetase probably catalyzing thiazole formation in the biosynthesis of the anti-tumor drug bleomycin in Streptomyces verticillus ATCC15003. FEMS Microbiology Letters, 189(1), 177-181. [Link]

  • Shen, B., et al. (2002). Cloning and characterization of the bleomycin biosynthetic gene cluster from Streptomyces verticillus ATCC15003. Journal of Bacteriology, 184(13), 3687-3698. [Link]

  • Walsh, C. T. (2004). Polyketide and nonribosomal peptide antibiotics: modularity and versatility. Science, 303(5665), 1805-1810. [Link]

  • Sugiura, Y., Takita, T., & Umezawa, H. (1983). Synthetic analogues and biosynthetic intermediates of bleomycin. Metal-binding, dioxygen interaction, and implication for the role of functional groups in bleomycin action mechanism. Journal of Biological Chemistry, 258(2), 1105-1111. [Link]

  • Povirk, L. F. (1996). DNA damage and mutagenesis by radiomimetic DNA-cleaving agents: bleomycin, neocarzinostatin and other enediynes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 355(1-2), 71-89. [Link]

  • Chen, J., & Stubbe, J. (2005). Bleomycins: towards a cure for cancer. Nature Reviews Cancer, 5(2), 102-112. [Link]

  • Cane, D. E., Walsh, C. T., & Khosla, C. (1998). Harnessing the biosynthetic code: combinations, permutations, and mutations. Science, 282(5386), 63-68. [Link]

Sources

Application Note & Protocols: Synthesis of Thiazole Derivatives from 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for converting 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt into its corresponding thiazole derivative, 2-methylthiazole-4-carboxylic acid. This transformation is a critical step in the synthesis of various pharmacologically active compounds, leveraging the thiazole scaffold's prevalence in numerous approved drugs.[1] We will explore the chemical principles behind the aromatization of the thiazoline ring, with a particular focus on methodologies that are compatible with the carboxylate functionality. Detailed, field-proven protocols for manganese dioxide-mediated oxidation and a base-assisted aerobic oxidation are presented, offering researchers scalable and efficient options. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide a deeper understanding of the synthetic process. This guide is intended to be a self-validating resource, enabling researchers to confidently replicate and adapt these methods for their specific drug discovery and development needs.

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The starting material, 2-Methyl-2-thiazoline-4-carboxylic acid, is a valuable heterocyclic building block, often derived from the amino acid L-cysteine.[3][4] Its conversion to the aromatic 2-methylthiazole-4-carboxylic acid unlocks a versatile intermediate, ready for further elaboration into complex molecular architectures through functionalization of the carboxylic acid group (e.g., amide or ester formation).

The central synthetic challenge addressed in this guide is the aromatization of the thiazoline ring. This oxidation must be selective and efficient, preserving the integrity of the C4-carboxylic acid moiety. The choice of oxidant and reaction conditions is therefore paramount to achieving high yields and purity of the desired thiazole product.

Synthetic Pathways: From Thiazoline to Thiazole

The conversion of a thiazoline to a thiazole is fundamentally an oxidation process that introduces a double bond into the 5-membered ring, resulting in a stable aromatic system. We will detail two robust methods to achieve this transformation for 4-carboxylate substituted thiazolines.

Mechanism & Rationale

The key to the oxidation of the thiazoline ring at the C4-C5 position is the removal of two hydrogen atoms. The presence of the C4-carboxylate group influences the reactivity of the adjacent C4 proton. In base-assisted aerobic oxidation, a base can facilitate the formation of an enolate intermediate, which is more susceptible to oxidation by molecular oxygen.[5] For metal-based oxidants like manganese dioxide (MnO₂), the reaction proceeds via a different mechanism, likely involving surface-mediated hydrogen atom abstraction. MnO₂ is a mild and selective oxidant, often used for the conversion of allylic and benzylic alcohols and, relevantly here, for the aromatization of heterocycles.[6]

The following diagram illustrates the general transformation:

G start 2-Methyl-2-thiazoline- 4-carboxylic acid sodium salt process Oxidation (Aromatization) start->process product 2-Methylthiazole- 4-carboxylic acid process->product

Caption: General workflow for the synthesis of 2-methylthiazole-4-carboxylic acid.

Experimental Protocols

These protocols are designed to be clear, concise, and reproducible. Standard laboratory safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed at all times.

Protocol 1: Manganese Dioxide (MnO₂) Mediated Oxidation

This protocol is adapted from established methods for oxidizing thiazolidine and thiazoline derivatives to their corresponding thiazoles.[6][7] MnO₂ is an inexpensive, readily available, and effective oxidant for this transformation. The carboxylic acid group is generally stable under these conditions.

Materials & Reagents:

  • 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

  • Activated Manganese Dioxide (MnO₂)

  • Acetonitrile (CH₃CN), anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Celite® or other filter aid

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (1.0 eq).

  • Solvent Addition: Suspend the starting material in anhydrous acetonitrile (approx. 10-20 mL per gram of starting material).

  • Oxidant Addition: Add activated manganese dioxide (MnO₂) in excess (typically 5-10 eq by weight). The exact amount may require optimization, but a significant excess is crucial for driving the reaction to completion.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional acetonitrile or ethyl acetate.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude sodium salt of the product.

    • Dissolve the crude residue in water and acidify to pH 2-3 with 1M HCl. The free carboxylic acid product should precipitate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, 2-methylthiazole-4-carboxylic acid.

Data Presentation:

ParameterValue
Starting Material2-Methyl-2-thiazoline-4-carboxylic acid sodium salt
OxidantActivated Manganese Dioxide (MnO₂)
SolventAcetonitrile (CH₃CN)
TemperatureReflux (~82°C)
Typical Reaction Time4-24 hours
Expected Yield70-90% (unoptimized)
Protocol 2: Base-Assisted Aerobic Oxidation

This method offers a more environmentally benign approach, utilizing molecular oxygen from the air as the terminal oxidant.[5] The presence of a base is often advantageous, as it is presumed to promote the formation of an enolate, which facilitates the oxidation process.[5]

Materials & Reagents:

  • 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) or another suitable non-nucleophilic base

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (EtOAc)

  • Diatomaceous earth (Celite®)

Step-by-Step Procedure:

  • Reaction Setup: In a flask open to the air (or with an air inlet), dissolve 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (1.0 eq) in DMSO or DMF.

  • Base Addition: Add a catalytic or stoichiometric amount of DABCO (e.g., 0.2-1.0 eq).

  • Reaction Execution: Heat the solution to 60-80°C and stir vigorously to ensure good mixing and exposure to air. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up & Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water.

    • Acidify the aqueous solution to pH 2-3 using 1M HCl to precipitate the product.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine to remove the high-boiling point solvent (DMSO/DMF).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-methylthiazole-4-carboxylic acid.

G cluster_protocol1 Protocol 1: MnO₂ Oxidation cluster_protocol2 Protocol 2: Aerobic Oxidation p1_start Start with Thiazoline in CH₃CN p1_add Add excess MnO₂ p1_start->p1_add p1_reflux Reflux (4-24h) p1_add->p1_reflux p1_filter Filter through Celite® p1_reflux->p1_filter p1_acidify Acidify & Extract p1_filter->p1_acidify p1_product Isolate Product p1_acidify->p1_product p2_start Start with Thiazoline in DMSO/DMF p2_add Add Base (DABCO) p2_start->p2_add p2_heat Heat (60-80°C) in Air p2_add->p2_heat p2_dilute Dilute with Water p2_heat->p2_dilute p2_acidify Acidify & Extract p2_dilute->p2_acidify p2_product Isolate Product p2_acidify->p2_product

Caption: Comparative workflow of the two primary synthetic protocols.

Further Derivatization: Unlocking Chemical Diversity

The synthesized 2-methylthiazole-4-carboxylic acid is a versatile intermediate. The carboxylic acid handle allows for a wide range of subsequent chemical modifications, most commonly through the formation of amide bonds. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed to couple the carboxylic acid with a diverse array of amines, generating libraries of novel thiazole derivatives for screening in drug discovery programs.

Conclusion

The synthesis of 2-methylthiazole-4-carboxylic acid from its thiazoline precursor is a straightforward yet crucial transformation for the development of thiazole-based therapeutics. This guide has detailed two reliable and scalable methods—manganese dioxide oxidation and base-assisted aerobic oxidation—providing researchers with practical, step-by-step protocols. By understanding the underlying chemical principles and the rationale for specific reaction conditions, scientists can effectively produce this key building block, paving the way for the discovery and development of next-generation pharmaceuticals.

References

  • ResearchGate. (n.d.). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. Retrieved from [Link]

  • Smith, H. A., & Gorin, G. (n.d.). 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022, April 20). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The conversion of thiazolines to thiazoles by MnO2 oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids.

Sources

Application Notes and Protocols for the Analytical Determination of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt. This document is intended for researchers, scientists, and drug development professionals who require robust, reliable, and reproducible analytical methods for the characterization, quantification, and quality control of this heterocyclic compound. The methodologies detailed herein span from routine chromatographic quantification to definitive structural elucidation, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind procedural steps, ensuring technical accuracy and field-proven insights.

Introduction and Physicochemical Properties

2-Methyl-2-thiazoline-4-carboxylic acid is a heterocyclic building block and a derivative of cysteine.[1][2] Its sodium salt form enhances aqueous solubility, making it amenable to a variety of analytical techniques. This compound and its derivatives are of interest in medicinal chemistry and as intermediates in the synthesis of bioactive molecules, including certain antibiotics.[1][3] Accurate and precise analytical methods are paramount for ensuring purity, stability, and concentration in research and development settings.

The selection of an appropriate analytical method is dictated by the analyte's physicochemical properties. Key parameters for 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt are summarized below.

PropertyValueSource
Chemical Formula C₅H₆NNaO₂S[4]
Molecular Weight 167.16 g/mol [4]
CAS Number 15058-19-2[5]
Appearance Solid[5]
Solubility Soluble in DMSO[5]
UV Maximum (λmax) 234 nm[5]
SMILES CC1=NC(C([O-])=O)CS1.[Na+][5]
Method 1: Quantitative Analysis by Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle: This is the primary method for routine quantification and purity assessment. The analyte, being polar, is separated on a nonpolar (C18) stationary phase. An acidified aqueous mobile phase ensures the carboxylic acid is in its protonated, less polar form, leading to better retention and sharp peak shapes. Detection is achieved by monitoring the UV absorbance at 234 nm, corresponding to the analyte's chromophore.

Application: Ideal for quality control, purity checks of synthetic batches, and stability studies. It offers a balance of speed, simplicity, and reliability.

Detailed Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic Acid (FA), >99% purity

    • Ultrapure water (18.2 MΩ·cm)

    • Reference Standard: 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (≥95% purity)[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 234 nm[5]

  • Preparation of Standards and Samples:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Mobile Phase A in a volumetric flask.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with Mobile Phase A.

    • Sample Preparation: Dissolve the sample containing the analyte in Mobile Phase A to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression to determine the equation of the line and the correlation coefficient (R²), which should be >0.995.

    • Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (0.1% FA in H2O/ACN) P2 Prepare Standards & Samples P1->P2 P3 Filter Samples (0.22 µm) P2->P3 A1 Inject into HPLC System P3->A1 A2 Separate on C18 Column (Gradient) A1->A2 A3 Detect at 234 nm A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: RP-HPLC-UV workflow from sample preparation to final quantification.

Method 2: High-Sensitivity Analysis by LC-MS/MS

Principle: For trace-level detection and confirmation in complex matrices (e.g., biological fluids), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The mass spectrometer selects the parent ion (precursor ion), fragments it, and detects a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Application: Bioanalysis, pharmacokinetic studies, metabolite identification, and trace impurity detection.

Detailed Protocol: LC-MS/MS
  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Use the same column and mobile phases as the HPLC-UV method, but with a lower flow rate (e.g., 0.4 mL/min) suitable for MS interfacing. A faster gradient may be employed.

    • Example Gradient: 2% B for 0.5 min, ramp to 98% B in 3 min, hold for 1 min, return to initial conditions and equilibrate for 1.5 min.

  • Mass Spectrometer Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Precursor Ion (Q1): m/z 146.0 (corresponding to the protonated molecule [M+H]⁺ of the free acid)

    • Product Ion (Q3): A prominent fragment ion must be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation is the loss of CO₂ and H₂O (m/z 84.0).

    • MRM Transition: 146.0 → 84.0 (This is a hypothetical but chemically reasonable transition; it must be empirically optimized).

    • Source Parameters: Optimize spray voltage, gas flows (nebulizer, heater), and ion transfer tube temperature according to the specific instrument.

  • Sample Preparation (for Plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of Mobile Phase A and inject. This procedure is adapted from similar analyses of small molecules in plasma.[6]

  • Data Analysis:

    • Quantification is based on the peak area ratio of the analyte to the internal standard versus concentration. This corrects for variations in sample preparation and instrument response. The limit of quantification (LOQ) for similar compounds can reach the low ng/mL or µmol/L range.[7][8]

Workflow Visualization

LCMS_Workflow SP Sample Prep (e.g., Protein Ppt.) LC UHPLC Separation (C18 Column) SP->LC ESI Ionization (ESI+) LC->ESI Q1 Q1: Precursor Ion Selection (m/z 146.0) ESI->Q1 Q2 Q2: Fragmentation (Collision Cell) Q1->Q2 Q3 Q3: Product Ion Selection (e.g., m/z 84.0) Q2->Q3 DET Detector Q3->DET DA Data Analysis (Quantification) DET->DA

Caption: The sequential workflow of a typical LC-MS/MS analysis in MRM mode.

Method 3: Analysis by GC-MS following Derivatization

Principle: The sodium salt of 2-Methyl-2-thiazoline-4-carboxylic acid is non-volatile and thermally labile, making it unsuitable for direct GC analysis. Derivatization is required to convert the polar carboxylic acid and the secondary amine in the ring into a more volatile and thermally stable form. Silylation is a common and effective method.[9] The most universal reagents involve adding a trimethylsilyl (TMS) group.

Application: An alternative quantitative method, especially useful for confirming analyte identity through characteristic mass spectral fragmentation patterns. It can be applied in matrices where GC is the preferred platform.

Detailed Protocol: GC-MS with Silylation
  • Instrumentation:

    • Gas chromatograph with a capillary column inlet coupled to a mass spectrometer (e.g., single quadrupole).

  • Derivatization Procedure:

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a potent silylating agent.

    • Step 1: Evaporate the solvent from a known amount of the sample/standard to complete dryness in a reaction vial. It is critical to exclude moisture, which consumes the reagent.[10]

    • Step 2: Add 50 µL of pyridine (as a catalyst and solvent) and 50 µL of BSTFA + 1% TMCS.

    • Step 3: Cap the vial tightly and heat at 70 °C for 60 minutes to ensure complete derivatization.

    • Step 4: Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • The derivatized analyte will have a unique retention time and mass spectrum. The TMS derivative of the free acid (C₅H₇NO₂S, MW 145.18) would have a molecular weight of 289.09 after derivatization of both the carboxylic acid and the ring nitrogen (M + 2TMS - 2H).

    • Quantification can be performed using Selected Ion Monitoring (SIM) of characteristic ions for enhanced sensitivity.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis P1 Dry Sample Completely P2 Add Pyridine and BSTFA Reagent P1->P2 P3 Heat at 70°C for 60 min P2->P3 A1 Inject Derivatized Sample P3->A1 A2 Separate on DB-5ms Column A1->A2 A3 EI Ionization & Mass Analysis A2->A3 D1 Identify via Mass Spectrum A3->D1

Caption: Key steps for GC-MS analysis, including the critical derivatization stage.

Method 4: Definitive Structural Elucidation by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous identification and structural confirmation of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Application: Essential for the characterization of reference standards, confirmation of synthetic products, and investigation of structural isomers or degradation products.

Detailed Protocol: ¹H and ¹³C NMR
  • Instrumentation:

    • NMR spectrometer (e.g., 300 MHz or higher field strength).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sodium salt in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for sodium salts.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters (Example for 300 MHz):

    • Experiment: ¹H (Proton) NMR

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 16-64 (for good signal-to-noise)

      • Relaxation Delay (d1): 2 seconds

      • Solvent Signal Suppression: If using D₂O, presaturation may be applied to suppress the residual HDO signal.

    • Experiment: ¹³C NMR

      • Pulse Program: Proton-decoupled (zgpg30)

      • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

  • Expected Spectral Features:

    • ¹H NMR: Protons of the thiazoline ring and the methyl group will give characteristic signals. For example, the C4 proton will likely appear as a multiplet, the C5 protons as two distinct multiplets, and the C2-methyl group as a singlet.[11][12]

    • ¹³C NMR: Signals corresponding to the methyl carbon, the three carbons of the thiazoline ring (C2, C4, C5), and the carboxyl carbon (C=O) will be observed.[11]

Summary and Method Selection

The choice of analytical method depends on the specific requirements of the study. The following table provides a comparative summary to guide the user.

MethodPrimary ApplicationSensitivitySelectivityThroughputNotes
RP-HPLC-UV Routine Quantification, PurityModerateGoodHighRobust, cost-effective, ideal for QC.
LC-MS/MS Trace Quantification, BioanalysisVery HighExcellentHighRequires specialized equipment; essential for complex matrices.
GC-MS Alternative Quantification, IDHighVery GoodMediumRequires derivatization, which adds a step but provides excellent spectral data for identification.
NMR Structural Elucidation, IDLowExcellentLowNon-destructive; provides definitive structural information.
References
  • ResearchGate. (2008). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Available at: [Link]

  • ResearchGate. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Separations, 9(1), 9. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Available at: [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • RSC Publishing. (n.d.). A Multinuclear NMR Study of Derivatives of Thiazolidine. Available at: [Link]

  • SCIEX. (n.d.). Simultaneous determination of isothiazolinone fungicides in cigarette accessories by LC-MSMS. Available at: [Link]

  • Uni Halle. (n.d.). Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivativ.
  • National Institutes of Health (NIH). (n.d.). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Available at: [Link]

  • ACS Publications. (n.d.). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Available at: [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • National Institutes of Health (NIH). (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Available at: [Link]

  • ResearchGate. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Available at: [Link]

  • YouTube. (n.d.). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

  • PubMed. (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Available at: [Link]

  • ACS Publications. (n.d.). 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. Available at: [Link]

  • CORE. (n.d.). The Analysis of 2-Amino-2-Thiazoline-4-Carboxylic Acid in the Plasma of Smokers and Non-smokers. Available at: [Link]

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Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analysis of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (MTC-Na) and its associated reactions using High-Performance Liquid Chromatography (HPLC). MTC-Na is a pivotal heterocyclic building block in various synthetic pathways.[1][2] Accurate monitoring of its purity, reaction kinetics, and degradation profile is essential for quality control and drug development. We provide detailed protocols for both achiral and chiral separations, the development of a stability-indicating assay via forced degradation, and a complete workflow for method validation in accordance with ICH guidelines.[3][4] The methodologies are designed to be robust and reproducible for researchers in pharmaceutical development and organic synthesis.

Introduction: The Analytical Imperative for MTC-Na

2-Methyl-2-thiazoline-4-carboxylic acid is a key intermediate in the synthesis of complex molecules, including being a reagent for preparing substrates for enzymes involved in epothilone and bleomycin biosynthesis.[5] Its structure, featuring a chiral center and a reactive thiazoline ring, necessitates precise analytical control. HPLC is the premier technique for this purpose, offering the ability to separate and quantify the parent compound, its reaction products, and any potential impurities or degradants.[6][7]

However, the analysis of MTC-Na presents a distinct challenge: its high polarity. As a polar, water-soluble salt, it is often poorly retained on traditional non-polar reversed-phase columns like C18.[8] This guide directly addresses this challenge by detailing chromatographic conditions optimized for polar analytes, ensuring reliable and accurate results.

Part I: Achiral Analysis for Reaction Monitoring

This section describes a robust reversed-phase HPLC (RP-HPLC) method suitable for monitoring the progress of reactions involving MTC-Na and for general purity assessments.

Principle of Separation

The method employs a polar-modified C18 column and a gradient elution program. The gradient starts with a highly aqueous mobile phase to retain the polar MTC-Na and gradually increases the organic solvent concentration to elute less polar reaction products or impurities. The use of an acidic mobile phase modifier (formic acid) ensures the carboxylic acid group is protonated, leading to consistent peak shapes and retention times.

Experimental Protocol: Instrumentation & Reagents

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Any standard HPLC or UHPLC system with a gradient pump and UV/DAD detector
Column Polar-endcapped C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 80% B; 15-17 min: 80% B; 17.1-20 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/DAD at 234 nm[1]
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Step-by-Step Sample Preparation

Proper sample preparation is critical for accuracy and to protect the analytical column from damage.[9]

  • Standard Solution (100 µg/mL):

    • Accurately weigh 10 mg of MTC-Na reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent (Mobile Phase A).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Reaction Sample:

    • Quench the reaction at the desired time point.

    • Dilute an aliquot of the reaction mixture with the sample diluent to an approximate final concentration of 100 µg/mL. The dilution factor should be chosen to ensure the analyte peak falls within the linear range of the calibration curve.[10]

    • Filter the diluted sample through a 0.45 µm syringe filter (e.g., PVDF or Nylon) into an HPLC vial. Filtration removes particulates that could clog the column.[9]

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final data analysis.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve MTC-Na Standard filter_sample Filter Sample (0.45 µm) prep_std->filter_sample If needed prep_sample Dilute Reaction Mixture prep_sample->filter_sample inject Inject into HPLC System filter_sample->inject separate Gradient Elution Separation inject->separate detect UV/DAD Detection at 234 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify vs. Standard or Cal Curve integrate->quantify report Generate Report: Purity, Concentration quantify->report

Caption: Workflow for achiral HPLC analysis of MTC-Na.

Part II: Stability-Indicating Method Development

A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, impurities, or excipients.[6] Its development is mandated by regulatory bodies like the ICH to ensure the safety and efficacy of drug products over their shelf life.[7]

Forced Degradation Protocol

Forced degradation (stress testing) is performed to intentionally degrade the sample, thereby generating potential degradation products and demonstrating the method's specificity.[7]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of MTC-Na in water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1 M HCl, and dilute with diluent.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute with diluent.

  • Thermal Degradation: Store a solid sample of MTC-Na in an oven at 80 °C for 48 hours. Dissolve and dilute to the target concentration.

  • Photolytic Degradation: Expose a solution of MTC-Na to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/m²). Dilute to the target concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Part I. Use a DAD detector to assess peak purity of the main MTC-Na peak in each chromatogram.[11]

Part III: Chiral Separation of MTC-Na Enantiomers

The stereogenic center at the C4 position of MTC-Na makes enantiomeric separation crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[12] Direct separation on a Chiral Stationary Phase (CSP) is the most efficient approach.[13][14]

Experimental Protocol: Chiral HPLC

Polysaccharide-based CSPs are highly effective for separating a broad range of chiral compounds, including heterocyclic structures.[13][15]

Table 2: Chiral HPLC Starting Conditions

ParameterCondition
HPLC System Standard HPLC system
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (IPA) : Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Mode Isocratic, Normal Phase
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector UV at 234 nm
Injection Volume 10 µL

Note: The mobile phase composition, especially the percentage of IPA, may require optimization to achieve baseline resolution (Rs > 1.5).

Part IV: HPLC Method Validation Protocol (ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[16][17] The following protocols outline the steps to validate the achiral method from Part I.

Validation Workflow

G start Define Method (Part I Protocol) specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness validated Validated Method robustness->validated

Caption: Logical flow for HPLC method validation.

Validation Parameters, Protocols, and Acceptance Criteria

Table 3: Method Validation Summary

ParameterProtocolAcceptance Criteria
Specificity Analyze stressed samples (acid, base, oxidative, thermal, photolytic). Assess peak purity of the analyte peak using a DAD.Analyte peak is resolved from all degradation products (Resolution > 2). Peak purity index > 0.999.
Linearity Prepare standards at 5 concentrations (e.g., 50-150% of target). Plot peak area vs. concentration. Perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that linearity, accuracy, and precision are met within the specified concentration interval.[3]Typically 80-120% of the test concentration for an assay.
Accuracy Analyze samples spiked with known amounts of MTC-Na at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Calculate percent recovery.[16]Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: 6 replicate injections of 100% concentration sample. Intermediate: Repeatability test on a different day with a different analyst.[16]Repeatability: RSD ≤ 1.0%. Intermediate Precision: Overall RSD ≤ 2.0%.[4][18]
LOD & LOQ Determine based on the standard deviation of the response and the slope of the calibration curve, or by signal-to-noise ratio (S/N ≈ 3 for LOD, S/N ≈ 10 for LOQ).LOD and LOQ should be reported but may not require a specific limit for an assay method.
Robustness Make small, deliberate variations in method parameters (e.g., Flow Rate ±10%, Column Temp ±2°C, Mobile Phase pH ±0.2). Analyze system suitability.[17]System suitability parameters (e.g., retention time, tailing factor, resolution) remain within acceptable limits.
System Suitability Inject a standard solution 5-6 times before starting the analysis. Monitor key chromatographic parameters.RSD of peak area and retention time ≤ 1.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.

References

  • HPLC Sample Preparation . (n.d.). Organomation. Retrieved from [Link]

  • Sample Preparation – HPLC . (n.d.). Polymer Chemistry Characterization Lab - Virginia Tech. Retrieved from [Link]

  • Steps for HPLC Method Validation . (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation . (n.d.). Technology Networks. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis . (n.d.). LCGC International. Retrieved from [Link]

  • HPLC/MS - sample preparation for a mix of polar and non-polar compounds . (2021, October 21). Reddit. Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds . (2021, January 4). MDPI. Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines . (2020, March 23). Acta Scientific. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . (n.d.). IVT Network. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained . (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization . (n.d.). AKJournals. Retrieved from [Link]

  • Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases . (2002). PubMed. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . (n.d.). LCGC International. Retrieved from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column . (n.d.). SIELC Technologies. Retrieved from [Link]

  • Stability Indicating HPLC Method Development – A Review . (2021). IJTSRD. Retrieved from [Link]

  • stability-indicating hplc method: Topics by Science.gov . (n.d.). Science.gov. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation . (2014). SciSpace. Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches . (2022, November 3). Chiralpedia. Retrieved from [Link]

  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS . (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers . (2009). PubMed. Retrieved from [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma . (2024, October 8). ResearchGate. Retrieved from [Link]

  • 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis . (n.d.). ACS Publications. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed framework for the comprehensive structural elucidation of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind key experimental decisions. We present detailed protocols for sample preparation, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and a systematic workflow for data processing and spectral interpretation. The methodologies described herein are designed to ensure data integrity, reproducibility, and authoritative structural confirmation of this important heterocyclic building block.

Introduction

2-Methyl-2-thiazoline-4-carboxylic acid is a heterocyclic compound belonging to the thiazoline class, which are integral scaffolds in numerous natural products and pharmacologically active molecules.[1] Thiazoline derivatives are recognized for a wide range of biological activities and also serve as valuable ligands in chemical synthesis.[1] As the sodium salt, the compound's solubility and stability in aqueous media are enhanced, making it amenable to a variety of applications, including as a reagent for preparing substrates for certain synthetase enzymes.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the non-destructive structural analysis of organic molecules in solution.[3] It provides unparalleled insight into the molecular framework by mapping the chemical environments, connectivity, and spatial relationships of atomic nuclei. This guide details the application of a suite of NMR experiments to unambiguously confirm the identity and structure of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt.

Below is the chemical structure with a standard numbering scheme that will be used for reference throughout this document.

Figure 1: Structure of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt with atom numbering.

Foundational Concepts & Experimental Rationale

The Impact of the Carboxylate Group and pH

The subject molecule is the sodium salt of a carboxylic acid. In solution, particularly in deuterated water (D₂O), the carboxylate group influences the electronic environment of nearby nuclei. The chemical shifts of the carboxyl carbon (C6), the adjacent methine carbon (C4), and its attached proton (H4) are sensitive to the pH of the solution.[4] At a sufficiently high pH, the carboxylic acid exists fully as the carboxylate anion, leading to a distinct set of chemical shifts. In unbuffered D₂O, the pH can vary, potentially causing shifts and broadening of signals.

Causality: For reproducible results, it is crucial to either use a suitable buffer or ensure the solution's pH is consistent across experiments. A slightly basic pD (the pH equivalent in D₂O) is often preferred to ensure the compound remains in its salt form, preventing potential equilibria with the protonated acid form. This is a critical, self-validating step; inconsistent chemical shifts between runs often point to a pH issue.

The Thiazoline Heterocycle

The five-membered ring containing both sulfur and nitrogen atoms presents a unique electronic landscape. The C2 carbon, part of an imine-like C=N double bond, is expected to be significantly deshielded in the ¹³C NMR spectrum.[5] Similarly, protons on the ring (H4, H5a, H5b) will have chemical shifts influenced by the electronegativity of the adjacent heteroatoms and the ring's conformation.[6][7]

Experimental Protocols

This section provides a step-by-step methodology for acquiring high-quality NMR data.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Sample Preparation (Dissolution in D₂O) tube Transfer to NMR Tube & Label prep->tube lock Lock, Tune, Shim tube->lock acq_1d Acquire 1D Spectra (¹H, ¹³C) lock->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d proc Fourier Transform, Phasing, Baseline Correction acq_2d->proc ref Referencing & Calibration proc->ref interpret Spectral Interpretation & Structure Confirmation ref->interpret

Figure 2: General experimental workflow for NMR analysis.

Protocol: Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt for ¹H and 2D NMR experiments. For a standard ¹³C NMR experiment, a higher concentration (50-100 mg) may be beneficial to reduce acquisition time, though modern instruments can often succeed with less.[8][9]

  • Solvent Selection: Given the ionic nature of the sodium salt, Deuterium Oxide (D₂O, 99.9 atom % D) is the solvent of choice.

  • Dissolution: Transfer the weighed solid into a small, clean vial. Add approximately 0.6-0.7 mL of D₂O.[9] Vortex gently until the solid is fully dissolved. A homogeneous solution is critical for high-resolution spectra; any particulate matter can disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks.[10]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid tubes with scratches or chips.[8][11] The sample height should be between 4.5 and 5 cm.

  • Labeling: Label the NMR tube clearly with a unique identifier. Use tape wrapped around the top of the tube; do not write directly on the glass.[12]

Protocol: NMR Data Acquisition

The following parameters are provided as a starting point for a typical 500 MHz spectrometer and should be adapted as necessary.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the D₂O solvent. Tune and match the appropriate probes (¹H and ¹³C). Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquire Spectra: Run the desired experiments using the parameters outlined in the table below. It is standard practice to acquire the ¹H spectrum first to assess sample quality and optimize parameters for subsequent, longer experiments.

Table 1: Suggested NMR Acquisition Parameters (500 MHz Spectrometer)

Parameter ¹H Experiment ¹³C Experiment COSY HSQC HMBC
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Solvent D₂OD₂OD₂OD₂OD₂O
Temperature 298 K298 K298 K298 K298 K
Number of Scans (NS) 16102481632
Relaxation Delay (D1) 2.0 s2.0 s2.0 s1.5 s2.0 s
Spectral Width (SWH) 12 ppm220 ppm12 ppmF2: 12 ppm, F1: 180 ppmF2: 12 ppm, F1: 200 ppm
Acquisition Time (AQ) ~3.4 s~1.2 s~0.2 s~0.2 s~0.25 s
Key Optimization N/AN/AN/A¹J(CH) ≈ 145 HzⁿJ(CH) ≈ 8 Hz

Data Processing and Analysis

Workflow: Data Processing

Modern NMR software (e.g., TopSpin, Mnova, NMRFx) automates much of the processing workflow.[13] The typical steps are:

  • Apodization (Window Function): Apply an exponential multiplication to the Free Induction Decay (FID) to improve the signal-to-noise ratio at the cost of a slight line broadening.

  • Fourier Transformation (FT): Convert the time-domain FID signal into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely absorptive and upright.

  • Baseline Correction: Correct any rolling or distortion in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis. In D₂O, the residual HDO peak can be used as a secondary reference (typically ~4.79 ppm at 25°C), but for precise work, an internal standard like DSS or TSP is recommended.

Spectral Interpretation: A Predictive Analysis

The final step is to assign the observed signals to the specific nuclei in the molecule. This is achieved by systematically analyzing all acquired spectra.

  • ¹H NMR Spectrum:

    • Methyl Protons (H3): A singlet (~3H integration) is expected for the methyl group attached to C2.

    • Methine Proton (H4): A single proton signal, likely a triplet due to coupling with the two C5 protons. Its chemical shift will be downfield due to the adjacent sulfur and carboxylate group.

    • Methylene Protons (H5): Two protons that may appear as a complex multiplet or a triplet, coupling to H4. They may be diastereotopic, resulting in separate signals.

  • ¹³C NMR Spectrum:

    • Five distinct carbon signals are expected.

    • Carboxylate Carbon (C6): Expected in the 175-185 ppm region.[14]

    • Imine Carbon (C2): Expected to be significantly downfield, likely in the 160-170 ppm region.

    • Methine Carbon (C4): Aliphatic carbon attached to S and COO⁻, expected around 60-75 ppm.

    • Methylene Carbon (C5): Aliphatic carbon attached to N, expected around 40-55 ppm.

    • Methyl Carbon (C3): The most upfield signal, expected around 20-25 ppm.

  • 2D NMR Correlation Analysis:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[15] A key cross-peak is expected between the methine proton (H4) and the methylene protons (H5), confirming their adjacency.

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[16] It will definitively link H3 to C3, H4 to C4, and H5 protons to C5.

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations (typically 2-4 bonds) between protons and carbons, which is essential for assembling the molecular backbone.[17][18]

Sources

The Strategic Utility of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in Synthetic Chemistry: A Guide to its Preparation and Potential as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Heterocyclic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic use of heterocyclic building blocks is paramount for the construction of complex molecular architectures with desired biological activities. Among these, 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS 15058-19-2) emerges as a compound of significant interest.[1][2] This guide provides an in-depth exploration of this precursor, moving beyond a simple datasheet to offer practical insights into its synthesis, properties, and, most importantly, its potential applications as a starting material in sophisticated synthetic routes. While detailed, step-by-step protocols for its extensive derivatization are not widely disseminated in public-domain literature, this document will leverage established principles of thiazoline and carboxylic acid chemistry to outline its synthetic potential. We will begin by detailing a robust protocol for its synthesis from a readily available starting material, N-acetylcysteine, thereby empowering researchers to generate this valuable precursor in-house.

Physicochemical Properties and Handling

A thorough understanding of a precursor's properties is fundamental to its effective application in synthesis. 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is typically a white to off-white solid, and its sodium salt form confers solubility in water.[1] Key physicochemical data are summarized below:

PropertyValueSource
CAS Number 15058-19-2[1]
Molecular Formula C₅H₆NNaO₂S[1]
Molecular Weight 167.16 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO[1]
Storage -20°C, sealed, away from moisture and lightChemScene

Handling and Storage: Due to its potential hygroscopicity and sensitivity to light, it is recommended to store 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt under an inert atmosphere, tightly sealed, and at reduced temperatures (-20°C is common).

Core Application: Synthesis of 2-Methyl-2-thiazoline-4-carboxylic acid from N-Acetylcysteine

The formation of 2-Methyl-2-thiazoline-4-carboxylic acid from N-acetylcysteine is a well-documented transformation.[3] This reaction provides a reliable method for the laboratory-scale preparation of the thiazoline precursor.

Reaction Principle and Causality

The synthesis proceeds via an intramolecular cyclization and dehydration of N-acetylcysteine. The reaction is typically promoted under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the thiazoline ring. The mechanism involves the nucleophilic attack of the thiol group onto the amide carbonyl carbon, followed by the elimination of a water molecule. The choice of a dehydrating agent or azeotropic removal of water is critical for achieving high yields.

Diagram 1: Synthesis of 2-Methyl-2-thiazoline-4-carboxylic acid

G NAC N-Acetylcysteine Intermediate Hemithioaminal Intermediate NAC->Intermediate Intramolecular Cyclization Thiazoline 2-Methyl-2-thiazoline-4-carboxylic acid Intermediate->Thiazoline - H₂O (Dehydration) Na_Salt 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt Thiazoline->Na_Salt + NaOH (Neutralization)

Caption: Synthesis pathway from N-Acetylcysteine to the sodium salt.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on established chemical principles for the cyclodehydration of N-acetylcysteine derivatives.

Materials:

  • N-Acetylcysteine

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add N-acetylcysteine (10.0 g, 61.3 mmol), toluene (150 mL), and a catalytic amount of p-toluenesulfonic acid (approx. 0.5 g).

  • Azeotropic Dehydration: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-6 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection.

  • Work-up (Acid Form): Once the reaction is complete, cool the mixture to room temperature. The toluene can be removed under reduced pressure using a rotary evaporator to yield the crude 2-Methyl-2-thiazoline-4-carboxylic acid.

  • Purification (Acid Form): The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes.

  • Salt Formation: To prepare the sodium salt, dissolve the purified carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol). Add a stoichiometric amount of sodium hydroxide solution (1.0 M aqueous solution) dropwise with stirring until the pH is neutral.

  • Isolation of Sodium Salt: Remove the solvent under reduced pressure. The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any organic impurities and then dried under vacuum to yield 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt.

Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product can also be compared to literature values.

Prospective Synthetic Applications: A Forward-Looking Analysis

While specific, published protocols detailing the use of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt as a precursor are scarce, its structure suggests several avenues for its application in organic synthesis. Its utility lies in the reactivity of its two key functional groups: the carboxylic acid and the thiazoline ring.

Derivatization of the Carboxylic Acid Group

The carboxylic acid is a versatile functional handle for a variety of transformations:

  • Amide Bond Formation: The carboxylic acid can be coupled with a wide range of amines to form amides. This is a cornerstone reaction in medicinal chemistry for the synthesis of new drug candidates. Standard coupling reagents such as HATU, HOBt/EDC, or conversion to the acid chloride followed by reaction with an amine can be employed.

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via other standard esterification protocols will yield the corresponding esters. These esters can serve as protecting groups or as intermediates for further reactions.

Reactions Involving the Thiazoline Ring

The 2-thiazoline ring possesses unique reactivity that can be exploited:

  • Oxidation to Thiazole: The thiazoline ring can be oxidized to the corresponding aromatic thiazole. Thiazoles are a common motif in many biologically active compounds. This transformation is relevant in the biosynthesis of natural products like epothilone and bleomycin.[1]

  • Ring-Opening Reactions: Under certain hydrolytic conditions, the thiazoline ring can be opened to reveal the underlying N-acyl-cysteine structure.[3] This reactivity can be harnessed for controlled release applications or as a deprotection strategy.

  • Modification at the C5 Position: The C5 position of the thiazoline ring, being adjacent to the sulfur atom, could potentially be functionalized, although this would likely require specific activation.

Diagram 2: Potential Derivatization Pathways

G cluster_acid Carboxylic Acid Reactions cluster_ring Thiazoline Ring Reactions start 2-Methyl-2-thiazoline-4-carboxylic acid amide Amide Derivatives start->amide Amine, Coupling Reagent ester Ester Derivatives start->ester Alcohol, Acid Catalyst thiazole 2-Methylthiazole-4-carboxylic acid start->thiazole Oxidation ring_opened N-Acyl-cysteine Derivative start->ring_opened Hydrolysis

Caption: Potential synthetic transformations of the precursor.

Conclusion and Future Outlook

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt represents a valuable and versatile precursor in organic synthesis. While its direct applications in multi-step syntheses are not yet extensively documented in readily accessible literature, its straightforward preparation from N-acetylcysteine and the dual reactivity of its functional groups make it a promising starting point for the synthesis of a variety of more complex molecules. The protocols and conceptual applications outlined in this guide are intended to provide researchers with the foundational knowledge to both prepare this compound and strategically design new synthetic routes that leverage its unique chemical properties. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the exploration of the full synthetic potential of precursors like 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt will undoubtedly intensify.

References

  • Smith, H. A., & Gorin, G. (1971). 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. The Journal of Organic Chemistry, 36(12), 1691–1694. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Thiazoline Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for navigating the intricacies of thiazoline synthesis. This guide is designed to move beyond rote protocols, offering deep mechanistic insights and field-tested troubleshooting strategies to empower you in your experimental endeavors. Here, we address the common challenges encountered in the synthesis of thiazolines, providing not just solutions, but a foundational understanding of the underlying chemical principles.

Troubleshooting Guide: Common Problems and Solutions

This section is formatted as a series of questions and answers to directly address the specific issues you may encounter during your experiments.

Q1: My Hantzsch thiazoline synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

A low yield in a Hantzsch synthesis, a cornerstone reaction for thiazole and thiazoline synthesis, can be attributed to several factors, ranging from reactant quality to suboptimal reaction conditions.[1][2] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Causality and Troubleshooting Workflow

dot graph "Hantzsch_Yield_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Troubleshooting workflow for low yields in Hantzsch thiazoline synthesis.

Step-by-Step Troubleshooting Protocol:

  • Assess Reaction Completion:

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

    • Procedure: Co-spot the reaction mixture with your starting materials (α-haloketone and thioamide) on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes).

    • Interpretation: If significant amounts of starting materials are still present, the reaction is incomplete.

  • Optimize Reaction Conditions for Incomplete Reactions:

    • Temperature and Time: The Hantzsch synthesis often requires heating to overcome the activation energy.[4] If the reaction is sluggish at room temperature, gradually increase the temperature. Alternatively, consider using microwave irradiation, which can significantly reduce reaction times and improve yields.[4]

    • Solvent Choice: The polarity of the solvent is critical. While ethanol and methanol are commonly used, a solvent screen including options like dimethylformamide (DMF) or acetonitrile may reveal a more suitable medium for your specific substrates.[2]

  • Address Side Product Formation:

    • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions.[5] Ensure the purity of your starting materials through techniques like recrystallization or distillation.

    • Isomer Formation: When using N-monosubstituted thioureas, the reaction can yield a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[6]

      • To favor the 2-aminothiazole isomer , conduct the reaction in a neutral solvent.

      • To favor the 2-iminothiazole isomer , use strongly acidic conditions (e.g., 10M-HCl in ethanol).[6]

  • Prevent Product Decomposition:

    • The thiazoline ring can be susceptible to hydrolysis, especially under harsh pH and high temperatures during workup.[7] Neutralize the reaction mixture carefully and avoid prolonged heating during solvent evaporation.

Q2: I'm observing significant racemization of my chiral center during thiazoline synthesis from a cysteine derivative. How can I prevent this?

Maintaining stereochemical integrity is paramount when synthesizing chiral thiazolines, particularly from amino acid precursors like cysteine. Epimerization is a common pitfall, but it can be mitigated through careful control of reaction conditions.[8][9]

Causality and Prevention of Racemization

dot graph "Racemization_Prevention" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Key factors and solutions for preventing racemization in chiral thiazoline synthesis.

Step-by-Step Prevention Protocol:

  • Choice and Addition of Base:

    • Action: Use a mild, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Causality: Strong bases can readily deprotonate the α-proton of the cysteine ester, leading to racemization.

    • Procedure: In syntheses involving α,α-difluoroalkylamines, it is crucial to add the triethylamine after the addition of the difluoroalkylamine to prevent racemization of the carbon bearing the carboxylate group.[10]

  • Temperature Control:

    • Action: Maintain a low reaction temperature.

    • Causality: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization.

  • Reaction Monitoring and Timely Workup:

    • Action: Monitor the reaction closely by TLC or LC-MS.

    • Procedure: Once the starting material is consumed, promptly proceed with the workup.

    • Causality: Prolonged exposure to even mild basic conditions can lead to gradual racemization. In some cases, working up the reaction as soon as the limiting reagent is consumed is key to avoiding racemization.[11]

Q3: My Cook-Heilbron synthesis is not working well, and purification is difficult. What should I consider?

The Cook-Heilbron synthesis, which forms 5-aminothiazoles from α-aminonitriles and a sulfur source like carbon disulfide, is known for its mild conditions.[10][12] However, issues with yield and purification can arise.

Troubleshooting the Cook-Heilbron Synthesis

ProblemLikely Cause(s)Recommended Solution(s)
Low or No Product Formation Poor quality of α-aminonitrile: α-aminonitriles can be unstable.Use freshly prepared or purified α-aminonitrile.
Inefficient reaction with the sulfur source: The reaction may be slow or incomplete.Ensure adequate mixing. Consider a more reactive dithioacid derivative if using carbon disulfide is problematic.
Difficult Purification Formation of polymeric byproducts: Side reactions can lead to complex mixtures.Optimize stoichiometry to avoid excess of either reactant. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Product is a salt: The 5-aminothiazole product may be protonated.Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to precipitate the free amine before filtration.

Mechanism of the Cook-Heilbron Synthesis

dot graph "Cook_Heilbron_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Simplified mechanism of the Cook-Heilbron thiazole synthesis.

Q4: How do I effectively purify my thiazoline product?

Purification of thiazolines can be challenging due to their polarity and potential instability. A combination of techniques is often necessary.

Step-by-Step Purification Protocol: Flash Chromatography

  • Solvent System Selection:

    • Action: Use TLC to determine an appropriate solvent system.

    • Guideline: Aim for an Rf value of 0.2-0.3 for your desired thiazoline product.[13] Common solvent systems include hexanes/ethyl acetate or dichloromethane/methanol.

    • For Basic Thiazolines: If your thiazoline is basic and shows tailing on the TLC plate, add a small amount of triethylamine (0.1-1%) to the eluent to improve the peak shape.[13]

  • Column Packing:

    • Action: Pack a silica gel column using the chosen eluent. A slurry packing method is generally preferred to avoid air bubbles.[14]

  • Sample Loading:

    • Action: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Procedure: Carefully load the solution onto the top of the silica gel column. For compounds that are not very soluble, they can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.[15]

  • Elution and Fraction Collection:

    • Action: Apply pressure (e.g., with compressed air or nitrogen) to run the column at a flow rate of about 2 inches per minute.[13]

    • Procedure: Collect fractions and monitor them by TLC to identify those containing the pure product.

Step-by-Step Purification Protocol: Recrystallization

  • Solvent Selection:

    • Action: The ideal solvent should dissolve the thiazoline sparingly at room temperature but have high solubility at its boiling point.[4]

    • Procedure: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water) to find a suitable one.

  • Dissolution:

    • Action: Dissolve the crude thiazoline in a minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary):

    • Action: If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization:

    • Action: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

  • Isolation and Drying:

    • Action: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: What is the role of Lawesson's reagent in thiazoline synthesis, and what are the common issues?

A: Lawesson's reagent is a thionating agent used to convert carbonyl groups into thiocarbonyls. In thiazoline synthesis, it is often used to prepare N-(β-hydroxy)thioamides from the corresponding amides, which then cyclize to form the thiazoline ring.[11]

  • Common Issues:

    • Side Reactions: Lawesson's reagent can sometimes lead to a mixture of products if there are multiple carbonyl groups in the molecule.

    • Purification: The phosphorus-containing byproducts can be difficult to remove. Purification often requires careful flash chromatography.

    • Reaction Conditions: The reaction typically requires heating in an anhydrous solvent like toluene or THF.

Q: How can I monitor the progress of my thiazoline synthesis reaction?

A: The most common methods are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: As described in the troubleshooting section, TLC is a quick and effective way to visualize the consumption of starting materials and the appearance of the product.[3]

  • NMR Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving the residue in a deuterated solvent for ¹H NMR analysis can provide a more quantitative measure of reaction progress by comparing the integrals of signals corresponding to the starting materials and the product.

Q: My thiazoline product appears to be unstable and decomposes over time. Why is this happening and how can I prevent it?

A: Thiazolines can be susceptible to hydrolysis, leading to ring-opening, especially under acidic or basic conditions.[7] The stability is highly dependent on the substituents on the ring.

  • Mechanism of Decomposition:

    • Acid-catalyzed hydrolysis: Protonation of the ring nitrogen is followed by nucleophilic attack of water at the C2 position, leading to a tetrahedral intermediate that subsequently breaks down.

    • Base-catalyzed hydrolysis: Direct nucleophilic attack of hydroxide at the C2 position can also lead to ring opening.

  • Prevention:

    • Store the purified thiazoline in a neutral, anhydrous environment.

    • If possible, store at low temperatures.

    • For long-term storage, consider converting the thiazoline to a more stable derivative if the subsequent steps in your synthetic route allow for it.

References

  • Hasanah, I., & Zain, N. M. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

  • Devgun, M., & Singh, A. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), s113-s128. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • Gulea, M., & Masson, S. (2007). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 107(7), 2936-2978. [Link]

  • Nagasawa, H. T., Goon, D. J., & Shirota, F. N. (1981). Decomposition of Thiazolidines in Acidic and Basic Solution. Spectroscopic Evidence for Schiff Base Intermediates. Journal of Medicinal Chemistry, 24(5), 551-555. [Link]

  • Kumar, S., Arora, A., Sapra, S., Kumar, R., Singh, B. K., & Singh, S. K. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(3), 902-953. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thiazoline – Knowledge and References. Retrieved from [Link]

  • Scarim, C. B., Jornada, D. H., Machado, M. G. M., Ferreira, C. M. R., dos Santos, J. L., & Chung, M. C. (2019). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 24(11), 2159. [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • Jordan, F., & Washabaugh, M. W. (1987). Kinetics and mechanism of the reversible ring-opening of thiamine and related thiazolium ions in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1599-1606. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]

  • Schneider, A. C., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2014). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. Journal of the Brazilian Chemical Society, 25(8), 1493-1503. [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Al-Warhi, T., Al-Harbi, S. A., Al-Hazmi, A. M., El-Gamal, A. A., & Abdel-Aziz, A. A. M. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385106. [Link]

  • El-Sayed, N. N. E., Al-Ghorbani, M., Al-Salahi, R., & El-Gamal, A. A. (2022). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Molecules, 27(19), 6618. [Link]

  • Khan, S. A., & Asiri, A. M. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia, 1(4), 1109-1124. [Link]

  • Scribd. (n.d.). Flash Chromatography Guide. Retrieved from [Link]

  • Pathak, T. P., & Miller, S. J. (2013). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Chemical Science, 4(4), 1633-1638. [Link]

  • Khan, S. A., Asiri, A. M., & Abdullah, M. Z. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6979. [Link]

  • Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Nagasawa, H. T., Goon, D. J., & Shirota, F. N. (1981). Decomposition of Thiazolidines in Acidic and Basic Solution. Spectroscopic Evidence for Schiff Base Intermediates. Journal of Medicinal Chemistry, 24(5), 551-555. [Link]

  • Williamson, K. L. (1999). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 76(11), 1552. [Link]

  • Reddit. (2023, June 23). Gabriel synthesis troubleshooting. r/Chempros. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Jaman, Z., Saha, T., & Cooks, R. G. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society, 148(1), 224-231. [Link]

  • ResearchGate. (2025). Chemoenzymatic Synthesis of 2‐Aryl Thiazolines from 4‐Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. Retrieved from [Link]

  • ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • Al-Warhi, T., Al-Harbi, S. A., Al-Hazmi, A. M., El-Gamal, A. A., & Abdel-Aziz, A. A. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1713. [Link]

  • Chemical Science. (2013). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of new 1,2,4-triazole, Oxazoline and Thiazoline derivatives from ـ5,2 dimarcaptothiadiazole. Retrieved from [Link]

  • MDPI. (2021). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Thiazoline Ring Formation from 2- Methylcysteines and 2-Halomethylalanines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of thiazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental work. Thiazoline scaffolds are critical components in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities including anti-cancer, anti-HIV, and antibiotic properties.[1][2] However, their synthesis is often nuanced, requiring careful optimization of reaction conditions to achieve desired yields and purity.

This resource provides field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I'm planning a thiazoline synthesis. Which is the most reliable starting method?

A: The choice of method depends heavily on your available starting materials and desired substitution pattern. The most common and versatile methods include:

  • Hantzsch Synthesis: This is a classical and high-yielding method involving the condensation of an α-haloketone with a thioamide.[3][4] It is robust and works for a wide variety of substrates.

  • Condensation of Cysteamine/Cysteine: Reacting cysteamine or cysteine derivatives with carboxylic acids, nitriles, or other electrophiles is a very common and direct route, especially for chiral thiazolines.[5][6]

  • Cook-Heilbron Synthesis: This method is used to create 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or dithioacids.[7][8]

  • Modern Catalytic Methods: Recent advancements have introduced various catalytic systems, including those using copper, samarium, or molybdenum, which can offer milder reaction conditions and improved yields.[2][9][10]

For general purposes, the Hantzsch synthesis or a direct condensation with a thioamide are excellent starting points due to their extensive documentation and reliability.

Q2: My reaction yield dropped significantly when I increased the scale from 50 mg to 5 g. What are the common causes?

A: This is a frequent challenge in process development. The primary culprits for yield drop on scale-up are physical, not chemical, limitations.

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, leading to poor heat distribution. This can create localized hot spots, promoting side reactions, or insufficient heating, leading to incomplete conversion.

  • Mixing Issues: Inadequate mixing can cause localized high concentrations of reagents, which can promote the formation of side products or cause the reaction to stall. Magnetic stirring is often insufficient for larger volumes.

  • Reagent Addition Rate: The rate of addition for key reagents, which may have been instantaneous on a small scale, can become critical on a larger scale to control exotherms and minimize side reactions.

Troubleshooting: Switch from magnetic stirring to an overhead mechanical stirrer. Use a temperature probe to monitor the internal reaction temperature, not just the heating bath temperature. For exothermic reactions, consider slower, portion-wise addition of reagents.[11]

Q3: I see multiple spots on my TLC plate that are not my starting material or product. What are the likely side products?

A: Side product formation is highly dependent on your specific reaction. However, common unwanted products include:

  • Over-oxidation to Thiazole: Thiazolines can be sensitive to oxidation, especially under harsh heating or in the presence of certain reagents, leading to the corresponding aromatic thiazole.

  • Isomeric Products: In some variations of the Hantzsch synthesis, particularly under acidic conditions, mixtures of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole can form.[12][13]

  • Formation of Disulfides: If using starting materials with free thiol groups, such as 2-aminothiophenol, oxidative dimerization to form a disulfide is a common side reaction.[13]

  • Hydrolysis: If water is present, hydrolysis of intermediates or the final product can occur, especially if the reaction is run at elevated temperatures for extended periods.

Troubleshooting and Optimization Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during thiazoline synthesis.

Problem 1: Low or No Product Yield

This is the most common issue, often stemming from one of several root causes.

G cluster_materials Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Isolation start Low Yield Identified purity Verify Purity & Integrity (NMR, m.p., Titration) start->purity temp Optimize Temperature (Too low/high?) start->temp extraction Optimize Extraction pH start->extraction stability Check for Degradation (e.g., Thiol Oxidation) solvent Change Solvent (Polarity, H-bonding) catalyst Screen Catalysts & Loading (Acid, Base, Metal) time Adjust Reaction Time (Monitor by TLC/LCMS) purification Product Lost During Purification?

Caption: A logical workflow for diagnosing the cause of low reaction yield.

  • Potential Cause 1: Purity of Starting Materials

    • Explanation: The Hantzsch synthesis, for example, is sensitive to the purity of the α-haloketone and the thioamide.[13] α-Haloketones can degrade over time, while thioamides can contain impurities from their synthesis. Thiol-containing starting materials are particularly prone to oxidation.

    • Solution:

      • Verify the purity of your starting materials using NMR, melting point, or other appropriate analytical techniques.

      • Use freshly purified reagents whenever possible. 2-Aminothiophenol, for instance, can often be identified as oxidized if a yellow disulfide dimer precipitate is present.[13]

      • Ensure starting materials are thoroughly dried, as water can interfere with many condensation reactions.

  • Potential Cause 2: Suboptimal Reaction Temperature

    • Explanation: Many thiazoline syntheses require heating to overcome the activation energy for cyclization. However, excessive heat can lead to decomposition or the formation of side products like the over-oxidized thiazole.

    • Solution:

      • Run a temperature screen. Start at a literature-reported temperature and run parallel reactions at ±20 °C.

      • For reactions that appear to stall, a moderate increase in temperature may be necessary. For reactions that produce significant impurities, a lower temperature for a longer duration may be beneficial.

      • For cyclo-condensation reactions, a specific temperature may be required to facilitate dehydration.[2][10]

  • Potential Cause 3: Incorrect Solvent Choice

    • Explanation: The solvent plays a critical role in solubilizing reagents and mediating the reaction mechanism. Some modern protocols use specific solvents not just as a medium but as reaction promoters.

    • Solution:

      • Consider the mechanism. For reactions involving polar intermediates, a polar solvent like ethanol, acetic acid, or DMF is often effective.[1]

      • Hexafluoroisopropanol (HFIP) has emerged as a powerful solvent and promoter, activating substrates via strong hydrogen bonding and often leading to high yields without extensive workup.[1][2][6]

      • For some catalytic reactions, solvent-free conditions using microwave irradiation have proven highly effective.[2][14]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Thiazoline Synthesis
Ethanol7824.5Common, protic solvent for Hantzsch and condensation reactions.[3]
Acetic Acid1186.2Can act as both a solvent and an acid catalyst; effective for certain domino reactions.[1]
Toluene1112.4Aprotic, good for reactions requiring higher temperatures and Dean-Stark water removal.
DMF15336.7Polar aprotic solvent, good for solubilizing a wide range of reagents.
HFIP5816.7Strong H-bond donor, acts as a promoter, environmentally friendly due to recyclability.[2][6]
Problem 2: Reaction Stalls or is Incomplete
  • Potential Cause 1: Catalyst Inactivation or Insufficient Loading

    • Explanation: Acidic or basic catalysts can be neutralized by impurities in the starting materials or by basic/acidic functional groups on the substrates themselves. Some modern syntheses rely on catalysts like silica-supported tungstosilicic acid or various metal salts which can be sensitive to reaction conditions.[9][15]

    • Solution:

      • Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).

      • If using an acid catalyst, ensure your reagents are free from basic impurities.

      • Consider switching to a different type of catalyst. For dehydrative cyclizations, Lewis acids like TiCl₄ or molybdenum(VI) complexes have been shown to be effective.[2][14]

  • Potential Cause 2: Reversible Reaction or Unfavorable Equilibrium

    • Explanation: The key cyclization step in many thiazoline syntheses is a condensation that releases a small molecule, typically water. If this byproduct is not removed, the equilibrium may not favor product formation.

    • Solution:

      • If water is the byproduct, use a Dean-Stark apparatus to remove it azeotropically (typically with a solvent like toluene).

      • Add a dehydrating agent to the reaction mixture, such as molecular sieves.

      • Use a catalyst specifically designed for dehydrative cyclization.[14]

Key Synthetic Protocols and Mechanisms

Understanding the underlying mechanism is crucial for effective troubleshooting.

Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone reaction for forming the thiazole/thiazoline core. The generally accepted mechanism provides insight into potential failure points.

G reagents α-Haloketone + Thioamide sn2 Step 1: S-Alkylation (SN2) - Forms Iminium Intermediate - Potential Issue: Steric hindrance reagents->sn2 cyclization Step 2: Intramolecular Cyclization - N attacks carbonyl C - Potential Issue: Poor nucleophilicity of N sn2->cyclization intermediate Hydroxythiazoline Intermediate cyclization->intermediate dehydration Step 3: Dehydration - Elimination of H2O - Potential Issue: Stalls here if water is not removed intermediate->dehydration product Thiazole Product dehydration->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

This mechanism shows that the reaction proceeds via S-alkylation, intramolecular cyclization, and dehydration.[3][4][16] Problems can arise at any step: steric hindrance can slow the initial S_N2 reaction, electron-withdrawing groups can reduce the nucleophilicity of the nitrogen for the cyclization step, and the final dehydration may require acidic conditions or heat.

Protocol: Synthesis of a 2-Phenyl-2-Thiazoline Derivative

This protocol is a representative example of a condensation reaction.

Reagents:

  • Benzonitrile (1.0 eq)

  • 2-Aminoethanethiol (1.1 eq)

  • Catalyst (e.g., Trichloroisocyanuric acid (TCCA), 1 mol%)[9]

Procedure:

  • To a clean, dry round-bottom flask, add benzonitrile and 2-aminoethanethiol.

  • Add the catalyst (e.g., 1 mol% TCCA). Note: Many modern procedures are performed under solvent-free conditions.[9]

  • Equip the flask with a condenser and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product. If the reaction is clean, direct purification by recrystallization or column chromatography may be possible. For solvent-free reactions, the crude product may be dissolved in a suitable solvent (e.g., ethyl acetate), washed with a mild base (e.g., sat. NaHCO₃ solution) and brine, dried over Na₂SO₄, and concentrated in vacuo.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

References

  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Thiazoline Analogs.
  • ResearchGate. (n.d.). Synthesis of thiazoline and thiazole derivatives.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Encyclopedia.pub. (n.d.). Thiazoles and Bisthiazoles.
  • Royal Society of Chemistry. (2021).
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • National Center for Biotechnology Information. (n.d.).
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Royal Society of Chemistry. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Thiazoline synthesis.
  • National Center for Biotechnology Information. (2024).
  • Royal Society of Chemistry. (n.d.). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing.
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • National Center for Biotechnology Information. (2024).
  • ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
  • ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • National Center for Biotechnology Information. (2017).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • ResearchGate. (2025).
  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • Thesis Template. (n.d.).
  • ResearchGate. (n.d.). Transition temperature (°C) for thiazoline esteres 6a-k.

Sources

Technical Support Center: 2-Methyl-2-thiazoline-4-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2-thiazoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile chiral building block. Our goal is to provide you with the expertise and in-depth understanding necessary to anticipate, identify, and troubleshoot potential byproduct formation in your reactions, ensuring the integrity and success of your experimental outcomes.

Part 1: Core Troubleshooting Guide

This section addresses common issues encountered during reactions with 2-Methyl-2-thiazoline-4-carboxylic acid, primarily focusing on its most frequent application: amide bond formation. The answers are structured to not only solve the immediate problem but also to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) - General Troubleshooting

Q1: My amide coupling reaction with 2-Methyl-2-thiazoline-4-carboxylic acid is showing multiple new spots on TLC/peaks in HPLC, and my yield of the desired product is low. What are the likely culprits?

A1: When multiple byproducts are observed in an amide coupling reaction, the issue often lies with the activation step of the carboxylic acid or the stability of the starting material under the reaction conditions. The primary suspects are:

  • Reagent-Derived Byproducts: The coupling reagent itself is a common source of impurities. For instance, using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) can lead to the formation of N-acylurea, a stable byproduct that is often difficult to remove.[1][2][3][4][5] If you are using an aminium-based reagent like HBTU or HATU in excess, it can react with your amine to form a guanidinium byproduct, effectively "capping" it and preventing it from reacting with your activated acid.[6][7][8]

  • Racemization: The chiral center at the 4-position is susceptible to epimerization upon activation of the carboxylic acid, leading to the formation of a diastereomeric product if your amine is also chiral. This is a significant issue, especially with carbodiimide reagents, and can be minimized by the addition of auxiliaries like 1-hydroxybenzotriazole (HOBt).[6]

  • Hydrolysis of the Thiazoline Ring: The 2-thiazoline ring is susceptible to hydrolysis, which cleaves the ring to form N-acetyl-L-cysteine. This degradation is pH-dependent and can be exacerbated by prolonged exposure to aqueous or acidic conditions during reaction or workup.

  • Solvent-Derived Impurities: If you are using DMF as a solvent, be aware that older or lower-grade DMF can contain dimethylamine as a degradation product.[9] This will react with your activated carboxylic acid to form the corresponding dimethylamide, a common impurity seen in large-scale reactions.[9]

Q2: I've observed a loss of optical purity in my final product. How can I prevent racemization during the carboxylic acid activation?

A2: Racemization at the C4 position is a critical issue stemming from the formation of a planar oxazolone intermediate after the carboxylic acid is activated. To mitigate this, consider the following strategies:

  • Use of Additives: When using carbodiimide coupling reagents (e.g., DCC, EDC), always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the initial O-acylisourea intermediate faster than it can rearrange to the oxazolone, forming an active ester that is less prone to racemization.[6]

  • Choice of Coupling Reagent: Phosphonium-based reagents (e.g., PyBOP) or certain aminium reagents in combination with HOAt (e.g., HATU) are generally considered to be more "racemization-suppressing" than carbodiimides alone.[8]

  • Temperature Control: Perform the activation and coupling at low temperatures (e.g., 0 °C) to reduce the rate of oxazolone formation and subsequent racemization.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA), as TEA has been shown to sometimes increase racemization.

Q3: After my reaction, I have a byproduct that is very difficult to separate from my desired amide product by column chromatography. It has a much higher molecular weight. What could it be?

A3: A high molecular weight, difficult-to-separate byproduct is a classic indicator of an N-acylurea when using a carbodiimide reagent like DCC or DIC.[1][3] This byproduct is formed by the intramolecular rearrangement of the highly reactive O-acylisourea intermediate.

  • Identification: This byproduct will have a mass corresponding to your starting acid plus the mass of the dehydrated carbodiimide (e.g., + 206.33 g/mol for DCC).

  • Prevention:

    • Add HOBt or another auxiliary nucleophile to trap the O-acylisourea before it can rearrange.

    • Switch to a water-soluble carbodiimide like EDC. The resulting N-acylurea will also be water-soluble and can often be removed with an aqueous wash.[3]

    • Consider using a non-carbodiimide coupling reagent (e.g., phosphonium or other aminium salts).

Part 2: In-Depth Byproduct Analysis & Identification

A systematic approach is crucial for identifying unknown impurities. The following workflow outlines the logical steps to characterize byproducts from your reaction.

Workflow for Byproduct Identification

Byproduct_Identification_Workflow Byproduct Identification Workflow start Start: Unexpected Peak in HPLC/LC-MS lcms Step 1: Obtain Mass Spectrum (LC-MS) Determine Molecular Weight (MW) start->lcms compare_mw Step 2: Compare MW to Expected Structures lcms->compare_mw racemate {Racemized Product MW = Product MW} compare_mw->racemate Is MW same as product? nac_hydrolysis {N-Acetylcysteine MW = 163.19 g/mol} compare_mw->nac_hydrolysis Is MW ~163? n_acylurea {N-Acylurea Byproduct MW = Acid MW + (Carbodiimide MW - H2O)} compare_mw->n_acylurea Using DCC/EDC? guanidinium {Guanidinylated Amine MW = Amine MW + 98.15 g/mol (for TMG cap)} compare_mw->guanidinium Using HBTU/HATU? thiazole {Oxidized Product (Thiazole) MW = Acid MW - 2 H} compare_mw->thiazole Oxidizing conditions? nmr Step 3: Isolate Byproduct (Prep-HPLC/Column) Acquire NMR (¹H, ¹³C, COSY) racemate->nmr nac_hydrolysis->nmr n_acylurea->nmr guanidinium->nmr thiazole->nmr confirm Step 4: Confirm Structure Compare spectral data with known compounds or predict shifts. nmr->confirm

Caption: A logical workflow for identifying unknown byproducts.

Table of Common Byproducts and Their Characteristics
Byproduct NameFormation ConditionMolecular Weight ChangeIdentification Notes
Diastereomer Activation of the carboxylic acid, especially with carbodiimides without additives.None (relative to desired product)Separable by chiral HPLC. May show distinct NMR signals for the new stereocenter's environment.
N-Acylurea Use of carbodiimide reagents (e.g., DCC, EDC).+ (Mass of Carbodiimide - 18.02)Significantly less polar than the desired amide. Characteristic urea carbonyl signals in ¹³C NMR (~155-160 ppm).
Guanidinium Adduct Excess aminium coupling reagent (e.g., HBTU, HATU) reacts with the amine.+ 98.15 (for tetramethylguanidinium) on the amine starting material.Terminates the reaction. Detected by LC-MS as a byproduct related to the amine, not the carboxylic acid.
N-Acetyl-L-cysteine Hydrolysis of the thiazoline ring (acidic or prolonged aqueous conditions).N/A (degradation of starting material)Highly polar. Will match the retention time and mass of an authentic standard.
2-Methylthiazole-4-carboxylic acid Oxidative conditions (e.g., air, certain metal catalysts).[10][11]- 2.02 (loss of 2 H atoms)Aromatic proton signal in ¹H NMR (~8-9 ppm). Increased UV absorbance compared to the thiazoline.

Part 3: Experimental Protocols and Methodologies

To support your troubleshooting efforts, we provide the following validated starting-point methodologies.

Protocol 1: General Procedure for Amide Coupling with Minimized Byproducts

This protocol utilizes HATU, a coupling reagent known for high efficiency and low racemization rates.

  • Dissolution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-Methyl-2-thiazoline-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C. Add HATU (1.05 eq) and diisopropylethylamine (DIPEA) (2.5 eq). Stir for 5-10 minutes. Causality: Pre-activation ensures the active ester is formed before the amine is introduced, and using only a slight excess of HATU minimizes the risk of guanidinylation of the amine.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: HPLC Method for Purity Analysis and Byproduct Detection

This method provides a robust starting point for analyzing reaction mixtures.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 234 nm[10] and 254 nm.

  • Injection Volume: 10 µL

Expected Elution Profile:

  • Highly polar byproducts like N-acetyl-L-cysteine will elute early.

  • The starting carboxylic acid and the amide product will elute in the mid-gradient range.

  • Less polar byproducts like N-acylurea will elute later in the gradient.

Visualization of Key Reaction Pathways

Reaction_Pathways Key Reaction Pathways in Amide Coupling Acid R-COOH (2-Methyl-2-thiazoline-4-carboxylic acid) ActivatedAcid Activated Intermediate (O-Acylisourea / Active Ester) Acid->ActivatedAcid + Reagent CouplingReagent Coupling Reagent (e.g., DCC, HATU) Guanidinium Guanidinium Byproduct (from HATU + Amine) CouplingReagent->Guanidinium Excess Reagent Product Desired Amide (R-CO-NHR') ActivatedAcid->Product + Amine NAcylurea N-Acylurea Byproduct (from DCC) ActivatedAcid->NAcylurea Rearrangement (Carbodiimides) Racemized Racemized Product ActivatedAcid->Racemized via Oxazolone Amine Amine (R'-NH2) Amine->Product Amine->Guanidinium

Caption: Competing reaction pathways during amide bond formation.

References

  • Smith, H. A., & Gorin, G. (1961). 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. The Journal of Organic Chemistry, 26(3), 820–823. [Link]

  • Rebek, J. Jr., et al. (2009). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Beilstein Journal of Organic Chemistry, 5, 19. [Link]

  • ResearchGate. (n.d.). Two-component synthesis of N-acylurea derivatives 12. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General principles discussed within similar contexts).
  • Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 137-142. [Link]

  • Reddit. (2025). Side reactions with HBTU amide coupling?. r/Chempros. [Link]

  • Izdebski, J., et al. (1989). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 33(1), 77-80. [Link]

  • Shvets, V. I., et al. (2000). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 2(1), 35-39. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • PubChem. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 15058-19-2 | Product Name : 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt. [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied Sciences, 10(21), 7481. [Link]

Sources

how to increase the yield of thiazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of thiazoline synthesis and ultimately increase your reaction yields.

Introduction to Thiazoline Synthesis

Thiazolines are crucial heterocyclic compounds, forming the backbone of many biologically active molecules and serving as important intermediates in organic synthesis.[1][2] While several methods exist for their synthesis, achieving high yields can be challenging due to factors such as reactant stability, side reactions, and purification difficulties. This guide provides practical, field-proven insights to overcome these common hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during thiazoline synthesis, providing concise answers and directing you to more detailed explanations.

Q1: My Hantzsch thiazoline synthesis is giving a low yield. What are the most likely causes?

Low yields in the Hantzsch synthesis, which typically involves the condensation of an α-haloketone with a thioamide, can often be attributed to several key factors:

  • Purity of Reactants: Impurities in either the α-haloketone or the thioamide can lead to undesirable side reactions.[3]

  • Reaction Conditions: Suboptimal temperature, reaction time, or an inappropriate solvent can hinder the reaction.[3][4]

  • Side Reactions: The formation of isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles, is a common issue, particularly under acidic conditions.[3][5]

Q2: How critical is the choice of solvent for my thiazoline synthesis?

The solvent plays a pivotal role in the reaction's success by influencing reactant solubility, reaction rate, and even the reaction pathway. For instance, in some multi-component syntheses, solvents like ethanol, 1-butanol, and water have proven effective.[3] The use of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been shown to promote domino reactions for thiazoline synthesis, acting as both a solvent and a promoter that activates substrates through strong hydrogen bonding.[6][7]

Q3: I'm observing multiple products in my reaction mixture. How can I improve the selectivity?

The formation of multiple products often indicates the presence of side reactions. To improve selectivity:

  • Control the pH: In the Hantzsch synthesis, neutral or basic conditions can favor the desired 2-aminothiazole over the isomeric 2-imino-2,3-dihydrothiazole.[3][5]

  • Optimize Temperature: Carefully controlling the reaction temperature can minimize the formation of degradation products or byproducts.

  • Stoichiometry: Ensure the correct molar ratios of your reactants to prevent side reactions arising from an excess of one component.[3]

Q4: Can microwave irradiation improve my thiazoline synthesis?

Yes, microwave irradiation can be a valuable tool for improving thiazoline synthesis. It has been shown to shorten reaction times and, in some cases, increase yields, particularly in solvent-free condensations of aminoethanethiol with aryl ketonitriles.[1][8]

Q5: What are the best practices for purifying thiazolines to maximize my isolated yield?

Purification can be a significant source of yield loss. Consider the following:

  • Chromatography: Column chromatography is a standard method, but care must be taken to choose the right solvent system to ensure good separation without product degradation.[9][10]

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[10]

  • Extraction: Liquid-liquid extraction can be used to remove impurities before final purification.[10]

Part 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues in thiazoline synthesis.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in synthesis. The following workflow can help you diagnose and resolve the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Purity Verify Reactant Purity (NMR, MP) Start->Purity Step 1 Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Purity->Conditions If pure SideReactions Investigate Side Reactions (TLC, LC-MS) Conditions->SideReactions If optimized Purification Review Purification Method SideReactions->Purification If minimal Success Improved Yield Purification->Success

Caption: A stepwise approach to troubleshooting low yields in thiazoline synthesis.

Detailed Recommendations:

  • Verify Reactant Purity:

    • α-Haloketones: These can be unstable. Check for decomposition via TLC or NMR before use.

    • Thioamides: The stability of thioamides can be a limiting factor, especially under acidic conditions.[3] Use freshly prepared or purified thioamides.

    • 2-Aminothiophenol: This common precursor for benzothiazoles is susceptible to oxidation, which can significantly lower yields.[3]

  • Optimize Reaction Conditions:

    • Temperature: Many thiazoline syntheses require heating to proceed at a reasonable rate.[4] However, excessive heat can lead to degradation. A temperature screening is often beneficial.

    • Solvent: The choice of solvent is crucial. For instance, the use of a polar protic solvent like ethanol is common in Hantzsch synthesis.[11] In some cases, solvent-free conditions have been reported to improve yields.[4]

    • Catalyst: While not always required, catalysts can significantly improve yields. For example, silica-supported tungstosilicic acid has been used to achieve high yields in Hantzsch-type reactions.[12][13]

Issue 2: Formation of Multiple Products (Side Reactions)

The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of byproducts.

Common Side Reactions and Solutions:

  • Isomer Formation in Hantzsch Synthesis:

    • Problem: Under acidic conditions, the Hantzsch synthesis can produce a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[3][5]

    • Solution: Performing the reaction under neutral or basic conditions can favor the formation of the desired product.[3]

  • Over-oxidation:

    • Problem: In syntheses where a thiazoline is an intermediate to a thiazole, over-oxidation can occur, leading to a mixture of products.

    • Solution: Carefully control the amount of oxidizing agent and the reaction time. Monitoring the reaction by TLC is crucial.

  • Michael Addition Competition:

    • Problem: In syntheses using α,β-unsaturated carbonyl compounds, competing Michael addition reactions can occur.[1]

    • Solution: The choice of catalyst and reaction conditions can influence the selectivity towards the desired cyclization.

Part 3: Key Synthetic Protocols & Data

This section provides detailed experimental protocols for common thiazoline syntheses and presents data in a structured format for easy comparison.

Protocol 1: A Generalized Hantzsch Thiazole Synthesis

This protocol is a common starting point for the synthesis of 2-aminothiazoles.

Experimental Steps:

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and the thioamide (1.2 eq) in a suitable solvent (e.g., ethanol).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography or recrystallization.

Table 1: Comparison of Solvents in a Domino Reaction for Thiazoline Synthesis [7]

EntrySolventYield (%)
1HFIP90
2TFE74
3Dichloromethane~50
4Chloroform~50
5MethanolModest
6EthanolModest

As demonstrated, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) can provide significantly higher yields in certain domino reactions for thiazoline synthesis.

Protocol 2: Cook-Heilbron Synthesis of 5-Aminothiazoles

This method is particularly useful for synthesizing 5-aminothiazoles from α-aminonitriles.[14][15]

Reaction Mechanism Overview

CookHeilbron Reactants α-Aminonitrile + CS₂ Intermediate1 Nucleophilic Attack (Formation of Dithiocarbamate) Reactants->Intermediate1 Intermediate2 Intramolecular Cyclization (5-exo-dig) Intermediate1->Intermediate2 Product 5-Aminothiazole (After Tautomerization) Intermediate2->Product

Caption: A simplified workflow of the Cook-Heilbron thiazole synthesis.

Experimental Steps:

  • Reaction Setup: The α-aminonitrile is reacted with carbon disulfide (or another suitable reagent like a dithioacid) in a suitable solvent at room temperature.[14]

  • Reaction Progress: The reaction is typically stirred under mild conditions.[14]

  • Work-up and Purification: The work-up procedure will depend on the specific substrates and product, but often involves extraction and subsequent purification by chromatography or crystallization.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

  • Overview of the Chemistry of 2-Thiazolines. Chemical Reviews - ACS Publications. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. Royal Society of Chemistry. [Link]

  • Synthesis of thiazoline and thiazole derivatives. ResearchGate. [Link]

  • Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. NIH. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. NIH. [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • 2-Thiazolines: an update on synthetic methods and catalysis. RSC Publishing. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. YouTube. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC - NIH. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Royal Society of Chemistry. [Link]

  • Thiazoline Ring Formation from 2- Methylcysteines and 2-Halomethylalanines | Request PDF. ResearchGate. [Link]

  • Robinson–Gabriel thiazole synthesis. | Download Scientific Diagram. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Thiazoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Purification Techniques. Journal of New Developments in Chemistry - Open Access Pub. [Link]

  • Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. PMC - NIH. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. ResearchGate. [Link]

  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications. [Link]

  • robinson-gabriel-thiazole-synthesis. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. PubMed. [Link]

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Technical Support Center: Stability of 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS: 15058-19-2). This molecule is a crucial heterocyclic building block in synthetic chemistry, particularly for developing substrates for enzymes like epothilone synthetase and bleomycin synthetase.[1][2] However, its utility in aqueous environments is critically dependent on its stability. The inherent reactivity of the 2-thiazoline ring system presents unique challenges that researchers must navigate. This guide provides in-depth, field-proven insights into the stability issues of this compound in aqueous solutions, offering troubleshooting advice, FAQs, and validated protocols to ensure the integrity of your experiments.

Part 1: Fundamental Stability Profile

The primary stability concern for 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in aqueous solution is its susceptibility to hydrolysis. This is not a simple degradation but a pH-dependent process that involves the opening of the heterocyclic ring.

The Hydrolysis Degradation Pathway

The hydrolysis of the 2-thiazoline ring is the principal degradation pathway. The reaction rate is highly sensitive to the pH of the solution. Studies on the closely related compound 2-methyl-Δ2-thiazoline have shown that the hydrolysis rate is slowest near neutral pH (pH 7) and in strongly acidic conditions (concentrated HCl), but reaches a maximum rate at approximately pH 3.[3][4]

The mechanism proceeds via the protonation of the ring nitrogen, forming a thiazolinium salt. This protonated form is more susceptible to nucleophilic attack by water, leading to a tetrahedral hydroxythiazolidine intermediate. This intermediate is unstable and subsequently undergoes ring-opening to yield N-acetylcysteine.[3][5][6]

Hydrolysis_Pathway Thiazoline 2-Methyl-2-thiazoline- 4-carboxylate Thiazolinium Thiazolinium Salt (Protonated) Thiazoline->Thiazolinium + H⁺ (Acidic pH) Intermediate Hydroxythiazolidine Intermediate Thiazolinium->Intermediate + H₂O (Rate-limiting step) Product N-Acetylcysteine Intermediate->Product Ring Opening Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare solution in test buffer (e.g., pH 5.0) T0 Immediately inject 'Time 0' sample into HPLC Prep->T0 Store Store aliquots of the solution at desired temperature (e.g., 25°C) T0->Store Sample At set time points (e.g., 1, 4, 8, 24h), remove an aliquot Store->Sample Inject Inject time point sample into HPLC Sample->Inject Analyze Quantify parent peak area. Identify degradant peaks. Inject->Analyze Plot Plot % Parent Compound Remaining vs. Time Analyze->Plot

Sources

Technical Support Center: Purification of 2-Methyl-2-thiazoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-Methyl-2-thiazoline-4-carboxylic acid and its derivatives. The unique amphoteric nature of this heterocyclic scaffold—possessing both a carboxylic acid and a basic thiazoline nitrogen—presents specific challenges during purification. This guide provides field-proven troubleshooting strategies and in-depth protocols to help you achieve the highest purity for your compounds.

Troubleshooting Guide: From Crude to Pure

This section addresses common issues encountered during the purification of thiazoline carboxylic acid derivatives. Each problem is analyzed with potential causes and actionable solutions, grounded in chemical principles.

Issue 1: Poor Separation or Streaking in Silica Gel Column Chromatography

You Observe: Your compound streaks badly on a TLC plate or elutes as a broad, tailing peak from your silica gel column, resulting in poor separation from impurities.

  • Potential Cause 1: Ionic Interactions with Silica. Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of the thiazoline ring can interact strongly with these sites, while the carboxylic acid moiety can be deprotonated, leading to a mix of ionic states that adhere variably to the stationary phase. This is a classic problem with purifying amines and acids on silica.[1]

  • Solution: Modify the Mobile Phase.

    • For Acidity Control: Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., Ethyl Acetate/Hexane).[2]

      • Causality: The added acid keeps the thiazoline nitrogen protonated and the carboxylic acid in its neutral (protonated) form. This ensures the compound exists as a single, less polar species that interacts more predictably with the silica gel, resulting in sharper peaks and better separation.[2]

    • For Basicity Control: In cases where impurities are acidic, adding a small amount of a basic modifier like triethylamine (0.1-1%) can be effective.[1] This neutralizes the acidic sites on the silica, preventing the basic thiazoline from binding too strongly.

  • Potential Cause 2: Column Overloading. You are loading too much crude material onto the column relative to the amount of silica gel.

  • Solution: Adjust the Load.

    • A general rule of thumb is to load 1-5% of crude material by mass relative to the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[1] For difficult separations, this should be reduced to <1%.

Issue 2: The Compound Fails to Crystallize ("Oiling Out")

You Observe: During recrystallization, instead of forming solid crystals upon cooling, your compound separates as an insoluble oil.

  • Potential Cause 1: Solution is Supersaturated or Cooled Too Quickly. The concentration of the compound is too high, or the temperature drop is too rapid, preventing the formation of an ordered crystal lattice.

  • Solution: Optimize Cooling & Concentration.

    • Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool much more slowly (e.g., leave it on the benchtop overnight, then transfer to a cold bath).[1]

    • Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites for crystal growth.[1]

    • If you have a pure crystal, add a tiny "seed crystal" to induce crystallization.[1]

  • Potential Cause 2: Presence of Impurities. Even small amounts of impurities can disrupt the crystal lattice formation.

  • Solution: Pre-Purification.

    • Perform a quick purification step before recrystallization. An acid-base extraction or a rapid filtration through a small plug of silica gel can remove significant impurities, making subsequent crystallization more successful.

Issue 3: Low or No Recovery After Acid-Base Extraction

You Observe: After performing a liquid-liquid extraction to isolate your carboxylic acid, you recover very little product from the organic layer after acidification.

  • Potential Cause: Amphoteric Nature. 2-Methyl-2-thiazoline-4-carboxylic acid is amphoteric. While dissolving it in an aqueous base (like NaHCO₃ or NaOH) deprotonates the carboxylic acid and brings it into the aqueous layer, the thiazoline nitrogen can be protonated at acidic pH. If the aqueous layer is acidified too strongly, the resulting zwitterion may have high water solubility and fail to partition back into the organic solvent.

  • Solution: Careful pH Control & Salting Out.

    • Titrate the pH: When acidifying the aqueous layer, add the acid (e.g., 1M HCl) dropwise while monitoring the pH. The ideal pH for extraction is the isoelectric point (pI) of the molecule, where it has minimal net charge and lowest water solubility. Aim for a pH of around 3-4, but this may require optimization.

    • "Salting Out": Before re-extracting your acidified aqueous layer, add a saturated solution of sodium chloride (brine).[1] This increases the polarity of the aqueous phase, decreasing the solubility of your organic compound and forcing it into the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose technique to start with for purifying a new 2-Methyl-2-thiazoline-4-carboxylic acid derivative?

For most derivatives synthesized in a research setting, flash column chromatography on silica gel is the most versatile starting point. It allows for the separation of a wide range of impurities based on polarity. Always develop your solvent system first using Thin Layer Chromatography (TLC), and remember to add an acidic modifier like acetic acid to your eluent to get sharp, well-defined spots and peaks.[1][2]

Q2: My reaction involves L-cysteine as a starting material. How do I remove unreacted L-cysteine from my product?

L-cysteine is highly polar and water-soluble, while most thiazoline derivatives have better solubility in organic solvents like ethyl acetate or dichloromethane. A simple acid-base extraction is highly effective. Dissolve your crude product in ethyl acetate and wash it with a slightly acidic aqueous solution (e.g., pH 4-5 buffer). The unreacted L-cysteine will preferentially partition into the aqueous phase, leaving your desired product in the organic layer.

Q3: Can I use reversed-phase chromatography for these compounds?

Yes, reversed-phase HPLC (High-Performance Liquid Chromatography) or flash chromatography using a C18 stationary phase is an excellent alternative, especially for more polar derivatives that are difficult to purify on normal-phase silica.[1] A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure sharp peaks.

Q4: My derivative is chiral. How can I confirm its enantiomeric purity or separate enantiomers?

For chiral derivatives, analytical and preparative separation is typically achieved using chiral HPLC .[3] This requires a specialized chiral stationary phase (CSP).

  • Method Development: Common columns include those based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[3][4] The mobile phase is usually a mixture of hexane and an alcohol like isopropanol.[4]

  • Derivatization: If direct separation is difficult, the carboxylic acid can be converted into a diastereomeric amide using a chiral amine. The resulting diastereomers can then often be separated on standard, non-chiral silica gel.[5]

Visualized Workflow: Purification Strategy Selection

This flowchart provides a logical path for selecting the most appropriate purification technique based on the characteristics of your crude sample.

Purification_Workflow cluster_options Purification Options start Start: Crude Product Analysis (TLC, LCMS, ¹H NMR) purity_check Assess Purity & Impurity Profile start->purity_check recrystallization Recrystallization purity_check->recrystallization High Purity (>90%) & Crystalline Solid acid_base Acid-Base Extraction purity_check->acid_base Contains significant acidic/basic impurities column_chrom Column Chromatography (Normal or Reversed-Phase) purity_check->column_chrom Complex mixture or non-crystalline oil final_purity Final Purity Check (>95% by NMR/LCMS) recrystallization->final_purity acid_base->column_chrom Further purification needed acid_base->final_purity Sufficiently pure column_chrom->final_purity end Pure Compound final_purity->end

Caption: Decision tree for selecting a purification method.

Data & Protocols

Table 1: Recommended Solvent Systems for Flash Column Chromatography

This table provides starting points for mobile phase selection based on the polarity of substituents on the thiazoline ring. Polarity increases down the table.

Derivative PolarityExample Substituent (R)Starting Eluent System (v/v)Recommended Modifier
Low Phenyl, Benzyl10-30% Ethyl Acetate in Hexanes1% Acetic Acid
Medium Alkyl esters (-COOEt), Amides (-CONH₂)40-80% Ethyl Acetate in Hexanes1% Acetic Acid
High Hydroxyl (-OH), free amine (-NH₂)5-10% Methanol in Dichloromethane1% Acetic Acid
Protocol 1: Flash Column Chromatography with an Acidic Modifier

This protocol describes a standard purification for 1 gram of a medium-polarity thiazoline carboxylic acid derivative.

  • TLC Analysis: Develop a solvent system that gives your product an Rf value of ~0.3. A good starting point is 50% Ethyl Acetate in Hexanes. Add 1% acetic acid to this mixture and run a new TLC to confirm the Rf and observe spot shape.

  • Column Packing (Dry Packing):

    • Select a glass column (e.g., 40 mm diameter).[6]

    • Add a small layer of sand, then fill the column about two-thirds full with silica gel (e.g., 60 Å, 40-63 µm).

    • Gently tap the column to pack the silica, then add another layer of sand on top.

  • Sample Loading (Dry Load):

    • Dissolve your 1 g of crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add ~2-3 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your chosen mobile phase (e.g., 50% EtOAc/Hexanes + 1% Acetic Acid) to the column.[6]

    • Apply gentle air pressure to push the solvent through the column, maintaining a steady flow rate.[6]

    • Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The acetic acid is volatile and will be removed during this process.

Protocol 2: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral or basic impurities from your acidic product.

  • Dissolution: Dissolve the crude material (e.g., 1 g) in an organic solvent like Ethyl Acetate (50 mL).

  • Base Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Gently invert the funnel multiple times, venting frequently to release CO₂ pressure.[1]

    • Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat this extraction two more times with fresh NaHCO₃ solution.

    • Rationale: The basic NaHCO₃ deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that moves into the aqueous layer. Neutral impurities remain in the organic layer.[2][7]

  • Acidification:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~3. Your product should precipitate out or make the solution cloudy.

  • Re-extraction:

    • Return the acidified aqueous solution to the separatory funnel.

    • Extract the solution three times with 30 mL portions of Ethyl Acetate.

    • Rationale: Now that the carboxylic acid is protonated and neutral, it is more soluble in the organic solvent.[7][8]

  • Drying and Isolation:

    • Combine the organic extracts.

    • Wash once with brine (saturated NaCl solution) to remove excess water.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified carboxylic acid.[7]

References

  • Gaumont, A.-C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • ResearchGate. (2009). Novel synthesis of 2-thiazolines. Request PDF. [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2015). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. [Link]

  • Hassan, A. S., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. [Link]

  • Onishi, N., et al. (2006). Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. Applied Microbiology and Biotechnology. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? [Link]

  • Sano, K., & Mitsugi, K. (1984). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • ResearchGate. (2005). Synthesis, Chiral Separation, Barrier To Rotation And Absolute Configuration Of N-(O-Functionalized-Aryl)-4-Alkyl-Thiazolin-2-One And Thiazoline-2-Thione Atropisomers. [Link]

  • Lee, J., et al. (2023). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry. [Link]

  • ResearchGate. (1956). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. [Link]

  • Google Patents. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • ResearchGate. (2014). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. [Link]

  • Schmolka, I. R., & Spoerri, P. E. (1957). Thiazolidine Chemistry. II. The Preparation of 2-Substituted Thiazolidine-4-carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Gaskell, M., & Crooks, P. A. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? [Link]

  • ResearchGate. (2001). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]

  • Chen, J., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. [Link]

Sources

preventing degradation of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt during storage

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Chemical Research

I am now delving into the chemical properties, stability, and degradation pathways of 2-Methyl-2-thiazoline-4-carboxylic acid and its sodium salt. I'm focusing on comprehensive Google searches to uncover the necessary information.

Exploring Compound Stability

I'm now expanding my search to established storage protocols and handling procedures for 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, aiming to understand factors like temperature, light, and humidity's impact on its stability. I am also investigating analytical methods for purity assessment and degradation product detection. My next step is structuring this information into a technical support format, starting with an FAQ section on storage and stability, explaining the underlying chemistry.

Designing Support Resources

I'm now structuring the gathered information into a technical support format. My immediate focus is on an FAQ section covering storage and stability, explaining the chemistry behind recommendations. Next, I plan a troubleshooting guide with specific problems, causes, and solutions, including quantitative data tables. I'll use Graphviz for visual degradation pathways. Later, I'll detail stability assessment protocols and cite all sources comprehensively.

Analyzing Compound Data

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Exploring Degradation Pathways

I've made headway in understanding the degradation pathways of the sodium salt. It is hygroscopic and sensitive to hydrolysis, especially in acidic conditions, where the ring opens. Oxidation is another concern, potentially yielding thiazoles. Light exposure could also be a factor, and degradation favors higher temperatures. I will evaluate the significance of these findings.

Constructing the Technical Support

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Compiling a Knowledge Base

I've assembled a robust collection of information. I now possess the crucial chemical properties and insights into the stability and degradation of the sodium salt. I can describe its hygroscopic nature, susceptibility to hydrolysis (especially under acidic conditions), and potential for oxidation. I've also noted light and thermal sensitivities and best storage practices. I'm preparing to create an FAQ, troubleshooting guides, and a purity assessment protocol, focusing on clear explanations.

Technical Support Center: A Troubleshooting Guide for the Use of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in their assays. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to ensure the successful application of this versatile heterocyclic building block. We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to support your research.

I. Core Concepts and Compound Handling

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a key reagent for preparing thiazoline and oxazoline substrates, particularly for FMN-containing oxidase domains of enzymes like epothilone synthetase and bleomycin synthetase.[1] Its proper handling and storage are paramount for obtaining reproducible results.

Frequently Asked Questions (FAQs) - General Handling

Question 1: How should I properly store and handle 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt?

Answer: This compound is hygroscopic, meaning it readily absorbs moisture from the air.[2] Improper storage can lead to inaccuracies in weighing and concentration calculations.

  • Storage: Upon receipt, store the compound in a tightly sealed container at -20°C in a desiccated environment.[3] For long-term storage (up to 4 years), maintaining these conditions is crucial for stability.[3]

  • Handling: Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation from forming on the compound. Weigh the desired amount quickly and tightly reseal the container. It is recommended to handle the compound under an inert gas if possible.[2]

Question 2: What is the best way to prepare stock solutions of this compound?

Answer: The solubility of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a critical factor in stock solution preparation.

  • Solvent Selection: The compound is soluble in DMSO.[3] It has slight solubility in methanol and water.[4] For most biological assays, DMSO is the recommended solvent for preparing a high-concentration stock solution.

  • Stock Solution Preparation and Storage: Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store these aliquots at -20°C or -80°C.[5] A stock solution in DMSO stored at -20°C should be used within one month, while storage at -80°C extends its stability to six months.[5]

Question 3: The compound appears clumpy. Is it still usable?

Answer: Clumping is likely due to moisture absorption because the compound is hygroscopic. While it may still be usable, the accuracy of its concentration will be compromised. For quantitative assays, it is highly recommended to use a fresh, properly stored vial of the compound. If you must use a clumpy reagent, be aware that the weighed amount may not be accurate, and consider this variability in your data analysis.

II. Troubleshooting Enzymatic Assays

The primary application of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is in enzymatic assays, particularly those involving oxidase domains that convert thiazolines to thiazoles.[6][7]

Frequently Asked Questions (FAQs) - Enzymatic Assays

Question 4: I am observing high background signal in my absorbance-based assay. What could be the cause?

Answer: High background can obscure your results and is a common issue in plate-based assays.[8][9]

  • Compound Absorbance: 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt has a maximum absorbance (λmax) at 234 nm.[3] If your assay's detection wavelength is near this value, the compound itself will contribute to the background signal.

    • Solution: Run a control well containing only the assay buffer and the compound at the highest concentration used in your experiment to determine its contribution to the absorbance. Subtract this value from your experimental wells. If the background is too high, consider an alternative detection method with a different wavelength.

  • Reagent Contamination: Contamination in your buffers or reagents can also lead to high background.[10]

    • Solution: Use fresh, high-purity reagents and sterile, filtered water to prepare all buffers and solutions.[11]

Question 5: My enzyme activity appears lower than expected or is highly variable.

Answer: Several factors can contribute to low or inconsistent enzyme activity.

  • Incorrect Compound Concentration: Due to its hygroscopic nature, the actual concentration of your working solutions may be lower than calculated.

    • Solution: Ensure the compound is handled correctly to minimize moisture absorption. Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Substrate Instability in Assay Buffer: The stability of the thiazoline ring can be pH-dependent.

    • Solution: Investigate the stability of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in your specific assay buffer over the time course of your experiment. This can be done by incubating the compound in the buffer and measuring its concentration or a degradation product at different time points using a suitable analytical method like HPLC.

  • Presence of Inhibitors: Contaminants in your sample or reagents can inhibit enzyme activity. For example, sodium azide is an inhibitor of horseradish peroxidase (HRP), which is often used in coupled enzymatic assays.[9]

    • Solution: Ensure all your reagents are compatible with your enzyme system. If you suspect an inhibitor in your sample, a dialysis or buffer exchange step may be necessary.

Experimental Protocol: Optimizing Enzyme Assay Conditions

This protocol provides a step-by-step guide to optimizing the concentration of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in an enzymatic assay.

  • Prepare a Substrate Dilution Series: From your stock solution, prepare a series of dilutions of the compound in the assay buffer. A typical range might be from 0 µM to 1 mM.

  • Set Up Control Wells: Include the following controls on your assay plate:

    • No-enzyme control (assay buffer + substrate)

    • No-substrate control (assay buffer + enzyme)

    • Buffer-only control (assay buffer only)

  • Perform the Assay: Add the enzyme to the substrate dilutions and incubate under the desired assay conditions (temperature, time).

  • Measure the Signal: Read the plate at the appropriate wavelength or using the specified detection method.

  • Analyze the Data: Subtract the background signal (from the no-enzyme control) from the experimental wells. Plot the enzyme activity as a function of substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Parameter Description Typical Range for Optimization
Substrate Concentration The concentration of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt.0.1 x Km to 10 x Km
Enzyme Concentration The concentration of the oxidase enzyme.Should provide a linear signal over the assay time course.
Incubation Time The duration of the enzymatic reaction.Should be within the linear range of the reaction.
pH The pH of the assay buffer.Should be at the optimal pH for the enzyme.
Temperature The temperature at which the assay is performed.Should be at the optimal temperature for the enzyme.
Workflow for Troubleshooting High Background in Enzymatic Assays

G start High Background Observed check_compound_abs Check Compound Absorbance at Assay Wavelength (λmax ~234 nm) start->check_compound_abs run_control Run Control: Buffer + Compound check_compound_abs->run_control Potential Interference check_reagents Check for Reagent Contamination check_compound_abs->check_reagents No Interference subtract_bg Subtract Background Signal run_control->subtract_bg change_wavelength Consider Alternative Detection Wavelength run_control->change_wavelength Background still too high problem_solved Problem Resolved subtract_bg->problem_solved change_wavelength->problem_solved fresh_reagents Prepare Fresh Buffers and Reagents check_reagents->fresh_reagents Contamination Suspected check_washing Review Plate Washing Protocol check_reagents->check_washing Reagents are Clean fresh_reagents->problem_solved optimize_washing Optimize Wash Steps (Increase volume/number) check_washing->optimize_washing optimize_washing->problem_solved G start Unexpected Cell-Based Assay Result cytotoxicity Observed Cytotoxicity start->cytotoxicity no_effect No Observed Effect start->no_effect check_dmso Check Final DMSO Concentration cytotoxicity->check_dmso check_permeability Investigate Cell Permeability no_effect->check_permeability check_stability Assess Compound Stability in Media no_effect->check_stability review_endpoint Review Assay Endpoint and Design no_effect->review_endpoint dmso_ok DMSO < 0.5% check_dmso->dmso_ok No dmso_high DMSO > 0.5% check_dmso->dmso_high Yes run_dose_response Perform Compound Dose-Response for Cytotoxicity dmso_ok->run_dose_response reduce_dmso Reduce DMSO Concentration dmso_high->reduce_dmso reduce_dmso->start outcome_cytotoxicity Determine IC50 run_dose_response->outcome_cytotoxicity outcome_no_effect Identify Limiting Factor check_permeability->outcome_no_effect check_stability->outcome_no_effect review_endpoint->outcome_no_effect

Caption: Troubleshooting logic for unexpected results in cell-based assays.

IV. References

  • Schneider, T.L., Shen, B., and Walsh, C.T. (2003). Oxidase domains in epothilone and bleomycin biosynthesis: Thiazoline to thiazole oxidation during chain elongation. Biochemistry, 42(32), 9722-9730. [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. [Link]

  • RayBiotech. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt. [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? [Link]

  • Walsh, C. T., & Tang, Y. (2001). Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit. Chemistry & biology, 8(9), 811–824. [Link]

Sources

impact of pH on 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of pH on the reactivity and stability of this versatile heterocyclic building block. Our goal is to empower you with the scientific understanding and practical guidance needed to ensure the success and reproducibility of your experiments.

Introduction: The Critical Role of pH

2-Methyl-2-thiazoline-4-carboxylic acid and its sodium salt are valuable intermediates in organic synthesis, particularly in the construction of complex molecules and peptide modifications.[1][2][3] The reactivity of the thiazoline ring is intricately linked to the pH of the reaction medium. Understanding and controlling the pH is paramount to prevent unwanted side reactions, such as hydrolysis and ring-opening, which can lead to low yields, product impurities, and misinterpretation of experimental results. This guide will delve into the pH-dependent behavior of this compound and provide actionable solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing aqueous solutions of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt?

A1: For short-term storage (less than 24 hours), it is recommended to prepare aqueous solutions in a neutral to slightly alkaline buffer (pH 7.0-8.0) and store them at 2-8°C. Long-term storage of aqueous solutions is not advisable due to the risk of hydrolysis. For extended storage, prepare stock solutions in anhydrous organic solvents like DMSO or ethanol, store in tightly sealed vials at -20°C, and use within one month.[4]

Q2: At what pH is 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt most unstable?

A2: The thiazoline ring is most susceptible to hydrolysis in weakly acidic conditions, with the maximum rate of degradation occurring around pH 3-5.[5] Conversely, the compound is relatively stable in strongly acidic environments (e.g., concentrated HCl) and exhibits slow hydrolysis in neutral (pH ≈ 7) solutions.

Q3: What are the primary degradation products I should expect if my compound is exposed to unfavorable pH conditions?

A3: The primary degradation pathway for 2-methyl-2-thiazoline derivatives under hydrolytic conditions is the opening of the thiazoline ring. This can result in the formation of N-acetyl-cysteine or S-acetyl-cysteamine derivatives, depending on the specific reaction conditions and the initial site of nucleophilic attack (the carbon of the C=N bond or the carbonyl carbon).

Q4: Can the choice of buffer impact the stability of the compound?

A4: Yes, the buffer species can influence the rate of degradation. Some buffers can participate in general acid or base catalysis, accelerating the hydrolysis of the thiazoline ring.[6] It is advisable to use non-nucleophilic buffers and to empirically determine the stability of the compound in your specific buffer system if you are conducting long-duration experiments.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, with a focus on pH-related issues.

Problem Potential Cause (pH-Related) Recommended Solution
Low reaction yield Hydrolysis of the thiazoline ring: The reaction may be conducted at a suboptimal pH (especially in the acidic range of 3-5), leading to the degradation of the starting material.Carefully control the pH of the reaction mixture. If the reaction requires acidic conditions, consider using a stronger acid where the thiazoline ring is more stable, or minimize the reaction time. For reactions that can be run at neutral or slightly basic pH, adjust the conditions accordingly.
Unexpected peaks in HPLC/LC-MS Formation of hydrolysis byproducts: The additional peaks likely correspond to the ring-opened products, such as N-acetyl-cysteine or related derivatives.Analyze the mass of the unexpected peaks to confirm if they correspond to the hydrolyzed product (addition of a water molecule). To avoid this, ensure the pH of your mobile phase and sample diluent is not in the labile range (pH 3-5).
Inconsistent reaction kinetics Fluctuations in pH: Small changes in pH during the reaction can significantly alter the rate of both the desired reaction and the degradation of the thiazoline.Use a reliable buffer system with sufficient buffering capacity to maintain a constant pH throughout the reaction. Monitor the pH at various time points, especially if the reaction is expected to produce or consume acid or base.
Failure to form a desired conjugate in peptide synthesis Protonation of the thiazoline nitrogen: In acidic conditions used for peptide cleavage or deprotection, the nitrogen atom of the thiazoline ring can be protonated, rendering it less nucleophilic and potentially hindering subsequent reactions.[7]If the thiazoline moiety needs to be reactive in a subsequent step, ensure that the pH is adjusted to a neutral or slightly basic level to deprotonate the nitrogen. Consider alternative protection strategies if the thiazoline is incompatible with the required acidic treatments.

Experimental Protocols

Protocol 1: General Procedure for a Coupling Reaction at Neutral pH

This protocol provides a generalized workflow for a coupling reaction where the stability of the 2-methyl-2-thiazoline-4-carboxylic acid moiety is crucial.

  • Reagent Preparation:

    • Dissolve 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

    • Prepare a solution of your coupling partner in the same solvent.

    • Prepare a 0.1 M solution of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

    • Use a buffer system to maintain the pH between 7.0 and 7.5 (e.g., phosphate or HEPES buffer).

  • Reaction Setup:

    • In an inert atmosphere (e.g., under argon or nitrogen), add the solution of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt to the reaction vessel.

    • Add the coupling partner.

    • Slowly add the base to neutralize any acidic components and maintain the desired pH.

    • Monitor the pH of the reaction mixture periodically.

  • Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS).

    • Upon completion, quench the reaction with a neutral or slightly basic aqueous solution.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography or preparative HPLC, ensuring the pH of the mobile phase is not in the 3-5 range.

Protocol 2: Monitoring pH-Dependent Hydrolysis

This protocol allows for the investigation of the stability of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt at different pH values.

  • Buffer Preparation:

    • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, and 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.

  • Sample Preparation:

    • Prepare a stock solution of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in a suitable solvent (e.g., water or DMSO).

    • Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each buffered solution.

    • Immediately analyze the aliquots by HPLC to quantify the remaining amount of the intact thiazoline compound.

  • Data Analysis:

    • Plot the concentration of the intact compound versus time for each pH.

    • Determine the rate of degradation at each pH. This data can be used to calculate the half-life of the compound under your specific experimental conditions.

Data Presentation

Table 1: pH Stability Profile of 2-Thiazoline Derivatives
pH RangeStabilityPrimary ConcernRecommendations
< 3 Generally StableProtonation of the ring nitrogen may reduce nucleophilicity.Suitable for reactions where the thiazoline is not the nucleophile.
3 - 5 Highly Unstable Rapid Hydrolysis/Ring-Opening AVOID this pH range for reactions and storage of aqueous solutions.
5 - 7 Moderately StableSlow hydrolysis can occur over time.Suitable for reactions with shorter durations. Monitor for byproduct formation.
7 - 9 Generally StableSlow degradation may still occur.Optimal range for most applications requiring a stable thiazoline ring.
> 9 Moderately StableBase-catalyzed hydrolysis can become significant.Use with caution and monitor for degradation, especially at elevated temperatures.

Visualizations

Diagram 1: pH-Dependent Hydrolysis Pathway

This diagram illustrates the proposed mechanism for the acid-catalyzed hydrolysis of the 2-methyl-2-thiazoline ring, leading to ring-opening.

hydrolysis_pathway start 2-Methyl-2-thiazoline-4-carboxylate protonated Protonated Thiazolinium Ion start->protonated + H+ (Acidic pH) intermediate Hydroxythiazolidine Intermediate protonated->intermediate + H2O product Ring-Opened Product (N-acetyl-cysteine derivative) intermediate->product Ring Opening

Caption: Acid-catalyzed hydrolysis of the thiazoline ring.

Diagram 2: Experimental Workflow for pH Stability Study

This diagram outlines the key steps in performing a pH stability study for 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt.

stability_workflow prep_buffers Prepare Buffers (pH 3, 5, 7, 9) incubation Incubate at Defined Temperature prep_buffers->incubation prep_stock Prepare Stock Solution of Thiazoline prep_stock->incubation sampling Take Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling analysis HPLC Analysis sampling->analysis data_analysis Data Analysis (Determine Degradation Rate) analysis->data_analysis

Caption: Workflow for assessing pH stability.

References

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances. [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (2018). Journal of Agricultural and Food Chemistry. [Link]

  • 2-Thiazolines: an update on synthetic methods and catalysis. (2013). Organic & Biomolecular Chemistry. [Link]

  • Overview of the Chemistry of 2-Thiazolines. (2007). Chemical Reviews. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Organic & Biomolecular Chemistry. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Practical Guide. [Link]

  • DOT Language. (2024). Graphviz Documentation. [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]

  • Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. (1996). Journal of Pharmaceutical Sciences. [Link]

  • pH-dependent reaction kinetics between glyoxal and ammonium sulfate in simulated cloud droplets. (2025). Journal of Environmental Sciences. [Link]

  • pH- and Temperature-Dependent Kinetics of the Oxidation Reactions of OH with Succinic and Pimelic Acid in Aqueous Solution. (2021). International Journal of Molecular Sciences. [Link]

  • T- and pH-Dependent Hydroxyl-Radical Reaction Kinetics of Lactic Acid, Glyceric Acid, and Methylmalonic Acid in the Aqueous Phase. (2022). ACS Earth and Space Chemistry. [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit. [Link]

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Technical Support Center: Solvent Effects on the Synthesis of Thiazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in these reactions. Understanding and optimizing solvent conditions is paramount for achieving high yields, minimizing impurities, and controlling stereochemistry.

Troubleshooting Guide: Common Issues in Thiazoline Synthesis

This section addresses specific experimental challenges you might encounter and offers scientifically grounded solutions.

Q1: Why is my thiazoline yield consistently low despite using a well-established protocol?

Possible Cause: The choice of solvent and its purity are often primary factors in low yields. Solvents do more than just dissolve reactants; they influence reaction rates, equilibria, and the stability of intermediates.

Troubleshooting Steps & Explanations:

  • Re-evaluate Your Solvent Choice:

    • Polar Protic vs. Aprotic Solvents: The nature of your solvent can dramatically impact the reaction.

      • Polar Protic Solvents (e.g., ethanol, methanol, water) can hydrogen bond with nucleophiles, creating a "solvent cage" that can hinder their reactivity.[1][2] While they can stabilize charged intermediates, this caging effect can slow down key steps in thiazoline formation.[1] However, in some multicomponent reactions, polar protic solvents like ethanol have proven to be highly effective.[3]

      • Polar Aprotic Solvents (e.g., DCM, MeCN, THF) do not have O-H or N-H bonds and are therefore unable to act as hydrogen bond donors.[2] This leaves the nucleophile more "free" and reactive, often favoring reactions like the SN2 mechanism, which can be a part of thiazoline synthesis.[1] However, yields in these solvents can sometimes be modest.[4]

    • Specialized Solvents: Consider solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP is a highly polar, environmentally friendly solvent with strong hydrogen bonding capabilities that can promote and activate substrates, leading to excellent yields, often without the need for extensive purification.[4][5][6]

  • Ensure Solvent Purity:

    • The presence of water or other impurities in your solvents can lead to unwanted side reactions and significantly lower the yield of your desired thiazoline product.[7] Using anhydrous solvents is often recommended to avoid these complications.[7]

  • Consider Reactant Solubility:

    • Poor solubility of starting materials in the chosen solvent will inevitably lead to low yields. Ensure that your reactants are adequately dissolved at the reaction temperature. The polarity of the solvent plays a crucial role here, influencing how well it dissolves the reactants and intermediates.[7]

Q2: I'm observing the formation of significant byproducts. How can solvent choice help minimize these?

Possible Cause: Side reactions are often competitive with the main reaction pathway, and their rates can be influenced differently by the solvent.

Troubleshooting Steps & Explanations:

  • Solvent-Dependent Reaction Pathways:

    • Some reactions can proceed through different pathways depending on the solvent. For instance, a reaction of isoquinolinium thiolates with silylketene acetals can yield different fused N-heterocycle-thiazolines depending on whether DCE or DMF is used as the solvent.[8]

    • In the Hantzsch thiazole synthesis, which shares precursors with some thiazoline syntheses, acidic conditions can lead to a mixture of isomers.[9] The solvent can influence the acidity and the equilibrium between these isomers.

  • "Green" and Alternative Solvents:

    • Environmentally friendly solvents like glycerin and ionic liquids have been shown to be effective for thiazole and thiazoline synthesis.[10][11] These can sometimes offer cleaner reaction profiles and easier workup, reducing the formation of byproducts.[10] Deep eutectic solvents (DESs) are another emerging class of green solvents that can lead to good yields and simplified procedures.[12]

Q3: My reaction to produce a chiral thiazoline is resulting in a racemic or low enantiomeric excess (ee) product. What is the solvent's role?

Possible Cause: The solvent can influence the stereochemical outcome of a reaction by stabilizing or destabilizing chiral transition states.

Troubleshooting Steps & Explanations:

  • Solvent Polarity and Transition State Stabilization:

    • The polarity of the solvent can affect the energy of the transition states leading to different stereoisomers. Experiment with a range of solvents with varying polarities to find the optimal conditions for your desired stereochemical outcome.

    • In some cases, a specific solvent may be crucial for maintaining the stereochemical integrity of the product. For example, in the synthesis of certain chiral thiazolines, specific solvent systems are employed to prevent racemization.[13][14]

  • Temperature and Solvent Combination:

    • The combination of solvent and reaction temperature can be critical. For instance, a lower yield was observed when synthesizing a thiazole ester in ethanol at 50 °C.[13] Optimizing both temperature and solvent is key.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for thiazoline synthesis and how does the solvent participate?

The synthesis of thiazolines can proceed through various mechanisms, but a common pathway involves the reaction of a β-amino thiol with a carboxylic acid derivative or a related electrophile.[15] A key step is often an intramolecular cyclization.

The solvent plays several roles in the mechanism:

  • Solvation of Reactants and Intermediates: The solvent's ability to dissolve the starting materials and stabilize any charged intermediates is crucial.[7]

  • Proton Transfer: In reactions involving protonation or deprotonation steps, protic solvents can act as proton sources or sinks, directly participating in the mechanism.[2]

  • Influencing Nucleophilicity: As discussed in the troubleshooting section, the solvent can enhance or suppress the reactivity of nucleophiles. Polar aprotic solvents generally enhance nucleophilicity compared to polar protic solvents.[1]

Mechanism Reactants β-amino thiol + Electrophile Intermediate Thioamide/Imine Intermediate Reactants->Intermediate Initial Reaction (Solvent solubilizes) Thiazoline Thiazoline Product Intermediate->Thiazoline Intramolecular Cyclization (Solvent stabilizes transition state)

Q2: How do I select the best starting solvent for a new thiazoline synthesis?

A logical approach to solvent selection involves considering the properties of your reactants and the likely mechanism of the reaction.

SolventSelection Start Analyze Reactants & Proposed Mechanism Protic_vs_Aprotic Protic or Aprotic Environment Needed? Start->Protic_vs_Aprotic Protic Polar Protic (e.g., EtOH, MeOH) - Stabilizes charged intermediates - Can hinder nucleophiles Protic_vs_Aprotic->Protic Protic Aprotic Polar Aprotic (e.g., DCM, MeCN, THF) - Enhances nucleophilicity - Less stabilization of ions Protic_vs_Aprotic->Aprotic Aprotic Polarity Consider Polarity for Solubility Specialized Specialized Solvents (e.g., HFIP, Ionic Liquids) - Unique properties for high yields - Environmentally friendly options Polarity->Specialized Protic->Polarity Aprotic->Polarity Experiment Screen a Few Solvents Specialized->Experiment

Q3: Can you provide a summary of how different solvent types affect thiazoline synthesis?

The following table summarizes the general effects of different solvent classes on thiazoline synthesis based on literature reports.

Solvent ClassExamplesGeneral Effect on Thiazoline SynthesisTypical YieldsReference
Polar Protic Ethanol, MethanolCan stabilize charged intermediates but may hinder nucleophiles through hydrogen bonding. Effective in some multicomponent reactions.Modest to Good[3][4]
Halogenated Dichloromethane (DCM), ChloroformOften used, but can result in moderate yields.~50%[4]
Polar Aprotic Acetonitrile (MeCN), Tetrahydrofuran (THF)Generally enhance nucleophilicity but may not be optimal for all thiazoline syntheses.<50%[4]
Specialized Polar Hexafluoroisopropanol (HFIP)Strong hydrogen bonding activates substrates, often leading to high yields and clean reactions.Good to Excellent (up to 90%)[4][5]
"Green" Solvents Glycerin, Ionic LiquidsEnvironmentally friendly alternatives that can provide excellent yields and simpler workups.Excellent[10][11]

Experimental Protocols

Example Protocol: Synthesis of a Thiazoline Derivative using HFIP

This protocol is adapted from a literature procedure demonstrating the effectiveness of HFIP as a solvent.[4]

Materials:

  • Phenyl thiourea

  • Ethyl 4-bromocrotonate

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Ethyl acetate or ether for recrystallization

Procedure:

  • In a suitable reaction vessel, dissolve phenyl thiourea in HFIP.

  • Add ethyl 4-bromocrotonate to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by filtration.

  • If no precipitate forms, the HFIP can be removed by distillation due to its low boiling point (58.2 °C).[4]

  • The crude product can be purified by recrystallization from ethyl acetate or ether to yield the pure thiazoline derivative.

Note: This method often does not require extensive work-up or column chromatography.[4]

References

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Advances. [Link]

  • Multicomponent Synthesis of 3-Thiazolines Using a Modified Asinger-Type Reaction. (2025). The Journal of Organic Chemistry. [Link]

  • Glycerin as alternative solvent for the synthesis of Thiazoles. (2011). Organic Communications. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances. [Link]

  • Plausible mechanism for the formation of thiazoline and thiazole derivatives. (2022). ResearchGate. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Sustainability. [Link]

  • Overview of the Chemistry of 2-Thiazolines. (2011). Chemical Reviews. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances. [Link]

  • Synthesis of thiazoline and thiazole derivatives. (2022). ResearchGate. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Sustainability. [Link]

  • A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. (2022). New Journal of Chemistry. [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]

  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. (n.d.). Niner Commons. [Link]

  • Divergent access to fused N-heterocycle-thiazolines by solvent-dependent reaction of isoquinolinium thiolates with silylketene acetals. (2023). Chemical Communications. [Link]

  • Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. (2014). Molecules. [Link]

  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate. [Link]

  • Thiazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Overview of the Chemistry of 2-Thiazolines. (2011). ResearchGate. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. (2023). PLOS ONE. [Link]

  • The difference between protic vs. aprotic solvents. (2015). YouTube. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025). YouTube. [Link]

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Validation & Comparative

The Chemist's Compass: Navigating Alternatives to 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt in Peptide and Protein Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Modern Ligation Strategies

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide and protein synthesis, the choice of reagents and methodologies is paramount to success. While 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt and its derivatives serve as valuable heterocyclic building blocks, particularly in the realm of Native Chemical Ligation (NCL), a comprehensive understanding of the available alternatives is crucial for optimizing synthetic strategies, overcoming challenging sequences, and expanding the repertoire of accessible protein architectures. This guide provides an in-depth, objective comparison of alternative reagents and strategies, supported by mechanistic insights and experimental considerations.

Deconstructing the Role of Thiazolidines in Peptide Synthesis

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a heterocyclic compound that finds its primary application in the broader context of thiazolidine chemistry for peptide and protein synthesis.[1][2] Thiazolidines, in this arena, are most prominently used as a stable, masked form of an N-terminal cysteine residue.[3] This strategy is particularly vital in multi-segment NCL, where a peptide fragment needs to be ligated sequentially. The thiazolidine acts as a protecting group, preventing the N-terminal cysteine of a central peptide segment from unwanted side reactions, such as self-cyclization or polymerization, until it is needed for the subsequent ligation step.[4]

The core utility of a thiazolidine-protected peptide lies in its controlled deprotection to unveil the reactive N-terminal cysteine, which can then participate in an NCL reaction with a C-terminal peptide thioester.[5][6] This process is illustrated in the workflow below.

G cluster_0 Segment A Synthesis cluster_1 Segment B Synthesis cluster_2 First Ligation cluster_3 Deprotection & Second Ligation A Peptide with N-terminal Cysteine Thz_formation Reaction with Aldehyde/Ketone A->Thz_formation A_Thz Segment A with N-terminal Thiazolidine (Thz) Thz_formation->A_Thz Ligation1 Native Chemical Ligation (NCL) A_Thz->Ligation1 B_thioester Segment B with C-terminal Thioester B_thioester->Ligation1 AB_Thz Ligated Peptide AB with N-terminal Thz Ligation1->AB_Thz Deprotection Thz Deprotection AB_Thz->Deprotection AB_Cys Ligated Peptide AB with N-terminal Cysteine Deprotection->AB_Cys Ligation2 Second NCL AB_Cys->Ligation2 C_thioester Segment C with C-terminal Thioester C_thioester->Ligation2 ABC_final Final Tri-segment Peptide ABC Ligation2->ABC_final

Caption: Workflow for sequential NCL using a thiazolidine protecting group.

Given this context, "alternatives" can be categorized in two main ways:

  • Alternative methods for the deprotection of the thiazolidine ring.

  • Broader alternative ligation strategies that circumvent the need for thiazolidine protection altogether.

A Comparative Analysis of Thiazolidine Deprotection Methods

The unmasking of the N-terminal cysteine from its thiazolidine precursor is a critical step that dictates the efficiency of sequential ligation. Several methods have been developed, each with its own set of advantages and disadvantages.

Deprotection MethodReagent(s)MechanismAdvantagesDisadvantages
Aldehyde Scavengers Methoxyamine, O-benzylhydroxylamine (O-BHA), 2-aminobenzamide derivativesEquilibrium shift by trapping the released aldehydeMild, metal-free conditions.[7] O-BHA is extractable with organic solvents, simplifying purification.[6]Can be slow. Potential for side reactions with the scavenger.
Metal-Assisted Hydrolysis Palladium (Pd) or Copper (Cu) saltsLewis acid-catalyzed hydrolysis of the thioaminalFast and efficient deprotection.[7]Requires metal catalysts which may need to be removed. Potential for catalyst poisoning.
Disulfide Exchange 2,2'-dipyridyl disulfide (DPDS)Ring opening followed by S-pyridylsulfenylationMild, acidic conditions. Does not affect other common cysteine protecting groups.[4]Introduces a temporary disulfide modification.
Iodine-Mediated Deprotection Iodine (I₂)Oxidative cleavageRapid deprotection under mild conditions.[8]Potential for side reactions with sensitive residues (e.g., Tyr, Trp, Met).

Experimental Protocols: Thiazolidine Deprotection

Deprotection using an Aldehyde Scavenger (Methoxyamine)
  • Dissolve the thiazolidine-terminated peptide in a ligation buffer (e.g., 6 M Gn·HCl, 200 mM phosphate, pH 7.5).

  • Add methoxyamine hydrochloride to a final concentration of 200-500 mM.

  • Adjust the pH of the solution to 3.5-4.5 to facilitate hydrolysis.

  • Incubate the reaction mixture at 37 °C and monitor the progress by RP-HPLC and mass spectrometry.

  • Once the deprotection is complete, the pH can be readjusted to neutral for the subsequent ligation step. The excess methoxyamine is generally compatible with the following NCL reaction.

Palladium-Mediated Deprotection
  • Dissolve the thiazolidine-peptide in an appropriate buffer (e.g., 100 mM acetate buffer, pH 5.0).

  • Add a solution of a palladium(II) salt, such as PdCl₂, to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature, monitoring by RP-HPLC.

  • Upon completion, the palladium catalyst can be removed by precipitation or by using a metal scavenger resin prior to the next ligation step.

Beyond Thiazolidines: A Guide to Alternative Ligation Chemistries

For many applications, the most effective "alternative" is to employ a different ligation chemistry altogether. These methods bypass the Cys-thioester requirement of NCL, offering ligation at different amino acid junctions.

G Ligation_Strategies Peptide Ligation Strategies NCL Native Chemical Ligation (NCL) Ligation_Strategies->NCL KAHA Ketoacid-Hydroxylamine (KAHA) Ligation Ligation_Strategies->KAHA STL Serine/Threonine Ligation (STL) Ligation_Strategies->STL Thioacid_Capture Thioacid Capture Ligation Ligation_Strategies->Thioacid_Capture NCL_details NCL_details NCL->NCL_details C-terminal Thioester + N-terminal Cysteine KAHA_details KAHA_details KAHA->KAHA_details C-terminal α-Ketoacid + N-terminal Hydroxylamine STL_details STL_details STL->STL_details C-terminal Aldehyde + N-terminal Ser/Thr Thioacid_Capture_details Thioacid_Capture_details Thioacid_Capture->Thioacid_Capture_details C-terminal Thioacid + N-terminal Npys-Cysteine

Sources

A Senior Application Scientist's Guide to the Synthesis of Thiazoline Compounds: A Comparative Validation

Author: BenchChem Technical Support Team. Date: January 2026

Thiazoline and its derivatives are heterocyclic compounds of immense interest to researchers in medicinal chemistry and drug development. These scaffolds are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-cancer, anti-HIV, and antibiotic properties.[1] The five-membered ring structure, containing both sulfur and nitrogen, is a key pharmacophore found in molecules like the antibiotic penicillin, the bioluminescent compound firefly luciferin, and numerous clinical drugs.[2][3]

Given their significance, the efficient and reliable synthesis of thiazoline derivatives is a critical task in drug discovery. The choice of synthetic route can profoundly impact yield, purity, scalability, and the diversity of accessible analogues. This guide provides an in-depth comparison of the most robust and widely utilized methods for thiazoline synthesis, grounded in mechanistic principles and supported by experimental data. We will explore the classic Hantzsch, Cook-Heilbron, and Asinger methodologies, alongside modern advancements that offer improved efficiency and greener chemical processes.

Section 1: The Hantzsch Thiazole Synthesis: The Workhorse Reaction

First described in 1887, the Hantzsch synthesis is arguably the most common and versatile method for preparing thiazole and, by extension, thiazoline intermediates.[4][5] The reaction is valued for its operational simplicity, use of readily available starting materials, and tendency to produce high yields.[1]

Mechanistic Causality

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. The reaction proceeds through a well-understood, multi-step pathway that begins with a nucleophilic attack and culminates in a dehydration step to form the stable aromatic thiazole ring.

The causality behind the experimental choices is straightforward:

  • Nucleophilic Attack: The sulfur atom of the thioamide is an excellent nucleophile and initiates the reaction by attacking the electrophilic carbon of the α-haloketone via an SN2 reaction. This step forms a key intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This ring-closing step forms the five-membered hydroxythiazoline intermediate.

  • Dehydration: Under the reaction conditions, this intermediate readily dehydrates (loses a molecule of water) to yield the final, aromatic thiazole product. The formation of this stable aromatic ring is the thermodynamic driving force for the reaction.

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Haloketone I1 S-Alkylation Intermediate R1->I1 S_N2 Attack R2 Thioamide R2->I1 S_N2 Attack I2 Hydroxythiazoline Intermediate I1->I2 Intramolecular Cyclization P Thiazole I2->P Dehydration (-H2O)

A simplified workflow of the Hantzsch synthesis mechanism.

Advantages & Limitations
  • Advantages:

    • High Yields: The reaction is known for producing excellent yields, often exceeding 90%.[6]

    • Simplicity: The procedure is straightforward to perform with simple reagents and workup procedures.[1]

    • Versatility: A wide variety of substituents can be introduced on the thiazole ring by changing the starting α-haloketone and thioamide.[7]

  • Limitations:

    • Harsh Reagents: The use of α-haloketones, which are lachrymatory and toxic, is a significant drawback.[8]

    • Limited to Thiazoles: The standard Hantzsch synthesis directly yields the fully aromatic thiazole, not the thiazoline. Thiazolines must be prepared via modification or reduction.

Validated Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure demonstrating the Hantzsch synthesis.[1] It is a self-validating system that includes steps for isolation, purification, and characterization.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

Equipment:

  • 20 mL scintillation vial with stir bar

  • Hot plate

  • 100 mL beaker

  • Büchner funnel and side-arm flask

  • TLC plates and chamber

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add 5 mL of methanol and a stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The solution should become homogeneous.

  • Cooling & Neutralization: Remove the reaction from the heat and allow it to cool to room temperature. In a 100 mL beaker, prepare 20 mL of a 5% aqueous sodium carbonate solution.

  • Precipitation: Pour the cooled reaction mixture into the sodium carbonate solution and swirl to mix. The product precipitates as a solid. The addition of base neutralizes the HBr salt of the product, rendering it insoluble in water.[6]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Drying: Spread the collected solid on a tared watchglass and allow it to air dry completely.

  • Characterization & Validation:

    • Determine the mass of the dry product and calculate the percent yield.

    • Measure the melting point of the product.

    • Analyze the product's purity via Thin-Layer Chromatography (TLC) using a 50:50 ethyl acetate/hexane mobile phase.

    • Confirm the structure of the product using ¹H NMR spectroscopy.

Section 2: The Asinger Reaction: A Multicomponent Approach to 3-Thiazolines

First reported by Friedrich Asinger in 1956, the Asinger reaction is a powerful multicomponent reaction (MCR) for the direct synthesis of 3-thiazolines.[9] MCRs are highly valued in drug discovery for their efficiency, allowing the rapid construction of complex molecules from simple starting materials in a single pot.[10]

Mechanistic Causality

The classical Asinger four-component reaction (A-4CR) combines an α-halogenated carbonyl compound, a sulfur source (like sodium hydrosulfide or elemental sulfur), ammonia, and another ketone or aldehyde.[9] A simplified and common variant involves the in situ formation of an α-mercaptoketone, which then condenses with an aldehyde/ketone and ammonia.

  • Thiol Formation: An α-halocarbonyl reacts with sodium hydrosulfide (NaSH) to form an α-mercaptocarbonyl intermediate in situ.

  • Iminothiol Formation: The α-mercaptocarbonyl reacts with ammonia to form an α-mercaptoimine.

  • Cyclization: This intermediate then undergoes intramolecular cyclization with a second equivalent of a carbonyl compound to form the 3-thiazoline ring.

The main drawback of the classical A-4CR is that in situ imine formation from ammonia can be inefficient.[11] Modern modifications often use pre-formed imines to improve yields and substrate scope.[12]

Diagram 2: Asinger Reaction Workflow

Asinger_Workflow cluster_reactants Reactants (4 Components) A α-Haloketone I1 In Situ Formation of α-Mercaptoketone A->I1 B NaSH B->I1 C Ammonia I2 Condensation & Cyclization C->I2 D Ketone / Aldehyde D->I2 I1->I2 P 3-Thiazoline I2->P

Workflow for the four-component Asinger reaction.

Advantages & Limitations
  • Advantages:

    • Direct Access to 3-Thiazolines: This is a primary method for directly synthesizing the 3-thiazoline core.

    • Atom Economy: As a multicomponent reaction, it is highly atom-economical and efficient.

    • Industrial Relevance: The Asinger reaction is used in the industrial synthesis of pharmaceuticals like D-penicillamine.[9]

  • Limitations:

    • Complex Mixtures: The classical reaction can sometimes lead to mixtures of products, complicating purification.

    • Substrate Scope: Yields can drop significantly with certain substrates, especially aromatic variants, in the classical A-4CR.[11]

    • Ammonia Handling: The use of aqueous or gaseous ammonia can be inconvenient in a laboratory setting.

Section 3: The Cook-Heilbron Synthesis: A Route to 5-Aminothiazoles

The Cook-Heilbron synthesis, discovered in 1947, is a specialized method for producing 5-aminothiazoles.[13] This reaction is notable for its mild conditions, often proceeding at room temperature. It involves the reaction of α-aminonitriles with reagents containing a carbon-sulfur double bond, such as carbon disulfide (CS₂), isothiocyanates, or dithioacids.[14]

Mechanistic Causality

The mechanism, when using an α-aminonitrile and carbon disulfide, is as follows:

  • Nucleophilic Addition: The nitrogen of the α-aminonitrile attacks the electrophilic carbon of CS₂.

  • Intramolecular Cyclization: The resulting intermediate contains a dithioate moiety. The sulfur atom then acts as a nucleophile, attacking the nitrile carbon in an intramolecular fashion to form the five-membered ring.

  • Tautomerization: The cyclic intermediate undergoes tautomerization to yield the final, stable aromatic 5-aminothiazole product. This aromatization is a key thermodynamic driving force.[13]

Advantages & Limitations
  • Advantages:

    • Mild Conditions: The reaction proceeds under mild, often aqueous or room-temperature, conditions.[13]

    • Specific Product: Provides direct access to the valuable 5-aminothiazole scaffold, which can be difficult to synthesize via other routes.

  • Limitations:

    • Limited Scope: The reaction is primarily limited to the synthesis of 5-aminothiazoles.

    • Less Common: Compared to the Hantzsch synthesis, it is less frequently used in the literature, partly due to the more specialized nature of the starting materials and products.[13]

Section 4: Modern Advancements in Thiazoline Synthesis

While the classic methods remain relevant, modern organic synthesis seeks to improve efficiency, reduce reaction times, and employ greener conditions. Two significant advancements in thiazoline synthesis are microwave-assisted synthesis and the use of novel solvent systems like hexafluoroisopropanol (HFIP).

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For thiazoline synthesis, it offers dramatic reductions in reaction times and often leads to improved yields compared to conventional heating.[8][15]

  • Microwave-Assisted Asinger Reaction: A study demonstrated that the Asinger reaction could be performed under microwave irradiation at 40°C in just 10 minutes, achieving yields comparable to or higher than those obtained after several hours at room temperature.[16][17]

  • Microwave-Assisted Hantzsch Synthesis: One-pot, three-component Hantzsch syntheses under microwave irradiation can be completed in minutes with good to excellent yields (80-95%), offering a significant improvement over conventional methods.[18][19]

Hexafluoroisopropanol (HFIP) as a Promoting Medium

HFIP is a unique solvent with high polarity and strong hydrogen bond-donating ability.[20] These properties allow it to stabilize charged intermediates and activate substrates, often enabling reactions to proceed under mild, metal-free conditions.[21]

In thiazoline synthesis, HFIP has been used to promote a cascade protocol reacting thioamides with bromocrotonates.[2] The strong hydrogen bonding of HFIP with the carbonyl carbon facilitates the key intramolecular Michael addition step, leading to the formation of the thiazoline skeleton in good to excellent yields without the need for a metal catalyst or extensive purification.[22] This approach highlights a move towards more environmentally benign synthetic protocols.[23]

Section 5: Comparative Validation of Synthesis Methods

To provide a clear, objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methods. The values represent typical ranges reported in the literature and can vary significantly based on specific substrates and conditions.

Method Primary Product Typical Yield Typical Reaction Time Key Advantages Key Disadvantages
Hantzsch Synthesis Thiazoles80-99%[6][24]30 min - 3 hr[1]High yield, versatile, simple procedureUses toxic α-haloketones, not a direct route to thiazolines
Asinger Reaction 3-Thiazolines30-90%[17]10 min (MW) - 24 hr (RT)[16]Direct synthesis of 3-thiazolines, MCR efficiencyCan produce mixtures, inconvenient reagents (ammonia)
Cook-Heilbron Synthesis 5-AminothiazolesModerate to GoodVariable (hours)Mild conditions, specific access to 5-aminothiazolesLimited scope, less common in literature[3][13]
Modern (Microwave) Thiazoles / Thiazolines70-95%[17][18]5-20 min[15]Drastically reduced reaction times, high efficiencyRequires specialized microwave equipment
Modern (HFIP) Thiazolines / Thiazoles70-95%[2][23]1-5 hrMetal-free, mild conditions, simple workupHFIP is a relatively expensive solvent

Conclusion and Recommendations

The synthesis of thiazoline compounds is a well-established field with several powerful methods at the disposal of the modern researcher. The choice of method should be guided by the specific target molecule and the desired research outcomes.

  • For the reliable, high-yield synthesis of a wide variety of substituted thiazoles , the Hantzsch synthesis remains the gold standard, despite the hazardous nature of its reagents.

  • When the direct synthesis of 3-thiazolines is required, the Asinger reaction is the most potent choice, with modern microwave-assisted protocols offering a rapid and efficient route.

  • For the specific synthesis of 5-aminothiazoles , the Cook-Heilbron synthesis offers a mild and direct pathway.

  • For researchers focused on green chemistry and process intensification , exploring microwave-assisted methods or the use of promoting solvents like HFIP is highly recommended. These modern approaches often provide superior efficiency, shorter reaction times, and simpler workup procedures, aligning with the goals of sustainable chemical synthesis.

Ultimately, the validation of any synthetic method rests on its reproducibility, scalability, and the rigorous characterization of its products. By understanding the mechanistic underpinnings and practical trade-offs of each method presented here, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

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  • Dawane, B., et al. (2009). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved from [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]

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  • Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

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  • Sharma, P., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Retrieved from [Link]

  • Gordillo-Cruz, R.E., et al. (2021). Microwave-Assisted Asinger Synthesis of Thiazolines. ResearchGate. Retrieved from [Link]

  • Bawa, S., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online. Retrieved from [Link]

  • de Souza, M. C. B. V., et al. (2015). Multicomponent Synthesis of 3-Thiazolines Using a Modified Asinger-Type Reaction. ACS Publications. Retrieved from [Link]

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  • Gomha, S. M., et al. (2017). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC. Retrieved from [Link]

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  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Jurnal Sains Kesihatan Malaysia. Retrieved from [Link]

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  • A novel analogue of Asinger reaction for the synthesis of thiazinoquinoline derivatives. ResearchGate. Retrieved from [Link]

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  • Cook-Heilbron thiazole synthesis reaction overview.png. Wikimedia Commons. Retrieved from [Link]

  • Efficient and Stereoselective Synthesis of (Z)‐2‐Oxazolines by Transition Metal‐Free Cycloisomerization of Internal Propargylic Amides in Hexafluoroisopropanol (HFIP). ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Thiazoline Synthesis: A Comparative Analysis of Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds. The efficient construction of this heterocyclic motif is therefore a critical consideration in synthetic campaigns. This guide provides an in-depth comparative analysis of the most prominent methods for thiazoline synthesis. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, substrate scope, and operational efficiencies of each method, empowering you to make informed decisions for your specific synthetic challenges.

The Landscape of Thiazoline Synthesis: An Overview

The primary routes to thiazolines can be broadly categorized into classical condensation reactions and more modern, often catalytically driven, methodologies. The choice of synthetic strategy is dictated by the desired substitution pattern, available starting materials, and scalability requirements. In this guide, we will focus on a comparative analysis of the following key methods:

  • Hantzsch Thiazole Synthesis: A venerable and reliable method.

  • Asinger Reaction: A powerful multicomponent approach.

  • Cook-Heilbron Synthesis: A mild route to functionalized thiazolines.

  • Robinson-Gabriel and Gabriel Syntheses: Classic methods with specific applications.

  • Modern Methodologies: Including microwave-assisted and novel catalytic systems.

The Hantzsch Thiazole Synthesis: The Workhorse of Thiazoline Chemistry

First reported in 1887, the Hantzsch synthesis remains one of the most widely used methods for the preparation of thiazoles and their dihydro-analogs, thiazolines. The reaction involves the condensation of an α-haloketone with a thioamide.[1][2]

Mechanistic Rationale

The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, forming an intermediate thioimino ester. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield the thiazoline ring. The aromaticity of the final thiazole product is a strong driving force for the reaction.[1][3]

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 S-Alkylation AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Thiazoline Thiazoline Intermediate2->Thiazoline Dehydration

Caption: Mechanism of the Hantzsch Thiazoline Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a representative example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Büchner funnel, washing the filter cake with water.

  • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

Efficiency and Scope

The Hantzsch synthesis is generally high-yielding and tolerates a wide variety of functional groups on both the thioamide and the α-haloketone.[1][4] However, the use of lachrymatory and toxic α-haloketones can be a significant drawback.[5]

The Asinger Reaction: A Multicomponent Marvel

The Asinger reaction is a powerful multicomponent reaction (MCR) for the synthesis of 3-thiazolines, first reported by Friedrich Asinger in 1956.[6] The classical reaction involves the one-pot condensation of a ketone or aldehyde, sulfur, and ammonia.[6]

Mechanistic Insights

The reaction proceeds through the in-situ formation of an α-mercaptoketone or aldehyde, which then reacts with another equivalent of the carbonyl compound and ammonia to form the 3-thiazoline ring. A simplified and often more efficient variation involves the reaction of an α-halocarbonyl compound with sodium hydrosulfide to generate the thiol in situ.[6]

Asinger_Mechanism Asinger Four-Component Reaction cluster_reactants Reactants Ketone1 Ketone/Aldehyde (1) Thiazoline 3-Thiazoline Ketone1->Thiazoline Sulfur Sulfur Sulfur->Thiazoline Ammonia Ammonia Ammonia->Thiazoline Ketone2 Ketone/Aldehyde (2) Ketone2->Thiazoline

Caption: Overview of the Asinger Four-Component Reaction.

Modified Asinger Protocol and Efficiency Comparison

A significant improvement to the classical Asinger reaction involves a one-pot, two-step modification using preformed trimethylsilyl-imines. This approach avoids the in-situ formation of imines from ammonia, which can be a source of side products and reduced efficiency.[7] Microwave irradiation has also been shown to significantly improve the efficiency of the Asinger reaction, often leading to higher yields in shorter reaction times compared to conventional heating.[7]

Reaction ConditionsYield of 2,4-disubstituted thiazolineReference
Room Temperature33-90%[7]
Microwave (40 °C, 200 W)47-75% (often with shorter reaction times)[7]
Substrate Scope

The Asinger reaction exhibits a broad substrate scope, tolerating a variety of aldehydes and ketones.[8][9] The modified three-component reaction using preformed imines also accommodates a wide range of aromatic aldehydes and α-halocarbonyl compounds.[7]

The Cook-Heilbron Synthesis: A Mild Path to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a mild and efficient route to 5-aminothiazoles. This method involves the reaction of α-aminonitriles or aminocyanoacetates with carbon disulfide, dithioacids, or isothiocyanates at room temperature.[10]

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization of the resulting intermediate, with the nitrile group participating in ring closure, and subsequent tautomerization to yield the aromatic 5-aminothiazole.[10]

CookHeilbron_Mechanism AminoNitrile α-Aminonitrile Intermediate1 Adduct AminoNitrile->Intermediate1 Nucleophilic Attack CS2 Carbon Disulfide CS2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Aminothiazole 5-Aminothiazole Intermediate2->Aminothiazole Tautomerization

Caption: Mechanism of the Cook-Heilbron Synthesis.

Experimental Considerations and Efficiency

A key advantage of the Cook-Heilbron synthesis is its mild reaction conditions, often proceeding at room temperature in aqueous or alcoholic media.[10] This makes it particularly suitable for substrates with sensitive functional groups. The yields are generally good, and the method allows for diversity in the substituents at the 2- and 4-positions of the thiazole ring by varying the starting materials.[10]

Robinson-Gabriel and Gabriel Syntheses: Classical Routes with Niche Applications

While the Hantzsch, Asinger, and Cook-Heilbron syntheses are the primary workhorses for thiazoline synthesis, the Robinson-Gabriel and Gabriel syntheses offer alternative approaches, particularly for oxazoles, which can sometimes be adapted for their sulfur analogs.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form an oxazole.[11] The analogous reaction to form a thiazoline would require a 2-acylamino-thioketone or a related sulfur-containing precursor, which are often less accessible. However, modern variations, including microwave-assisted protocols, have been developed for the synthesis of thiazole-containing amino acids via a Robinson-Gabriel type cyclization.[12]

Gabriel Synthesis

The Gabriel synthesis is a well-established method for the preparation of primary amines.[13] Its application to thiazole synthesis involves the reaction of α-acylamino ketones with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[13] This method typically requires high temperatures (around 170 °C).[3]

Modern Methodologies: Enhancing Efficiency and Sustainability

Recent advances in synthetic methodology have provided new tools to improve the efficiency and environmental friendliness of thiazoline synthesis.

Microwave-Assisted Synthesis

As mentioned with the Asinger reaction, microwave irradiation has emerged as a powerful technique to accelerate reaction rates and improve yields in thiazoline synthesis.[14][15] This is attributed to efficient and uniform heating, which can overcome activation energy barriers more effectively than conventional heating methods. Several protocols for Hantzsch and other condensation reactions have been adapted for microwave synthesis, often with significant improvements in reaction times and yields.[3][4]

Novel Catalytic Systems

The development of new catalysts has also opened up new avenues for efficient thiazoline synthesis. For example, molybdenum-catalyzed dehydrative cyclization of S-unprotected cysteine dipeptides has been reported to produce thiazolines with low epimerization.[14] The use of environmentally benign solvents like hexafluoroisopropanol (HFIP) has also been shown to promote thiazoline synthesis, often without the need for a metal catalyst and with simplified purification procedures.[14]

Comparative Analysis and Conclusion

The choice of the optimal synthetic route to a desired thiazoline derivative depends on a careful consideration of several factors, including the target substitution pattern, the availability of starting materials, and the desired scale of the reaction.

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Hantzsch Synthesis Condensation of α-haloketone and thioamide[1]High yields, broad substrate scope, reliable[1][4]Use of toxic and lachrymatory α-haloketones[5]70-95%
Asinger Reaction Multicomponent reaction of carbonyls, sulfur, and ammonia[6]High atom economy, convergent[9]Can produce mixtures of products, efficiency can be low for some substrates[7]30-90%
Cook-Heilbron Synthesis Reaction of α-aminonitriles with sulfur-containing reagents[10]Mild conditions, good for 5-aminothiazoles[10]Limited to the synthesis of 5-amino substituted derivativesGood to excellent
Robinson-Gabriel/Gabriel Cyclization of acylamino ketones/thioketones[11][13]Classic methods with specific applicationsOften require harsh conditions or less accessible starting materials for thiazolines[3]Variable
Modern Methods Microwave-assisted, novel catalysts[14][15]Faster reactions, higher yields, greener conditions[4][14]May require specialized equipment or catalystsOften high to excellent
  • For general-purpose synthesis of a wide range of thiazolines with high yields, the Hantzsch synthesis remains a go-to method, provided the handling of α-haloketones is not a major concern.

  • When atom economy and a convergent approach are paramount, the Asinger reaction , particularly its modern variations, offers a powerful alternative.

  • For the specific and mild synthesis of 5-aminothiazoles, the Cook-Heilbron synthesis is an excellent choice.

  • Modern methodologies , especially microwave-assisted synthesis, should be considered to enhance the efficiency and sustainability of any of these classical methods.

This guide provides a framework for understanding and comparing the key methods for thiazoline synthesis. As with any synthetic endeavor, the optimal choice will be a function of the specific target molecule and the resources available. We encourage researchers to consult the primary literature for detailed procedures and to optimize conditions for their unique synthetic challenges.

References

  • Kumar, S., et al. (2024).
  • I. C. P. (2022).
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  • Fustero, S., et al. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(1), 1-78.
  • Bulus, G., & Karakus, S. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Applied Life Sciences, 1(1), 1-11.
  • Arafa, W. A. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-868.
  • Publons. (2023).
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  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel route to 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
  • ResearchGate. (n.d.).
  • Doyle Lab Reimagines Workflow For Substrate Scope Analysis. (2022). Princeton University Department of Chemistry.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC advances, 7(53), 33363-33373.
  • ResearchGate. (n.d.). Robinson–Gabriel thiazole synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazoline synthesis.
  • Al-Smadi, M. (2023).
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.
  • van der Heijden, G., et al. (2021). Multicomponent Synthesis of 3-Thiazolines Using a Modified Asinger-Type Reaction. The Journal of organic chemistry, 86(17), 11759-11773.
  • Asinger, F. (1956). Über die gemeinsame Einwirkung von Schwefel und Ammoniak auf Ketone. Angewandte Chemie, 68(12), 413-413.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Kumar, S., et al. (2024).
  • Still Relevant Today: The Asinger Multicomponent Reaction. (2021). ChemMedChem, 16(13), 1997-2020.
  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(53), 33363–33373.
  • ResearchGate. (n.d.).
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis.
  • Doyle Lab Reimagines Workflow For Substrate Scope Analysis. (2022). Princeton University Department of Chemistry.
  • ResearchGate. (n.d.). Substrate table describing the scope of the general approach for the selective construction of β-glycosidic linkages.
  • ResearchGate. (n.d.).

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A Senior Application Scientist's Guide to the Structural Confirmation of 2-Methyl-2-thiazoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 2-Methyl-2-thiazoline-4-carboxylic acid and its derivatives. We will delve into the "why" behind experimental choices, offering insights that go beyond mere procedural descriptions to ensure a self-validating approach to structural confirmation.

Introduction to 2-Methyl-2-thiazoline-4-carboxylic Acid Derivatives

2-Methyl-2-thiazoline-4-carboxylic acid is a heterocyclic building block of significant interest. Thiazoline rings are core structures in numerous biologically active compounds, including antibiotics and anti-inflammatory agents. The precise structural characterization of its derivatives is paramount, as subtle changes in stereochemistry or connectivity can profoundly impact their biological activity and pharmacological properties. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography for the definitive structural assignment of these important molecules.

The Analytical Triad: NMR, MS, and X-ray Crystallography

The confirmation of a chemical structure is rarely reliant on a single technique. Instead, a synergistic approach, leveraging the orthogonal strengths of various analytical methods, provides the highest level of confidence. For 2-Methyl-2-thiazoline-4-carboxylic acid derivatives, the triad of NMR, MS, and X-ray Crystallography offers a comprehensive toolkit for elucidating everything from the molecular formula to the precise three-dimensional arrangement of atoms in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of NMR-active nuclei, such as ¹H and ¹³C.

The Causality Behind the Experiment: Why NMR is Essential

For a molecule like 2-Methyl-2-thiazoline-4-carboxylic acid, 1D NMR (¹H and ¹³C) provides the initial, fundamental structural insights. The number of signals in the ¹³C spectrum indicates the number of unique carbon environments, while the chemical shifts in the ¹H and ¹³C spectra offer clues about the electronic environment of the nuclei. However, for unambiguous assignment and to map the complete bonding network, 2D NMR experiments are indispensable.

Key NMR Experiments for Structural Elucidation:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of their bonding connectivity. This is vital for determining stereochemistry and conformation.

Experimental Workflow: A Self-Validating System

The following workflow illustrates a logical progression for the NMR analysis of a novel 2-Methyl-2-thiazoline-4-carboxylic acid derivative.

Figure 1: A logical workflow for the structural elucidation of a small molecule using a suite of NMR experiments.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound with high accuracy. This information is critical for determining the molecular formula.

The Causality Behind the Experiment: Why Mass Spectrometry is a Primary Tool

The initial step in identifying an unknown compound is often to determine its molecular weight and, from that, its molecular formula. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, which severely constrains the number of possible elemental compositions.

Common Ionization Techniques and Their Applications:
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like carboxylic acids. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For 2-Methyl-2-thiazoline-4-carboxylic acid, ESI in negative ion mode would likely show a strong signal for the [M-H]⁻ ion.

  • Electron Ionization (EI): A harder ionization technique that can cause extensive fragmentation. While this provides a "fingerprint" mass spectrum that can be useful for library matching, it may not always show a clear molecular ion peak for some compounds.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. For 2-Methyl-2-thiazoline-4-carboxylic acid, expected fragmentation pathways could include:

  • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

  • Ring cleavage: Fragmentation of the thiazoline ring can provide clues about the substituents.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

The Causality Behind the Experiment: The Gold Standard for Structural Confirmation

While NMR provides excellent information about connectivity and conformation in solution, and MS gives the molecular formula, X-ray crystallography provides a precise map of atomic positions, bond lengths, and bond angles. This is the ultimate validation of a proposed structure.

Experimental Protocol Overview: From Crystal to Structure
  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common techniques.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined and refined.

Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Connectivity, stereochemistry, conformation in solutionMolecular weight, molecular formula, fragmentation patternAbsolute 3D structure in the solid state
Sample Requirements 1-10 mg, solubleng to µg, solubleHigh-quality single crystal (often the bottleneck)
Strengths - Detailed structural information- Non-destructive- Information on dynamics- High sensitivity- High accuracy mass measurement- Unambiguous structure determination- Precise bond lengths and angles
Limitations - Lower sensitivity- Complex spectra for large molecules- Destructive- Limited structural information from MS alone- Requires a suitable single crystal- Structure is in the solid state, may differ from solution

Detailed Experimental Protocol: 2D NMR Analysis of a 2-Methyl-2-thiazoline-4-carboxylic Acid Derivative

This protocol outlines the key steps for acquiring and processing a standard suite of 2D NMR experiments for structural elucidation.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals.

  • Filter the solution into a clean, dry 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to check for sample purity and concentration.

  • Acquire a ¹³C{¹H} NMR spectrum.

  • Acquire a DEPT-135 spectrum to differentiate carbon types.

3. 2D NMR Acquisition:

  • COSY: Use a standard gradient-selected COSY pulse program. Typical parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension (t₁), and 2-4 scans per increment.

  • HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse program. Optimize the spectral widths in both the ¹H and ¹³C dimensions. Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • HMBC: Use a gradient-selected HMBC pulse program. The long-range coupling constant (ⁿJCH) is a critical parameter and is typically set to a value between 6-10 Hz to observe two- and three-bond correlations.

4. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., sine-bell) to the FIDs before Fourier transformation to improve resolution and signal-to-noise.

  • Phase the spectra carefully.

  • Calibrate the chemical shift scales.

  • Systematically analyze the cross-peaks in each 2D spectrum to build up the molecular structure, as outlined in the workflow diagram (Figure 1).

Conclusion

The structural confirmation of 2-Methyl-2-thiazoline-4-carboxylic acid derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational map of molecular connectivity, mass spectrometry offers the crucial confirmation of the molecular formula. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography remains the gold standard. By understanding the strengths and limitations of each technique and employing them in a logical, self-validating workflow, researchers can confidently and accurately characterize these important heterocyclic compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Clegg, W., Blake, A. J., Ibers, J. A., & Woolfson, M. M. (2015). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • PubChem. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. Retrieved from [Link][1]

  • iChemical. (n.d.). 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, CAS No. 15058-19-2. Retrieved from [Link][2]

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biological activity of compounds synthesized from 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the antimicrobial, anticancer, and anti-inflammatory activities of compounds synthesized from core thiazoline and thiazole scaffolds, providing researchers with a comparative framework for drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmacologically active molecules. Among these, the thiazole and thiazoline rings are privileged structures, appearing in numerous natural products and synthetic drugs.[1] 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS 15058-19-2) is a key heterocyclic building block, offering a versatile scaffold for the synthesis of novel bioactive compounds.[2] While direct studies on the biological activities of compounds synthesized specifically from this starting material are not extensively reported in publicly available literature, a wealth of research on closely related thiazole and thiazolidine-4-carboxylic acid derivatives provides a strong foundation for understanding their potential. This guide offers a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory properties of these related compounds, supported by experimental data and detailed protocols to inform future research and development.

Comparative Analysis of Biological Activities

The modification of the carboxylic acid group of thiazole and thiazolidine scaffolds into amides, esters, and other derivatives has yielded compounds with a wide spectrum of biological activities. Here, we compare the performance of these derivatives in key therapeutic areas.

Antimicrobial Activity

Thiazole and its derivatives are known to possess significant antibacterial and antifungal properties.[3] The toxophoric S-C=N unit within the thiazole ring is a key contributor to its antimicrobial efficacy. The introduction of various substituents allows for the fine-tuning of activity against specific pathogens, including multidrug-resistant strains.

Table 1: Comparison of Antimicrobial Activity of Thiazole and Thiazolidine Derivatives

Compound ClassSpecific Derivative ExampleTarget Organism(s)Activity (MIC/Inhibition Zone)Reference(s)
Thiazole Carboxamides N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK562 (Leukemia)High antiproliferative potency[4]
Thiazolidine-2,4-dione Carboxamides 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid derivativeE. coli, P. aeruginosa, C. albicans10 mm, 12 mm, 16 mm inhibition zones[5]
2-Aryl-4,5-dihydrothiazoles (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazoleR. solanacearum, P. syringae, B. subtilis, B. cereusMIC: 3.91 to 31.24 µg·mL⁻¹[6]
Alternative Antimicrobials Ciprofloxacin (Fluoroquinolone)Broad-spectrum bacteriaVaries by organism (typically <1 µg/mL)N/A
Alternative Antifungals Fluconazole (Triazole)Candida speciesVaries by species (typically 0.25-16 µg/mL)N/A
Anticancer Activity

The thiazole scaffold is a component of several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib.[4] Researchers have explored numerous thiazole carboxamide derivatives for their potential to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical enzymes like c-Met kinase.[7]

Table 2: Comparison of Anticancer Activity of Thiazole Derivatives

Compound ClassSpecific Derivative ExampleCell Line(s)Activity (IC50)Mechanism of Action (if known)Reference(s)
Thiazole Carboxamides N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)K563 (Leukemia)Comparable to DasatinibNot specified[4]
Thiazole Carboxamides Compound 51am (a thiazole carboxamide derivative)A549, HT-29, MDA-MB-2310.83, 0.68, and 3.94 µMc-Met kinase inhibition[7]
Quinazoline-based Thiazoles Compound 4i MCF-7, HepG2, A5492.86, 5.91, and 14.79 µMEGFR kinase inhibition[8]
Alternative Anticancer Drug DasatinibVarious leukemia and solid tumor linesSub-micromolar rangeTyrosine kinase inhibitor[4]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous effort. Thiazole and thiazolidine derivatives have been investigated as inhibitors of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Table 3: Comparison of Anti-inflammatory Activity of Thiazole and Thiazolidine Derivatives

Compound ClassSpecific Derivative ExampleIn Vitro/In Vivo ModelActivity (IC50/% Inhibition)Mechanism of Action (if known)Reference(s)
Thiazoline-2-thione Derivatives Compound 4d BSA denaturation assayIC50: 21.9 µg/mLInhibition of protein denaturationN/A
Benzothiazole Carboxamides Compound 17c Carrageenan-induced rat paw edema72-80% inhibitionNot specified[4]
Alternative Anti-inflammatory CelecoxibCarrageenan-induced rat paw edemaHigh inhibitionCOX-2 inhibitor[4]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of thiazole carboxamides and the evaluation of their biological activities.

Synthesis of Thiazole Carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of thiazole carboxamide derivatives from a thiazole carboxylic acid.

Workflow for Thiazole Carboxamide Synthesis

SynthesisWorkflow A Thiazole Carboxylic Acid (e.g., 2-methylthiazole-4-carboxylic acid) B Activation of Carboxylic Acid (e.g., with SOCl2 or a coupling agent like HATU) A->B Reagent C Activated Intermediate (Acid Chloride or Activated Ester) B->C E Amide Coupling Reaction C->E D Amine D->E F Thiazole Carboxamide Derivative E->F G Purification (e.g., Crystallization, Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Caption: General workflow for the synthesis of thiazole carboxamide derivatives.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of the starting thiazole carboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 30-60 minutes. Alternatively, the carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride.

  • Amine Addition: To the activated carboxylic acid solution, add the desired amine (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired thiazole carboxamide.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Visually inspect for bacterial growth (turbidity). C->D E Determine the MIC: the lowest concentration with no visible growth. D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate and allow them to adhere. B Treat cells with various concentrations of the test compound. A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D Add MTT solution to each well and incubate. C->D E Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F G Calculate cell viability and determine the IC50 value. F->G

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Mechanistic Insights and Future Directions

The biological activities of thiazole and thiazolidine derivatives are often attributed to their ability to interact with specific biological targets. For instance, in anticancer applications, these compounds can act as enzyme inhibitors, targeting kinases like EGFR and c-Met that are crucial for cancer cell signaling and survival.[7][8] In the context of antimicrobial activity, thiazole derivatives can disrupt the bacterial cell wall or interfere with essential metabolic pathways.

Future research should focus on the synthesis and biological evaluation of a focused library of compounds derived directly from 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt. This will enable a more direct structure-activity relationship (SAR) analysis and provide a clearer understanding of the therapeutic potential of this specific scaffold. Furthermore, exploring the formulation and delivery of the most promising compounds will be crucial for their translation into clinical applications.

Conclusion

While direct biological activity data for derivatives of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is limited, the extensive research on related thiazole and thiazolidine scaffolds provides a strong rationale for its potential as a valuable building block in drug discovery. The comparative analysis and detailed protocols presented in this guide offer a framework for researchers to design, synthesize, and evaluate novel compounds with antimicrobial, anticancer, and anti-inflammatory properties, ultimately contributing to the development of new and effective therapeutic agents.

References

  • A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of dasatinib. All compounds were synthesized by a systematic combinatorial chemical approach. Biological evaluation revealed that N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)
  • Twelve new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide were synthesised and investigated for their in vivo anti-inflammatory, analgesic and ulcerogenic activities. (Journal of Enzyme Inhibition and Medicinal Chemistry, 2017)
  • As part of our continuous efforts to discover novel c-Met inhibitors as antitumor agents, four series of thiazole/thiadiazole carboxamide-derived analogues were designed, synthesised, and evaluated for the in vitro activity against c-Met and four human cancer cell lines. (Journal of Enzyme Inhibition and Medicinal Chemistry, 2022)
  • Nine novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives were designed and synthesized utilizing ethyl 4,4,4-trifluoroacetoacetate as a starting material. Subsequently, the biological activity of the compounds was evaluated in the greenhouse.
  • A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines. (Molecules, 2014)
  • 2-Methylthiazole-4-carboxylic acid is a chemical compound with the CAS number 35272-15-2. (Sigma-Aldrich)
  • Sixty 2-aryl-4,5-dihydrothiazoles were designed and synthesized in yields ranging from 64% to 89% from cysteine and substituted-benzonitriles via a novel metal- and c
  • 2-Methyl-2-thiazoline-4-carboxylic acid sodium is an organic compound that belongs to the thiazolines class of compounds. (MedChemExpress)
  • 2-Methyl-2-thiazoline-4-carboxylic acid is a heterocyclic building block. (Cayman Chemical)
  • Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized in excellent yield using OxymaPure/N,N′-diisopropylcarbodimide coupling methodology and were characterized by chromatographic and spectrometric methods, and elemental analysis. (Molecules, 2018)
  • The in vitro anticancer efficacy of a new series of quinazoline-based thiazole deriv
  • Thiazolines and their derivatives hold significant importance in the field of medicinal chemistry due to their promising potential as pharmaceutical agents. (RSC Advances, 2024)
  • 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a chemical compound with the CAS number 15058-19-2. (Simson Pharma Limited)
  • Thiazole and its derivatives have received a great attention due to their remarkable reported different biological activities.
  • 2-Methylthiazolidine-4-carboxylic acid is a chemical compound with the CAS number 4165-32-6. (PubChem)
  • A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2 has been developed. (RSC Advances, 2015)
  • The synthesis of a series of 2-thiazolines was carried out under mild conditions from the corresponding thiazolidines, by a Ru-catalyzed/TBHP oxidation reaction conditions. (Tetrahedron Letters, 2013)
  • Thiazole and its derivatives have been a subject of interest for researchers due to their diverse biological activities.

Sources

A Comparative Spectroscopic Guide to 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, a key heterocyclic building block in synthetic and medicinal chemistry. Recognizing the challenges in obtaining direct experimental data for this specific salt, this document presents a detailed, predictive analysis based on established spectroscopic principles and compares it with the experimentally available data of structurally related compounds. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar thiazoline derivatives.

Introduction to 2-Methyl-2-thiazoline-4-carboxylic acid and its Spectroscopic Characterization

2-Methyl-2-thiazoline-4-carboxylic acid and its salts are integral components in the synthesis of various bioactive molecules. Their structure, featuring a thiazoline ring, a methyl group, and a carboxylic acid function, provides a unique combination of chemical properties that are of interest in drug discovery and development. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of these molecules. The primary techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide will delve into the expected spectroscopic signatures of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt and compare them with the empirical data of two relevant compounds: its immediate precursor, N-acetylcysteine, and a structurally analogous compound, 2-phenyl-2-thiazoline-4-carboxylic acid methyl ester. This comparative approach will highlight the influence of key functional groups on the spectroscopic output.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt and the experimental data for the selected comparative compounds.

Table 1: ¹H NMR Data (Predicted and Experimental)
CompoundProton DesignationPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityNotes
2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (in D₂O)CH₃~2.1 - 2.3singletThe methyl group attached to the C=N bond is expected to be deshielded.
CH₂~3.3 - 3.6multipletThe methylene protons adjacent to the sulfur atom will likely be diastereotopic and appear as a complex multiplet.
CH~4.8 - 5.1tripletThe methine proton at the 4-position is coupled to the adjacent CH₂ group.
N-Acetylcysteine (in D₂O)[1]CH₃~2.0singletThe methyl group of the acetyl moiety.
CH₂~2.9 - 3.1multipletThe methylene group adjacent to the thiol.
CH~4.5tripletThe methine proton adjacent to the carboxylic acid.
2-Phenyl-2-thiazoline-4-carboxylic acid methyl ester (in CDCl₃)[2]CH₂~3.5 - 3.7multipletThe methylene protons of the thiazoline ring.
CH~5.2tripletThe methine proton at the 4-position.
OCH₃~3.8singletThe methyl ester protons.
Aromatic~7.4 - 7.9multipletProtons of the phenyl ring.
Table 2: ¹³C NMR Data (Predicted and Experimental)
CompoundCarbon DesignationPredicted/Experimental Chemical Shift (δ, ppm)Notes
2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (in D₂O)CH₃~18 - 22The methyl carbon at the 2-position.
CH₂~30 - 35The methylene carbon at the 5-position.
CH~75 - 80The methine carbon at the 4-position.
C=N~170 - 175The imine carbon at the 2-position.
COO⁻~178 - 182The carboxylate carbon.
N-Acetylcysteine (in D₂O)CH₃~22The acetyl methyl carbon.
CH₂~35The methylene carbon.
CH~55The methine carbon.
C=O~174The amide carbonyl carbon.
COOH~176The carboxylic acid carbon.
2-Phenyl-2-thiazoline-4-carboxylic acid methyl ester (in CDCl₃)[2]CH₂~33The methylene carbon at the 5-position.
CH~78The methine carbon at the 4-position.
OCH₃~53The methyl ester carbon.
Aromatic~128 - 135The carbons of the phenyl ring.
C=N~172The imine carbon at the 2-position.
COO-~171The ester carbonyl carbon.
Table 3: IR Spectroscopy Data (Predicted and Experimental)
CompoundFunctional GroupPredicted/Experimental Absorption (cm⁻¹)Notes
2-Methyl-2-thiazoline-4-carboxylic acid sodium salt C=N Stretch~1620 - 1650The imine stretch is a characteristic feature of the thiazoline ring.
COO⁻ (asymmetric)~1550 - 1610The asymmetric stretching of the carboxylate anion is typically strong.
COO⁻ (symmetric)~1380 - 1420The symmetric stretching of the carboxylate is also a key diagnostic peak.
N-Acetylcysteine [3]O-H Stretch (acid)2500 - 3300 (broad)The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.
S-H Stretch~2550The thiol S-H stretch is typically weak.
C=O Stretch (acid)~1700 - 1725The carboxylic acid carbonyl stretch.
C=O Stretch (amide)~1640 - 1660The amide I band.
2-Phenyl-2-thiazoline-4-carboxylic acid methyl ester [2]C=O Stretch (ester)~1735 - 1750The ester carbonyl stretch is typically at a higher wavenumber than a carboxylic acid.
C=N Stretch~1630The imine stretch of the thiazoline ring.
C-O Stretch~1100 - 1300The C-O stretches of the ester group.
Aromatic C=C Stretch~1450 - 1600Stretches associated with the phenyl ring.
Table 4: Mass Spectrometry Data (Predicted)
CompoundIonization ModePredicted m/z of [M-Na]⁻ or [M+H]⁺Key Fragmentation Pathways
2-Methyl-2-thiazoline-4-carboxylic acid sodium salt ESI-144.02Loss of CO₂ from the carboxylate anion to give an m/z of 100.03.
ESI+146.04The protonated molecule would be observed.
N-Acetylcysteine ESI+164.05Loss of H₂O and subsequent fragmentation of the acetyl group.
2-Phenyl-2-thiazoline-4-carboxylic acid methyl ester EI221.06Loss of the methoxy group (-OCH₃) to give a fragment at m/z 190.05. Fragmentation of the thiazoline ring and loss of the phenyl group are also expected.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are grounded in standard laboratory practices.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample (e.g., 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt).

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O for the sodium salt, CDCl₃ for the methyl ester) in a clean, dry NMR tube.

    • For quantitative NMR, an internal standard of known concentration should be added.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum and identify the multiplicities.

IR Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or an Electron Ionization Mass Spectrometer (EI-MS).

Procedure:

  • Sample Preparation:

    • For ESI-MS: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

    • For EI-MS: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrument Setup:

    • Calibrate the mass analyzer using a known standard.

    • Optimize the ionization source parameters (e.g., capillary voltage, cone voltage for ESI; electron energy for EI) to maximize the signal of the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum over an appropriate m/z range.

    • For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M-Na]⁻, [M+H]⁺, or M⁺•).

    • Propose structures for the major fragment ions observed in the spectrum.

Visualizing the Workflow and Molecular Structure

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the molecular structure of the target compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output prep_nmr Dissolve in Deuterated Solvent acq_nmr ¹H & ¹³C NMR Spectra prep_nmr->acq_nmr prep_ir Place on ATR Crystal acq_ir FTIR Spectrum prep_ir->acq_ir prep_ms Prepare Dilute Solution acq_ms Mass Spectrum prep_ms->acq_ms proc_nmr Fourier Transform, Phasing, Integration acq_nmr->proc_nmr proc_ir Background Subtraction, Peak Identification acq_ir->proc_ir proc_ms Identify Molecular Ion, Analyze Fragmentation acq_ms->proc_ms output Spectroscopic Data Tables & Structural Confirmation proc_nmr->output proc_ir->output proc_ms->output

Caption: Experimental workflow for the spectroscopic characterization of thiazoline derivatives.

Caption: Molecular structure of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, contextualized by experimental data from related compounds. The presented data tables, experimental protocols, and workflow diagrams offer a valuable resource for researchers in the field. By understanding the expected spectroscopic signatures and the influence of structural modifications, scientists can more confidently and efficiently characterize novel thiazoline derivatives, accelerating the pace of drug discovery and development.

References

  • 2-Phenyl-2-thiazoline-4-carboxylic acid, methyl ester. SpectraBase. [Link]

  • 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. The Journal of Organic Chemistry. [Link]

  • Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. PMC - NIH. [Link]

  • Spectroscopic study of N-acetylcysteine and N-acetylcystine/hydrogen peroxide complexation. ResearchGate. [Link]

  • Reaction of N-Acetylcysteine with Cu2+: Appearance of Intermediates with High Free Radical Scavenging Activity: Implications for Anti-/Pro-Oxidant Properties of Thiols. PMC - NIH. [Link]

  • 2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736. PubChem - NIH. [Link]

  • Reactivity of Au towards N-acetylcysteine (NAC). 1 H-NMR spectra of Au... ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Analytical Scrutiny of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of a starting material is non-negotiable. The Certificate of Analysis (CoA) is more than a document; it is the foundational evidence of a compound's identity, purity, and quality. This guide provides an in-depth comparison of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt against structurally relevant alternatives, supported by detailed experimental protocols to empower researchers to independently verify and critically evaluate these crucial reagents.

Introduction: The Critical Role of Heterocyclic Building Blocks

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a heterocyclic building block belonging to the thiazoline class of compounds.[1][2] Thiazoline and thiazole derivatives are significant scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active molecules with applications ranging from anticancer to antimicrobial agents. Given their role in the synthesis of complex pharmaceutical agents, the analytical characterization of these starting materials is of paramount importance to ensure the reliability and reproducibility of research and development outcomes.

A meticulous evaluation of a compound's CoA provides the necessary assurance of its quality. This guide will dissect the typical specifications for 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt and compare them with two common alternatives: the aromatic analogue, 2-Methylthiazole-4-carboxylic acid , and the saturated counterpart, L-Thiazolidine-4-carboxylic acid .

Comparative Analysis of Certificates of Analysis

The Certificate of Analysis is the primary document attesting to the quality of a chemical reagent. Below is a comparative table summarizing the typical specifications for 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt and its alternatives. The presented values are representative of what a researcher should expect from a high-quality supplier.

Table 1: Comparison of Typical Certificate of Analysis Specifications

Parameter2-Methyl-2-thiazoline-4-carboxylic acid sodium salt2-Methylthiazole-4-carboxylic acidL-Thiazolidine-4-carboxylic acidTest Method & Rationale
Appearance White to off-white solidWhite to light yellow powder or crystalWhite crystalline powderVisual inspection ensures consistency and absence of unexpected impurities.
Identity by FT-IR Conforms to structureConforms to structureConforms to structureInfrared spectroscopy provides a unique molecular fingerprint, confirming the presence of key functional groups and overall structure.[3][4]
Identity by ¹H-NMR Conforms to structureConforms to structureConforms to structureProton NMR confirms the chemical structure and the environment of each proton, offering a detailed verification of identity.
Purity by HPLC ≥95%[1]≥97%[5][]≥98%[7]High-Performance Liquid Chromatography is a quantitative method to determine the percentage of the main component and detect any impurities.
Water Content ≤ 1.0%≤ 0.5%≤ 0.5%Karl Fischer titration is a specific and accurate method for quantifying water content, which can affect reaction stoichiometry and stability.[8][9]
Residual Solvents Meets USP <467> requirementsMeets USP <467> requirementsMeets USP <467> requirementsGas Chromatography is used to detect and quantify any organic solvents remaining from the synthesis and purification process.[10][11]

Experimental Protocols for Quality Verification

To ensure the trustworthiness of a supplied reagent, in-house verification is often necessary. The following protocols are designed to be self-validating systems for the key analytical tests outlined in the CoA.

The Quality Control Workflow

The following diagram illustrates a logical workflow for the analytical verification of incoming raw materials like 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt.

Quality Control Workflow for Incoming Reagents cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profile cluster_3 Final Disposition A Receive Reagent & CoA B Visual Inspection (Appearance, Color) A->B C FT-IR Spectroscopy B->C D ¹H-NMR Spectroscopy C->D E HPLC Purity Analysis D->E F Water Content (Karl Fischer) E->F G Residual Solvents (GC-HS) F->G H Compare Data to CoA Specs G->H I Release for Use H->I Pass J Reject Lot H->J Fail

Caption: A typical workflow for the quality control of incoming chemical reagents.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: This reverse-phase HPLC method is designed to separate the polar, acidic analytes from potential non-polar and closely related impurities. A C18 column is a robust choice for initial method development. The mobile phase, consisting of an aqueous acidic buffer and an organic modifier, allows for the elution of the carboxylic acids in their protonated, less polar form, leading to better retention and peak shape.[2][12][13][14][15] The gradient elution ensures that a wide range of impurities with varying polarities can be detected within a reasonable runtime. This method is based on the principles outlined in pharmacopeial chapters such as USP <621> and Ph. Eur. 2.2.46.

Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 235 nm (for 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt) and 254 nm (for 2-Methylthiazole-4-carboxylic acid)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

System Suitability:

  • Tailing Factor: 0.8 - 1.5 for the main peak

  • Theoretical Plates: >2000 for the main peak

  • Repeatability: RSD ≤ 2.0% for six replicate injections

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution (a well-characterized reference standard, if available) or the sample solution six times to verify system suitability.

  • Inject the sample solution.

  • Integrate the peaks and calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Identity Confirmation by ¹H-NMR Spectroscopy

Rationale: ¹H-NMR spectroscopy is a powerful tool for unambiguous structure confirmation. The chemical shifts and coupling patterns of the protons provide a detailed map of the molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for all three compounds, allowing for direct comparison.

Instrument Parameters:

  • Spectrometer: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Number of Scans: 16

  • Relaxation Delay: 1 s

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

Expected Chemical Shifts (δ, ppm):

  • 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (Predicted):

    • ~2.2-2.4 (s, 3H, -CH₃)

    • ~3.3-3.6 (m, 2H, -CH₂-S-)

    • ~4.8-5.0 (t, 1H, -CH-COOH)

  • 2-Methylthiazole-4-carboxylic acid: [16]

    • ~2.7 (s, 3H, -CH₃)

    • ~8.3 (s, 1H, thiazole ring proton)

    • ~13.5 (br s, 1H, -COOH)

  • L-Thiazolidine-4-carboxylic acid: [17]

    • ~3.2-3.5 (m, 2H, -CH₂-S-)

    • ~4.1-4.4 (m, 2H, -N-CH₂-S-)

    • ~4.3-4.5 (m, 1H, -CH-COOH)

    • ~8.6 (br s, 1H, -NH)

Procedure:

  • Acquire the ¹H-NMR spectrum of the sample.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks to determine the relative number of protons.

  • Compare the obtained chemical shifts, multiplicities, and integrations with the expected values for the respective structures.

Application Context: Relevance in a Signaling Pathway

Thiazolidine derivatives have been investigated for a wide range of biological activities. For instance, some act as prodrugs of L-cysteine, offering protection against hepatotoxicity. The structural integrity of such compounds is directly linked to their therapeutic efficacy and safety profile. The diagram below conceptualizes a hypothetical pathway where a thiazolidine-based compound could exert a protective effect.

Hypothetical Protective Pathway of a Thiazolidine Derivative cluster_0 Cellular Stress cluster_1 Protective Mechanism cluster_2 Outcome A Toxin (e.g., Acetaminophen Metabolite) G Hepatocyte Damage A->G B Thiazolidine Derivative (Prodrug) C Cellular Enzymes B->C D L-Cysteine C->D Hydrolysis E Glutathione (GSH) Synthesis D->E F Detoxification E->F F->G Inhibits H Cell Viability F->H

Caption: A conceptual diagram of a thiazolidine derivative acting as a prodrug to boost glutathione levels and protect against cellular damage.

Conclusion

The Certificate of Analysis is an indispensable tool for ensuring the quality and reliability of chemical reagents in research and drug development. However, it should be viewed as the starting point for a comprehensive quality assessment. By understanding the typical specifications and having robust analytical protocols at hand, researchers can independently verify the identity and purity of materials like 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt and its alternatives. This due diligence is fundamental to the principles of scientific integrity and is a cornerstone of producing reliable and reproducible data. The methodologies and comparative data presented in this guide are intended to equip scientists with the necessary tools to make informed decisions about the reagents that form the basis of their innovative work.

References

  • U.S. Pharmacopeia General Chapter <921> Water Determination. [URL: https://www.uspnf.
  • Agilent Technologies. (2019). Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. [URL: https://www.agilent.com/cs/library/applications/application-residual-solvents-usp-467-8890-gc-5994-0730en-agilent.pdf]
  • Mettler Toledo. Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. [URL: https://www.mt.
  • Sigma-Aldrich. L-4-Thiazolidinecarboxylic acid 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/t27502]
  • Agilent Technologies. (2010). Fast Analysis of USP 467 Residual Solvents using the Agilent 7890A GC and Low Thermal Mass (LTM) System. [URL: https://www.agilent.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [URL: https://www.colorado.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • Scribd. 921 Water Determination: Method I (Titrimetric). [URL: https://www.scribd.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Sigma-Aldrich. USP <921>: Methods for Moisture Determination and Karl Fischer Titration. [URL: https://www.sigmaaldrich.
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  • LCGC International. Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. [URL: https://www.chromatographyonline.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [URL: https://starodub.
  • U.S. Pharmacopeia. <467> Residual Solvents. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/q05-467_residual_solvents.pdf]
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide. [URL: https://www.echemi.com/cms/1110242.html]
  • Eurofins Scientific. Water Determination by Karl Fischer. [URL: https://www.eurofins.
  • ACS Publications. (2010). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [URL: https://pubs.acs.org/doi/10.1021/jp101344b]
  • ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. [URL: https://pubs.acs.org/doi/10.1021/acs.est.3c05421]
  • Pakistan Journal of Pharmaceutical Sciences. (2018). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [URL: https://www.pips.pk/abstract.php?id=3092]
  • Sigma-Aldrich. 2-Methylthiazole-4-carboxylic acid 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/718440]
  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [URL: https://www.researchgate.
  • Thermo Fisher Scientific. L-Thiazolidine-4-carboxylic acid, 98%. [URL: https://www.thermofisher.
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  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [URL: https://www.fishersci.com/us/en/products/I9C8L39D/hplc-for-the-retention-and-resolution-of-very-polar-compounds.html]
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [URL: https://www.sielc.com/wp-content/uploads/2019/07/HPLC-Analysis-of-Polar-Analytes-with-Aqueous-Mobile-Phases.pdf]
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  • BOC Sciences. CAS 35272-15-2 2-Methylthiazole-4-carboxylic acid. [URL: https://www.bocsci.com/product/2-methylthiazole-4-carboxylic-acid-cas-35272-15-2-364789.html]
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [URL: https://www.technologynetworks.
  • LGC Standards. Certificate of Analysis - 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic Acid Ethyl Ester. [URL: https://www.lgcstandards.com/US/en/2-%284-Hydroxyphenyl%29-4-methylthiazole-5-carboxylic-Acid-Ethyl-Ester/p/TRC-H942500]
  • ChemScene. 2-Methyl-2-thiazoline-4-carboxylic acid (sodium). [URL: https://www.chemscene.com/products/2-Methyl-2-thiazoline-4-carboxylic-acid-sodium-CS-0198944.html]
  • PLOS One. (2013). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0063240]
  • ResearchGate. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [URL: https://www.researchgate.net/publication/359998126_Synthesis_of_some_new_Thiazolidine_and_134-Oxadiazole_Derived_from_L-cysteine_and_Study_of_Their_Biological_Activity]
  • Sci-Hub. ChemInform Abstract: Synthesis and NMR Studies of Thiazolidine-4-carboxylic Acid Derivatives Containing a Nitro Ester Function. [URL: https://sci-hub.se/10.1002/chin.199522150]
  • Simson Pharma. 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt. [URL: https://www.simsonpharma.com/product/2-methyl-2-thiazoline-4-carboxylic-acid-sodium-salt]
  • Pharmaffiliates. CAS No : 15058-19-2 | Product Name : 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt. [URL: https://www.pharmaffiliates.com/en/cas-no-15058-19-2-2-methyl-2-thiazoline-4-carboxylic-acid-sodium-salt]
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A Researcher's Guide to 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product biosynthesis, the formation of thiazole rings is a critical step in the creation of numerous bioactive compounds, including the anticancer agent bleomycin and the microtubule-stabilizing epothilones. For researchers aiming to elucidate the mechanisms of the enzymes responsible for these transformations, specifically the flavin mononucleotide (FMN)-dependent oxidases, the right substrate is paramount. This guide provides an in-depth technical overview of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, a key reagent for synthesizing substrate mimics to probe the activity of these crucial enzymes. We will delve into its application as described in seminal research, compare it with alternatives, and provide the detailed experimental data and protocols necessary for its effective use in the laboratory.

The Central Role of Thiazoline Oxidation in Biosynthesis

The biosynthesis of many complex natural products relies on modular enzymes known as nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). Within these enzymatic assembly lines, cysteine residues are often converted into thiazoline rings. A subsequent oxidation step transforms the thiazoline into a stable, aromatic thiazole. This transformation is catalyzed by specialized oxidase domains within the larger synthetase enzymes.[1] Understanding the kinetics and substrate specificity of these oxidase domains is crucial for harnessing their potential in synthetic biology and for the development of novel therapeutics.

To study these enzymes in vitro, researchers require stable, well-characterized substrates that mimic the natural biosynthetic intermediates. This is where 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt becomes an invaluable tool.

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt: A Versatile Building Block for Substrate Synthesis

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt serves as a foundational heterocyclic building block for the synthesis of thioester substrate mimics. These mimics are designed to be recognized and processed by the isolated oxidase domains, allowing for detailed kinetic analysis. The seminal work by Schneider, Walsh, and Shen (2003) effectively demonstrated the utility of this compound in characterizing the oxidase domains from both the epothilone (EpoB-Ox) and bleomycin (BlmIII) biosynthetic pathways.[1]

Comparison with Alternatives: Thiazoline vs. Oxazoline Substrates

The study by Schneider and colleagues also explored the substrate promiscuity of these oxidase domains by comparing the oxidation of thiazoline-containing substrates with their oxazoline counterparts. Oxazolines are formed from serine or threonine residues in a similar fashion to thiazolines from cysteine. The experimental data revealed that while the enzymes could process both types of substrates, they exhibited a clear preference for the thiazoline-containing molecules, as evidenced by the kinetic parameters.

Substrate TypeEnzymekcat (min-1)Relative Activity
ThiazolineEpoB-Ox48.8High
OxazolineEpoB-Ox0.55Low
ThiazolineBlmIIISimilar to EpoB-OxHigh

This table summarizes the comparative kinetic data from Schneider et al. (2003), highlighting the higher catalytic efficiency of the oxidase domains with thiazoline substrates.[1]

This data underscores the importance of using the appropriate thiazoline-based substrate, synthesized from precursors like 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, to accurately characterize the activity of these specialized enzymes.

Experimental Protocols: From Synthesis to Enzymatic Assay

The following protocols are based on the methodologies described in the literature for the synthesis of thioester substrate mimics and their use in enzymatic assays.

Synthesis of Thioester Substrate Mimics

The synthesis of a suitable thioester substrate, such as N-acetyl-cysteamine (NAC) thioester of 2-methyl-2-thiazoline-4-carboxylic acid, is a prerequisite for the enzymatic assay.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: Dissolve 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt in an appropriate anhydrous solvent (e.g., dimethylformamide).

  • Add a coupling agent (e.g., HBTU, HATU) and an amine base (e.g., diisopropylethylamine) to activate the carboxylic acid.

  • Thioester Formation: To the activated acid, add N-acetyl-cysteamine and allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography or LC-MS.

  • Purification: Purify the resulting thioester by flash column chromatography on silica gel to obtain the desired substrate mimic.

Enzymatic Oxidation Assay

This protocol outlines the in vitro assay to measure the oxidase activity of enzymes like EpoB-Ox or BlmIII.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl with a specific pH), prepare a reaction mixture containing the purified oxidase domain at a defined concentration.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the synthesized thiazoline thioester substrate mimic to the reaction mixture. It is crucial to ensure that molecular oxygen is available in the assay, as it serves as the electron acceptor for the reoxidation of the FMN cofactor.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by observing the conversion of the thiazoline substrate to the thiazole product. This can be effectively tracked using techniques such as HPLC or mass spectrometry, which can separate and quantify the substrate and product over time.

  • Kinetic Analysis: Determine the initial reaction velocities at various substrate concentrations. Fit this data to the Michaelis-Menten equation to calculate the kinetic parameters, kcat and Km.

Visualizing the Workflow

The following diagram illustrates the overall workflow from the precursor to the final kinetic data.

G cluster_synthesis Substrate Synthesis cluster_assay Enzymatic Assay precursor 2-Methyl-2-thiazoline- 4-carboxylic acid sodium salt activation Activation with Coupling Reagent precursor->activation thioesterification Reaction with N-acetyl-cysteamine activation->thioesterification purification Purification thioesterification->purification substrate Thiazoline Thioester Substrate Mimic purification->substrate reaction Enzymatic Oxidation (O2 required) substrate->reaction enzyme Purified Oxidase Domain (e.g., EpoB-Ox) enzyme->reaction analysis HPLC/MS Analysis reaction->analysis kinetics Kinetic Parameter Determination (kcat, Km) analysis->kinetics

Caption: Workflow for the synthesis of a thiazoline substrate mimic and its use in an enzymatic oxidase assay.

Signaling Pathway Context

The oxidation of the thiazoline ring is a key step in the broader biosynthetic pathway of complex natural products. The following diagram illustrates this step within the context of a nonribosomal peptide synthetase (NRPS) assembly line.

G PCP_Cys Peptidyl Carrier Protein (PCP)-tethered Cysteine Cyclization Cyclization Domain (Cy) PCP_Cys->Cyclization PCP_Thiazoline PCP-tethered Thiazoline Intermediate Cyclization->PCP_Thiazoline Oxidase Oxidase Domain (FMN-dependent) PCP_Thiazoline->Oxidase PCP_Thiazole PCP-tethered Thiazole Product Oxidase->PCP_Thiazole Release Thioesterase Domain (TE) PCP_Thiazole->Release Final_Product Released Natural Product Release->Final_Product

Caption: Simplified schematic of thiazole formation within an NRPS module.

Conclusion

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is an indispensable reagent for researchers investigating the enzymatic machinery behind the biosynthesis of thiazole-containing natural products. Its use in the synthesis of tailored substrate mimics enables the precise characterization of oxidase domain activity, providing critical insights into their function and substrate specificity. The experimental protocols and comparative data presented in this guide offer a solid foundation for laboratories working in natural product biosynthesis, synthetic biology, and drug discovery to effectively utilize this compound in their research endeavors.

References

  • Schneider, T.L., Shen, B., and Walsh, C.T. (2003). Oxidase domains in epothilone and bleomycin biosynthesis: Thiazoline to thiazole oxidation during chain elongation. Biochemistry, 42(32), 9722-9730. [Link][1]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS No. 15058-19-2), ensuring the safety of laboratory personnel and the protection of our environment.

The procedural narrative that follows is grounded in the foundational principles of chemical safety and regulatory compliance. While some safety data sheets (SDS) may not classify this compound as hazardous under specific regulations like Regulation (EC) No. 1272/2008, other sources provide GHS classifications indicating potential hazards such as skin, eye, and respiratory irritation, as well as possible harm if swallowed[1][2]. This discrepancy necessitates a conservative approach; therefore, it is imperative to manage this compound as a hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EH&S) department.

Part 1: Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal procedure, a thorough understanding of the potential risks is paramount. The principle of "Right-to-Know" is not just a regulatory requirement but a cornerstone of a safe laboratory environment.

Known Properties and Potential Hazards:

  • Physical State: Solid

  • Combustibility: The compound is combustible, and fire may produce hazardous gases or vapors[1].

  • Stability: It is chemically stable under standard ambient conditions[1].

  • Inconsistent Hazard Data: GHS classifications from various sources suggest potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation[2].

Given the potential for irritation and the lack of comprehensive toxicological data in some sources, direct contact should always be avoided. The causality behind treating this substance with caution is to mitigate unforeseen biological effects.

Personal Protective Equipment (PPE):

Before handling 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt for disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, as the compound may cause skin irritation[2].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles that could cause serious irritation[2].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated[1].To prevent inhalation, which may cause respiratory irritation[2].
Part 2: Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure compliance with general laboratory waste regulations.

Step 1: Waste Identification and Segregation

The moment you decide to discard 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt, it is considered waste. At this point of generation, a hazardous waste determination must be made[3].

  • Action: Treat all unused or contaminated 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt as hazardous chemical waste.

  • Causality: This conservative classification is necessary due to the conflicting hazard information. Segregation at the source prevents accidental mixing with non-hazardous waste streams and ensures it is handled by qualified disposal personnel. Do not discharge into the environment or down the drain[1][4].

Step 2: Containerization

Proper containment is critical to prevent leaks and exposure.

  • Action: Place the waste in a chemically compatible, sealable container. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is in good condition, with no cracks or residue on the exterior[5][6].

  • Causality: Using a robust and compatible container prevents the chemical from degrading the container and causing a leak. Keeping the exterior clean prevents accidental exposure to personnel who may handle the container.

Step 3: Labeling

Accurate labeling is a legal requirement and essential for the safety of everyone in the facility.

  • Action: Affix a hazardous waste tag to the container. The label must include[5][7][8]:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Methyl-2-thiazoline-4-carboxylic acid sodium salt." Avoid using abbreviations or chemical formulas.

    • An indication of the hazards (e.g., "Irritant," "Handle with Caution").

    • The date when waste was first added to the container.

  • Causality: Clear, accurate labeling communicates the container's contents and associated hazards to all personnel, including those in your lab, the EH&S team, and the ultimate disposal facility. This ensures it is always managed appropriately.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This could be a marked area on a benchtop or within a chemical fume hood. The SAA must be under the control of the laboratory personnel generating the waste[3][5][6].

  • Causality: The SAA concept is a regulatory standard designed to ensure that hazardous waste is managed safely in the immediate vicinity where it is produced, minimizing the risk of spills or mishandling during transport within the facility.

Step 5: Arranging for Disposal

  • Action: Once the container is full or you are ready to have it removed, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. Follow their specific procedures for waste collection[3][5].

  • Causality: EH&S professionals are trained in the compliant transport and disposal of chemical waste. They work with licensed disposal vendors to ensure the waste is managed in accordance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[7].

Part 3: Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the disposal of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt.

DisposalWorkflow start Material Identified for Disposal (2-Methyl-2-thiazoline-4-carboxylic acid sodium salt) haz_det Hazard Determination (Treat as Hazardous Waste due to inconsistent data) start->haz_det ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) haz_det->ppe containerize Place in a Compatible, Labeled Container ppe->containerize labeling Label with 'Hazardous Waste', Chemical Name, and Hazards containerize->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa pickup Contact EH&S for Waste Pickup saa->pickup end_node Compliant Disposal pickup->end_node

Disposal Workflow for 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt
Part 4: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbed material and spilled solid using non-sparking tools and place it in a labeled hazardous waste container[4].

    • Clean the spill area with soap and water.

    • Contact EH&S for disposal of the cleanup materials.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and activate any emergency alarms.

    • Contact your institution's emergency response number and EH&S department from a safe location.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship that is the hallmark of a responsible scientific enterprise.

References

  • Laboratory Waste Management: The New Regulations. Medialab. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Association for Clinical Chemistry. [Link]

  • 2-METHYL-2-THIAZOLINE-4-CARBOXYLIC ACID SODIUM SALT Safety Data Sheets. LookChem. [Link]

  • Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate Safety and Hazards. PubChem. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

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A Senior Application Scientist's Guide to Handling 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS No. 15058-19-2). As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as the foundation of scientific integrity. The following protocols are designed to be a self-validating system, ensuring that every step mitigates risk and protects both the researcher and the research environment.

Hazard Assessment: A Principle of Prudence

The available safety data for 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt presents some inconsistencies across different suppliers and databases. While some sources classify it as a non-hazardous substance under Regulation (EC) No. 1272/2008, others provide GHS classifications indicating potential hazards[1][2]. One safety data sheet assigns it an NFPA Health Hazard rating of 2, suggesting that "Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury"[3].

In alignment with best laboratory practices, we must adopt the most protective assumptions.[4] When data is conflicting or incomplete, the prudent course of action is to handle the substance as potentially hazardous until its toxicological properties are unequivocally established. Therefore, this guide is based on the comprehensive hazard profile aggregated by PubChem, which reflects data from multiple chemical depositors.[2]

Potential Hazard GHS Classification Rationale for Precaution
Skin Irritation H315: Causes skin irritation (66.7% of notifications)[2]Direct contact may lead to inflammation or irritation. Impervious gloves and protective clothing are mandatory to prevent dermal exposure.[3][5]
Serious Eye Irritation H319: Causes serious eye irritation (66.7% of notifications)[2]The compound, particularly as a fine powder, can cause significant eye damage upon contact. Full eye and face protection is critical.[6]
Respiratory Irritation H335: May cause respiratory irritation (66.7% of notifications)[2]Inhalation of dusts can irritate the respiratory tract. All handling of the solid form must be performed within a certified chemical fume hood.[6][7]
Oral Toxicity H302: Harmful if swallowed (33.3% of notifications)[2][3]Ingestion can be harmful. Strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab, are essential.[4]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical hands-on control measure. The required equipment varies based on the specific task and the physical form of the chemical. Always inspect PPE for integrity before use.[3][8]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety glasses with side shields.[6]Nitrile gloves.Standard lab coat.Not required if container is sealed and intact.
Weighing & Aliquoting Solids Tightly fitting chemical splash goggles and a full-face shield.[3][6]Chemical-resistant nitrile gloves. Inspect prior to use.[3]Lab coat fully buttoned. Consider a chemical-resistant apron.[8]Mandatory: Work within a certified chemical fume hood.[4][7]
Solution Preparation & Handling Tightly fitting chemical splash goggles.[3]Chemical-resistant nitrile gloves.Lab coat fully buttoned.Work within a chemical fume hood or in a well-ventilated area.[3]
Spill Cleanup & Waste Disposal Tightly fitting chemical splash goggles and a full-face shield.[6]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or disposable coveralls over a lab coat.N95 respirator or higher if significant dust is generated outside of a fume hood.[8]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Start: Task Assessment cluster_1 Risk Analysis cluster_2 PPE Specification Start Identify Handling Task IsSolid Handling Solid Powder? Start->IsSolid IsLiquid Handling Solution? IsSolid->IsLiquid No SolidPPE Result: - Fume Hood - Goggles + Face Shield - Nitrile Gloves - Lab Coat + Apron IsSolid->SolidPPE Yes IsSpill Spill or Waste? IsLiquid->IsSpill No LiquidPPE Result: - Fume Hood / Ventilated Area - Goggles - Nitrile Gloves - Lab Coat IsLiquid->LiquidPPE Yes IsSpill->Start No (End) SpillPPE Result: - Full PPE (Solid/Liquid) - Heavy-Duty Gloves - Consider Respirator IsSpill->SpillPPE Yes

Caption: PPE selection workflow based on the task and chemical form.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and accidental release.

A. Engineering Controls & Preparation
  • Verify Fume Hood Certification: Before beginning work, ensure the chemical fume hood has been certified within the last year.[7]

  • Prepare the Work Area: Keep the sash at the lowest practical height. Place all necessary equipment, including a designated waste container, at least 15 cm (6 inches) from the face of the hood.[6][7]

  • Assemble PPE: Don all required PPE as specified in the table above before handling the primary container.

B. Protocol for Weighing and Preparing Solutions
  • Location: Perform all manipulations of the solid compound within the certified chemical fume hood to prevent inhalation of dust.[3][6]

  • Container Handling: The compound is noted to be hygroscopic.[9] Allow the container to equilibrate to room temperature before opening to prevent condensation. Handle and store under an inert atmosphere where possible.[1]

  • Weighing: Use a tared weigh boat or paper. Avoid creating dust clouds by handling the material gently. Use non-sparking tools.[3]

  • Dissolving: Add the solid powder slowly to the solvent. Never add solvent to the bulk solid to avoid splashing.

  • Closure: Tightly close the primary container immediately after use and store it in a cool, dry, and well-ventilated place as recommended.[3]

C. Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is crucial. All laboratory personnel should know the location of emergency eyewash stations and safety showers.[4][5]

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]
Skin Contact Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, essential for both safety and environmental protection.

A. Decontamination
  • Surface Cleaning: After completing your work, wipe down the fume hood surface, balance, and any equipment used with a suitable solvent (e.g., 70% ethanol), followed by water.

  • PPE Removal: Remove gloves and any disposable PPE before leaving the work area. Dispose of them in the designated solid chemical waste container. Wash hands thoroughly with soap and water.[7]

B. Waste Disposal Protocol

Discharge of this chemical into the environment must be strictly avoided.[3] All waste must be treated as hazardous.

  • Segregation: Use a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must include "Hazardous Waste," the full chemical name ("2-Methyl-2-thiazoline-4-carboxylic acid sodium salt"), and the associated hazards (Irritant, Harmful if Swallowed).

  • Collection: Collect all spent solutions and contaminated solids (e.g., gloves, weigh paper, paper towels) in this container.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[3]

Waste Disposal Decision Workflow

Waste_Disposal cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathway Start Generate Waste (Solid or Liquid) IsContaminated Is material contaminated with 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt? Start->IsContaminated HazardousWaste Action: - Place in sealed, labeled Hazardous Waste Container - Contact EHS for pickup IsContaminated->HazardousWaste Yes NormalWaste Action: - Dispose in appropriate non-hazardous waste stream (e.g., regular trash, drain) IsContaminated->NormalWaste No

Caption: Decision workflow for proper waste stream segregation.

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Washington, DC: The National Academies Press. Available from: [Link]

  • Lab Safety Rules and Guidelines. Lab Manager. Available from: [Link]

  • General Lab Safety Procedure. Caltech CCE. Available from: [Link]

  • Laboratory Safety Rules. Oklahoma State University. Available from: [Link]

  • 2-METHYL-2-THIAZOLINE-4-CARBOXYLIC ACID SODIUM SALT (CAS 15058-19-2). LookChem. Available from: [Link]

  • Laboratory Safety Guidelines. Purdue University Department of Chemistry. Available from: [Link]

  • Safety Data Sheet. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Available from: [Link]

  • Personal Protective Equipment Selection Guide. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]

  • Material Safety Data Sheet. Cole-Parmer. Available from: [Link]

  • Acid and Caustic Solutions. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). eCFR. Available from: [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.